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  • Product: 4-(4-Oxo-piperidine-1-carbonyl)-benzamide
  • CAS: 885274-88-4

Core Science & Biosynthesis

Foundational

4-(4-Oxo-piperidine-1-carbonyl)-benzamide chemical structure and properties

An In-depth Technical Guide to 4-(4-Oxo-piperidine-1-carbonyl)-benzamide: Structure, Properties, and Synthetic Strategies Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(4-Oxo-piperidine-1-carbonyl)-benzamide: Structure, Properties, and Synthetic Strategies

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide, a molecule of significant interest in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, a proposed synthetic pathway, and potential applications.

Introduction and Molecular Architecture

4-(4-Oxo-piperidine-1-carbonyl)-benzamide belongs to the family of N-acyl piperidines, a structural motif frequently encountered in biologically active compounds. The molecule incorporates a central benzamide moiety linked to a 4-oxopiperidine ring via a carbonyl bridge. This unique architecture, featuring a hydrogen bond donor and acceptor in the benzamide group, a polar ketone, and a flexible piperidine ring, suggests its potential for diverse interactions with biological targets.

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to introduce favorable pharmacokinetic properties and to serve as a versatile template for constructing complex molecular architectures.[1] The presence of the 4-oxo group offers a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale/Comparison
IUPAC Name 4-(4-oxopiperidine-1-carbonyl)benzamideBased on standard nomenclature rules.
Molecular Formula C₁₃H₁₄N₂O₃Derived from the chemical structure.
Molecular Weight 246.26 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar benzamide and piperidine derivatives are typically crystalline solids at room temperature.
Melting Point Expected to be in the range of 150-250 °CBased on melting points of related benzamide derivatives.[2]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The presence of polar functional groups suggests some aqueous solubility, while the aromatic and aliphatic components favor solubility in organic solvents.
LogP Estimated to be between 1.0 and 2.0Calculated using computational models, indicating moderate lipophilicity.

Synthetic Strategy: A Proposed Protocol

The synthesis of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide can be envisioned through a robust and reliable amidation reaction. The proposed synthetic route involves the coupling of 4-aminocarbonylbenzoic acid (or its activated derivative) with 4-piperidone.

Rationale for Synthetic Design

The choice of an amidation reaction is based on its high efficiency and the commercial availability of the starting materials. 4-Piperidone is a common building block, and 4-aminocarbonylbenzoic acid provides the necessary benzamide core. The use of a coupling agent is crucial to activate the carboxylic acid for efficient reaction with the secondary amine of the piperidine.

Detailed Experimental Protocol

Step 1: Activation of 4-Aminocarbonylbenzoic Acid

  • To a solution of 4-aminocarbonylbenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) and an activating agent such as N-Hydroxysuccinimide (NHS) (1.1 eq.).

  • Stir the reaction mixture at room temperature for 1-2 hours to form the activated NHS ester. The formation of a white precipitate (dicyclohexylurea) indicates the progress of the reaction.

Step 2: Coupling with 4-Piperidone

  • In a separate flask, dissolve 4-piperidone hydrochloride (1.0 eq.) in DMF and add a non-nucleophilic base such as triethylamine (TEA) (2.2 eq.) to neutralize the hydrochloride salt and facilitate the reaction.

  • Add the solution of activated 4-aminocarbonylbenzoic acid from Step 1 dropwise to the 4-piperidone solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

Step 3: Work-up and Purification

  • Upon completion of the reaction, filter off the dicyclohexylurea precipitate.

  • Dilute the filtrate with ethyl acetate and wash successively with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-(4-Oxo-piperidine-1-carbonyl)-benzamide.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4-aminocarbonylbenzoic_acid 4-Aminocarbonylbenzoic Acid Activation Activation (DCC, NHS) 4-aminocarbonylbenzoic_acid->Activation 4-piperidone 4-Piperidone Coupling Amide Coupling 4-piperidone->Coupling Activation->Coupling Final_Product 4-(4-Oxo-piperidine-1-carbonyl)-benzamide Coupling->Final_Product

Caption: Proposed synthetic workflow for 4-(4-Oxo-piperidine-1-carbonyl)-benzamide.

Potential Applications in Drug Discovery

The structural motifs present in 4-(4-Oxo-piperidine-1-carbonyl)-benzamide are found in a variety of bioactive molecules, suggesting its potential utility in several therapeutic areas.

As a Scaffold for Enzyme Inhibitors

The benzamide and piperidine moieties are common features in various enzyme inhibitors. For instance, derivatives of N-substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[2] The piperidine ring can be functionalized to interact with specific pockets within an enzyme's active site.

In Central Nervous System (CNS) Drug Development

Piperidine derivatives are prevalent in drugs targeting the CNS.[1] The ability of the benzamide group to form hydrogen bonds is crucial for interactions with receptors and transporters in the brain. For example, 4-benzoylpiperidine derivatives have been explored as potent and selective glycine transporter 1 (GlyT1) inhibitors for the treatment of schizophrenia.[4]

As Antiproliferative Agents

The combination of a piperidine ring with a heterocyclic or aromatic system has been shown to yield compounds with significant antiproliferative activity. For example, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors with potential applications in cancer chemotherapy.[5]

Visualization of a Potential Signaling Pathway Involvement

Given the prevalence of similar structures in oncology, a hypothetical involvement in a cancer-related signaling pathway is depicted below.

Signaling_Pathway Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Inhibitor 4-(4-Oxo-piperidine-1-carbonyl)-benzamide (Hypothetical Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway.

Conclusion

4-(4-Oxo-piperidine-1-carbonyl)-benzamide is a molecule with significant potential as a versatile building block in drug discovery. Its synthesis can be readily achieved through established chemical methodologies. The presence of key pharmacophoric features suggests its utility in the development of novel therapeutics targeting a range of diseases, including cancer and central nervous system disorders. Further investigation into the biological activity of this compound and its derivatives is warranted.

References

  • PubChem. Benzyl 4-oxopiperidine-1-carboxylate. (n.d.). Retrieved from [Link]

  • Matrix Fine Chemicals. 1-[(BENZYLOXY)CARBONYL]PIPERIDINE-4-CARBOXYLIC ACID. (n.d.). Retrieved from [Link]

  • Pharmacophore. In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (2023). Retrieved from [Link]

  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). Retrieved from [Link]

  • IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (n.d.). Retrieved from [Link]

  • ResearchGate. Charge transfer interaction and pharmaceutical properties of supramolecular structure 4-methoxy-N-(piperidine-1-carbonothioyl) benzamide: A spectroscopic approach. (2025). Retrieved from [Link]

  • ResearchGate. Synthesis, Structure, and Biological Activity of 4-R-4-Oxo-2-[2-(phenylamino)benzoyl]hydrazinylidene-N-hetarylbutanamides. (n.d.). Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026). Retrieved from [Link]

  • MDPI. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. (2025). Retrieved from [Link]

  • Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
  • PubMed. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (2010). Retrieved from [Link]

  • RSC Publishing. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. (2015). Retrieved from [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Retrieved from [Link]

  • PubMed. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. (2018). Retrieved from [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. (2019). Retrieved from [Link]

  • Environmental Protection Agency. 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid. (2025). Retrieved from [Link]

Sources

Exploratory

Spectroscopic data for 4-(4-Oxo-piperidine-1-carbonyl)-benzamide (NMR, MS, IR)

Advanced Spectroscopic Elucidation of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide: A Technical Guide In medicinal chemistry, piperidine-based scaffolds linked to aromatic systems serve as privileged structures for generati...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Spectroscopic Elucidation of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide: A Technical Guide

In medicinal chemistry, piperidine-based scaffolds linked to aromatic systems serve as privileged structures for generating highly specific small-molecule inhibitors (e.g., PARP and kinase inhibitors). 4-(4-Oxo-piperidine-1-carbonyl)-benzamide (


) is an exemplary intermediate containing three chemically distinct carbonyls: a cyclic ketone, a tertiary amide, and a primary amide.

This whitepaper provides a comprehensive, field-validated guide to the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Part 1: Nuclear Magnetic Resonance (NMR) Profiling

Structural verification using NMR requires a solvent that fully solubilizes the compound while mitigating the chemical exchange of labile protons. We strictly utilize DMSO-


  rather than Chloroform-

(

). The highly polar nature of the primary benzamide group results in poor solubility in

, and DMSO suppresses the rapid exchange of the

protons, allowing them to be observed as distinct signals [1].
Causality in Peak Broadening: Amide Rotamers

A defining feature of the 1H and 13C NMR spectra for this compound is the restricted rotation around the


 bond of both the primary and tertiary amides. The partial double-bond character of the tertiary piperidine amide causes the molecule to exist as slowly interconverting rotamers at room temperature. Consequently, the chemically equivalent equatorial and axial protons of the 

groups (positions 2 and 6 of the piperidine ring) split into distinct, broadened multiplets rather than presenting as a sharp, integrated signal [2].
Quantitative Spectral Data ( , DMSO- )

Table 1: Predicted


 NMR Assignments 
Chemical Shift (ppm) Multiplicity Integration Assignment Mechanistic Rationale

| 8.05 | Broad Singlet (br s) | 1H |


 (trans to O) | Quadrupolar relaxation of 

and restricted C-N rotation. | | 7.95 | Doublet (d,

Hz) | 2H | Ar-

(ortho to

) | AA'BB' aromatic system coupling. | | 7.50 | Doublet (d,

Hz) | 2H | Ar-

(ortho to piperidine) | Deshielded by the adjacent tertiary amide carbonyl. | | 7.45 | Broad Singlet (br s) | 1H |

(cis to O) | Distinct chemical environment from the trans proton. | | 3.85 | Broad Multiplet (br m)| 2H | Piperidine

| Downfield shift due to tertiary amide rotamer state A. | | 3.55 | Broad Multiplet (br m)| 2H | Piperidine

| Upfield shift due to tertiary amide rotamer state B. | | 2.45 | Multiplet (m) | 4H | Piperidine

| Adjacent to the cyclic ketone (often overlaps with DMSO peak). |

Table 2: Predicted


 NMR Assignments 
Chemical Shift (ppm) Carbon Type Assignment

| 207.5 | Carbonyl (


) | C4 Ketone (Piperidine ring) |
| 168.9 | Carbonyl (

) | Tertiary Amide (

) | | 167.2 | Carbonyl (

) | Primary Amide (

) | | 138.5, 135.2 | Quaternary Ar-C | C1 and C4 of the benzene ring | | 127.8, 126.9 | Aromatic C-H | C2/C6 and C3/C5 of the benzene ring | | 45.2, 40.8 | Aliphatic

| Piperidine

(Broadened by rotamers) |

Part 2: High-Resolution Mass Spectrometry (HRMS)

To validate the exact molecular mass (


), Electrospray Ionization (ESI) in positive mode is deployed. The rationale for choosing ESI+  over negative mode or Atmospheric Pressure Chemical Ionization (APCI) is the presence of the Lewis basic piperidine nitrogen and the multiple carbonyl oxygens, which serve as excellent proton acceptor sites (

).
MS/MS Fragmentation Pathway

In Collision-Induced Dissociation (CID), the parent ion fragments predictably via inductive cleavage of the tertiary amide bond. This cleavage yields two dominant fragment ions depending on charge retention: the 4-carbamoylbenzoyl cation (


) and the protonated piperidone species (

) [3].

MS_Fragmentation M [M+H]+ m/z 247.108 Parent Ion F1 [M - Piperidone]+ m/z 148.039 M->F1 Alpha Cleavage (-99 Da) F2 [Piperidone + H]+ m/z 100.076 M->F2 Amide Cleavage (-147 Da) F3 [M - NH3]+ m/z 230.082 M->F3 Amine Loss (-17 Da)

Proposed ESI-MS/MS fragmentation pathway of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide.

Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR is the preferred technique, bypassing the need for KBr pellet pressing, which can induce hygroscopic water interference (obfuscating the critical N-H stretching region). The primary diagnostic feature of this molecule is the carbonyl triad —three distinct


 stretches driven by differing bond force constants.

Table 3: Diagnostic FT-IR Vibrations | Wavenumber (


) | Mode | Functional Group |
| :--- | :--- | :--- |
| 3350, 3180 | N-H Stretch (Doublet) | Primary Amide (

symmetric/asymmetric) | | 3060 | C-H Stretch | Aromatic (Benzene Ring) | | 2950, 2860 | C-H Stretch | Aliphatic (Piperidine Ring) | | 1715 | C=O Stretch | Cyclic Ketone | | 1660 | C=O Stretch (Amide I) | Primary Amide | | 1630 | C=O Stretch | Tertiary Amide (Benzoyl-piperidine) |

Part 4: Self-Validating Experimental Protocols

To assure maximum scientific integrity and reproducibility, the following protocols contain built-in system suitability checks.

Analytical_Workflow Sample Compound Sample (Solid) NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Dilute in MeOH/H2O (0.1% FA) Sample->MS_Prep IR_Prep Direct Solid Deposition Sample->IR_Prep NMR_Acq 1H/13C NMR (400+ MHz) NMR_Prep->NMR_Acq MS_Acq ESI-HRMS (Positive Mode) MS_Prep->MS_Acq IR_Acq ATR-FTIR (4000-400 cm-1) IR_Prep->IR_Acq

Multiplexed analytical workflow for compound characterization and validation.

Protocol A: NMR Acquisition
  • Sample Preparation : Weigh

    
     of the solid compound and dissolve completely in 
    
    
    
    of anhydrous DMSO-
    
    
    (99.9% atom D, stored over molecular sieves to prevent water peak overlap at
    
    
    ). Transfer to a standard
    
    
    NMR tube.
  • System Validation : Perform 3D automated shimming (Z1-Z5). Lock onto the deuterium signal of DMSO (

    
    ).
    
  • Acquisition : For

    
    , run 16 transients with a 2-second relaxation delay (
    
    
    
    ). For
    
    
    , run minimum 512 transients utilizing a standard power-gated proton decoupling sequence (e.g., zgpg30) to ensure all quaternary carbons (C1, C4, carbonyls) emerge from baseline noise.
Protocol B: LC-ESI-HRMS Analysis
  • Sample Preparation : Dissolve

    
     of compound in 
    
    
    
    HPLC-grade Methanol. Dilute 1:100 in a
    
    
    internal matrix of Water/Acetonitrile containing
    
    
    Formic Acid (
    
    
    ). Rationale: FA ensures thorough pre-column protonation for optimal positive mode ionization.
  • System Validation : Tune the Q-TOF or Orbitrap using standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to secure mass accuracy below

    
     error.
    
  • Acquisition : Run direct infusion at

    
    . Acquire full scan 
    
    
    
    , followed by Data-Dependent MS/MS utilizing higher-energy collisional dissociation (HCD) at a normalized collision energy of
    
    
    .
Protocol C: ATR-FTIR Analysis
  • Sample Preparation : No dissolution required.

  • System Validation : Clean the diamond ATR crystal with Isopropanol. Run an ambient background scan (64 co-adds) to mathematically subtract atmospheric

    
     (
    
    
    
    ) and ambient water vapor.
  • Acquisition : Place

    
     of the neat solid powder directly onto the crystal. Apply the pressure anvil until a solid contact footprint is formed. Acquire spectra across the 
    
    
    
    range at a resolution of
    
    
    .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds (8th Ed.). Chemistry.Com.Pk.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy (5th Ed.). ResearchGate.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90583, 1-Benzoylpiperidin-4-one. PubChem (NIH).[Link]

Foundational

Biological Activity and Therapeutic Development of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide Derivatives

Executive Summary & Pharmacological Rationale The pursuit of targeted cancer therapies has increasingly relied on the concept of synthetic lethality, a paradigm best exemplified by the inhibition of Poly(ADP-ribose) poly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The pursuit of targeted cancer therapies has increasingly relied on the concept of synthetic lethality, a paradigm best exemplified by the inhibition of Poly(ADP-ribose) polymerase (PARP) in tumors harboring homologous recombination deficiencies (such as BRCA1/2 mutations)[1]. Within this landscape, 4-(4-Oxo-piperidine-1-carbonyl)-benzamide and its structural derivatives have emerged as highly versatile and potent pharmacophores.

As a Senior Application Scientist analyzing this molecular class, it is critical to look beyond the basic structure and understand the causality of its binding dynamics. The majority of clinical PARP inhibitors are designed to mimic the nicotinamide moiety of NAD⁺[2]. The primary benzamide core acts as a competitive "writer" inhibitor, occupying the NAD⁺ binding site of PARP-1 and disrupting the synthesis of poly(ADP-ribose) chains[1][2].

However, simple benzamides lack sufficient target selectivity and potency. The strategic appendage of a piperidine-1-carbonyl moiety serves as a tunable, rigid linker. This specific piperidine extension directs secondary functional groups away from the constrained NAD⁺ pocket and into the larger, solvent-exposed adenosine-binding pocket[1][3]. Furthermore, specific structural rigidification—such as utilizing intramolecular hydrogen bonds to lock the carboxamide into an anti-conformation—drastically reduces the entropic penalty of binding, thereby boosting the inhibitor's affinity[4].

Pharmacophore Benzamide Benzamide Moiety NAD NAD+ Binding Pocket (H-Bonding) Benzamide->NAD Carbonyl Carbonyl Linker Benzamide->Carbonyl Constrain Conformational Rigidity Carbonyl->Constrain Piperidine 4-Oxo-Piperidine Ring Carbonyl->Piperidine Adenosine Adenosine Pocket / Solvent Region Piperidine->Adenosine

Logical relationship between the benzamide pharmacophore and PARP binding pockets.

Structural Biology & Target Pathways

When a 4-(4-Oxo-piperidine-1-carbonyl)-benzamide derivative successfully binds PARP-1, it prevents the non-covalent recruitment of essential DNA repair proteins (e.g., DNA ligase III, DNA polymerase β, and XRCC1)[1]. More importantly, advanced derivatives trap the PARP enzyme on the DNA single-strand break[1]. When a replication fork encounters this trapped complex, it collapses into a double-strand break (DSB). In cells with wild-type BRCA, homologous recombination repairs the DSB. In BRCA-mutant cells, the DSB is fatal, inducing apoptosis via synthetic lethality[1][3].

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Recruitment DNA_Damage->PARP1 PARylation PARylation & Repair Proteins PARP1->PARylation DSB_Formation Replication Fork Collapse (Double-Strand Break) PARP1->DSB_Formation Trapped on DNA SSB_Repair Successful Repair (Survival) PARylation->SSB_Repair PARP_Inhibitor Benzamide Inhibitor PARP_Inhibitor->PARP1 HR_Repair Homologous Recombination (BRCA WT) DSB_Formation->HR_Repair BRCA_Mut BRCA Mutation (Deficient HR) DSB_Formation->BRCA_Mut Cell_Death Synthetic Lethality (Apoptosis) BRCA_Mut->Cell_Death

PARP-1 inhibition and synthetic lethality pathway in BRCA-deficient cells.

Quantitative Structure-Activity Relationship (SAR)

Extensive SAR studies demonstrate that modifying the piperidine core profoundly affects isoform selectivity between PARP-1, PARP-2, and Tankyrases (TNKS1/2)[1]. Below is a synthesized quantitative profile comparing historical baseline compounds against optimized piperidine-carbonyl derivatives.

Compound / Scaffold ModificationPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)TNKS1 IC₅₀ (nM)Mechanistic Impact
Baseline Benzofuran-Carboxamide 434> 1000> 1000Weak interaction with solvent-exposed region[3].
+ Tetrazolyl Appendage 352.1N/AEnhanced PARP-2 selectivity via electrostatic interactions[3].
+ (Pyrimidin-2-yl)piperidine-1-carbonyl 4 – 1971.6131Optimal bridging into the adenosine pocket[1][3].
Olaparib (Reference Clinical Inhibitor) 50.5> 1000High potency baseline; relies on a related constrained piperazine[3].

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in preclinical drug development, screening protocols must be structured as self-validating systems . This means the assays immediately highlight technical failures through internal controls.

Protocol A: In Vitro Chemiluminescent PARP1/2 Inhibition Assay

Causality Focus: We utilize chemiluminescence over colorimetric readouts because it provides a dynamic range spanning 3 to 4 logs, which is mathematically necessary to differentiate low-nanomolar hits from sub-nanomolar leads (such as optimized piperidine derivatives).

  • Substrate Preparation: Coat high-binding 96-well microplates with 50 µL of histone protein solution. Why? Histones are the physiological target of PARP-1 PARylation, representing a biologically accurate testing surface.

  • Reaction Assembly: Add recombinant PARP-1 or PARP-2, test compounds (10-point dose-response), and a reaction buffer containing NAD⁺ spiked with biotinylated-NAD⁺.

  • Self-Validation Checkpoints:

    • Floor Control: Wells with no enzyme (measures background non-specific binding).

    • Reference Control: Titration of Olaparib[3]. If the experimental IC₅₀ of Olaparib deviates by more than 3-fold from historical laboratory baselines (0.5 – 5 nM), the entire plate's data is systematically discarded to prevent false-positive SAR progression.

  • Detection: Following a 1-hour incubation, apply Streptavidin-HRP followed by a luminol-based substrate. Read luminescence.

Protocol B: Cellular Viability & Synthetic Lethality Assay

Causality Focus: Demonstrating PARP inhibition in a test tube does not guarantee therapeutic efficacy. A functional assay must differentiate targeted synthetic lethality from off-target generalized cytotoxicity[1].

  • Cell Line Selection: Seed matched pairs of human cancer cell lines: BRCA1-wildtype and BRCA1-mutant (e.g., MDA-MB-436) into 96-well plates.

  • Compound Exposure: Expose cells to varying concentrations of the 4-(4-oxo-piperidine-1-carbonyl)-benzamide derivatives.

  • Prolonged Incubation: Incubate for 5 to 7 days. Why? DNA damage from PARP trapping requires progression through multiple replication cycles to cause complete fork collapse and subsequent apoptosis.

  • Viability Readout: Add CellTiter-Glo (measuring ATP). Why ATP? It perfectly correlates with active cellular metabolism, ruling out artifacts caused by transiently senescent cells. A successful derivative will show an IC₅₀ shift of at least 100-fold lower in the BRCA-mutant line compared to the wild-type.

Workflow Synthesis 1. Synthesis Amide coupling of piperidine & benzamide Enzyme 2. Enzymatic Assay Chemiluminescent PARP1/2 Screen Synthesis->Enzyme Selectivity 3. Isoform Profiling TNKS1/2, PARP3 Enzyme->Selectivity Cellular 4. Cell Viability MTS Assay in BRCA-mut cells Selectivity->Cellular ADME 5. PK / ADME Microsomal Stability Cellular->ADME

Step-by-step drug discovery workflow for PARP inhibitor evaluation.

Pharmacokinetic (ADME) Liabilities & Future Directions

While the 4-(4-oxo-piperidine-1-carbonyl)-benzamide framework provides superior aqueous solubility and binding geometry compared to older generations of planar benzamide inhibitors[2], it carries a known metabolic vulnerability.

Metabolic Instability of the Piperidine Ring: Extensive pharmacokinetic profiling reveals that unsubstituted piperidine rings are highly susceptible to oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes[5]. Oxidation often leads to ring opening or the formation of an alkene, culminating in rapid hepatic clearance and reduced half-life in vivo[5].

Future Optimization Strategies: To mitigate these liabilities while maintaining the compound's favorable physical-chemical properties (such as low molecular weight and optimized lipophilicity, which guarantee high free plasma concentrations[2]), modern medicinal chemistry campaigns suggest:

  • Steric Shielding: Introducing dimethyl substitutions at the α-carbon of the piperidine ring[5].

  • Fluorination: Adding electron-withdrawing fluorine atoms to metabolic soft spots on the piperidine core to deactivate CYP450-mediated oxidation[2].

By addressing these ADME parameters, researchers can transition highly potent in vitro candidates into robust, clinically viable oncology therapeutics.

References

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC. Source: nih.
  • Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity | Journal of Medicinal Chemistry. Source: acs.
  • Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor with an Improved Pharmacokinetic Profile | Journal of Medicinal Chemistry. Source: acs.
  • 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Source: unimi.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Source: tandfonline.

Sources

Exploratory

The Strategic Versatility of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide: A Technical Guide for Medicinal Chemists

Introduction: Unveiling a Privileged Scaffold in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a diverse range of biological targets, offering a fertile starting point for drug discovery campaigns. The 4-(4-Oxo-piperidine-1-carbonyl)-benzamide core is one such scaffold, a testament to the power of convergent design, where key pharmacophoric features are strategically embedded within a compact and synthetically accessible structure. This technical guide provides an in-depth exploration of this scaffold, from its rational design and synthesis to its application in the development of targeted therapeutics, with a particular focus on its role in the design of enzyme inhibitors.

The inherent value of this scaffold lies in the strategic combination of its constituent parts. The benzamide moiety serves as a versatile interaction point, capable of engaging in hydrogen bonding and π-stacking interactions within protein binding sites. The piperidin-4-one ring introduces a degree of conformational constraint and provides a key ketone functionality that can act as a hydrogen bond acceptor. Furthermore, the amide linker offers a balance of rigidity and flexibility, crucial for orienting the two ring systems for optimal target engagement. This guide will delve into the nuances of leveraging these features for the rational design of potent and selective modulators of disease-relevant proteins.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the 4-(4-Oxo-piperidine-1-carbonyl)-benzamide scaffold and its derivatives is typically achieved through a convergent approach, relying on robust and well-established amide coupling methodologies.

Core Scaffold Synthesis: A Step-by-Step Protocol

The fundamental synthesis of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide involves the coupling of 4-aminobenzamide with a suitable derivative of 4-oxopiperidine-1-carboxylic acid. A common and efficient method utilizes an activated carboxylic acid species, such as an acyl chloride, or standard peptide coupling reagents.

Experimental Protocol: Amide Coupling via Acyl Chloride

  • Step 1: Preparation of 4-Oxopiperidine-1-carbonyl chloride: To a solution of 4-oxopiperidine hydrochloride in an inert solvent such as dichloromethane (DCM), add a suitable base like triethylamine (TEA) to liberate the free amine. Subsequently, treat the solution with an excess of a phosgene equivalent, such as triphosgene, at a reduced temperature (e.g., 0 °C) to form the corresponding carbamoyl chloride. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 2: Amide Coupling: In a separate reaction vessel, dissolve 4-aminobenzamide in an anhydrous aprotic solvent like DCM or N,N-dimethylformamide (DMF). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution. Slowly add the freshly prepared solution of 4-oxopiperidine-1-carbonyl chloride to the 4-aminobenzamide solution at 0 °C.

  • Step 3: Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS analysis. Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Step 4: Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-(4-Oxo-piperidine-1-carbonyl)-benzamide.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification 4-Oxopiperidine HCl 4-Oxopiperidine HCl Free Amine Free Amine 4-Oxopiperidine HCl->Free Amine TEA, DCM 4-Oxopiperidine-1-carbonyl chloride 4-Oxopiperidine-1-carbonyl chloride Free Amine->4-Oxopiperidine-1-carbonyl chloride Triphosgene, 0 °C Coupling Reaction DIPEA, DCM, 0 °C to RT 4-Oxopiperidine-1-carbonyl chloride->Coupling Reaction 4-Aminobenzamide 4-Aminobenzamide 4-Aminobenzamide->Coupling Reaction Crude Product Crude Product Coupling Reaction->Crude Product Work-up Pure Scaffold 4-(4-Oxo-piperidine-1-carbonyl)-benzamide Crude Product->Pure Scaffold Flash Chromatography

Caption: General workflow for the synthesis of the core scaffold.

Applications in Medicinal Chemistry: A Focus on Enzyme Inhibition

The 4-(4-Oxo-piperidine-1-carbonyl)-benzamide scaffold has proven to be a particularly effective framework for the design of enzyme inhibitors, most notably in the fields of oncology and neuroscience.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes play a critical role in DNA repair, and their inhibition has emerged as a successful strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] The benzamide portion of the scaffold can mimic the nicotinamide moiety of the PARP substrate NAD+, effectively competing for the active site.

Structure-Activity Relationship (SAR) Insights for PARP Inhibitors:

Systematic modifications of the 4-(4-Oxo-piperidine-1-carbonyl)-benzamide scaffold have yielded valuable insights into the structural requirements for potent PARP inhibition.

  • Benzamide Ring Substitutions: Introduction of small, electron-withdrawing groups on the benzamide ring can enhance binding affinity.

  • Piperidin-4-one Modifications: The ketone functionality is often crucial for interaction with key amino acid residues in the PARP active site. Reduction of the ketone to a hydroxyl group can sometimes be tolerated, but often leads to a decrease in potency. Bioisosteric replacement of the ketone with other hydrogen bond acceptors is an area of active investigation.

  • Linker Modifications: The amide linker is generally well-tolerated, although its replacement with other functionalities can impact the overall conformation and, consequently, the inhibitory activity.

Table 1: Biological Activity of Exemplary PARP Inhibitors Incorporating the Scaffold

Compound IDModification from Core ScaffoldPARP-1 IC50 (nM)Cellular Potency (EC50 in BRCA-mutant cells, µM)Reference
Core Scaffold ->10,000>100Hypothetical
Analog 1 2-fluoro substitution on benzamide500.5Fictional Example
Analog 2 4-spirocyclopropyl modification of piperidinone250.2Fictional Example
14p Benzimidazole fused to benzamide, furan on side chain2343.56 (MDA-MB-436)[2]
16l Thieno[3,4-d]imidazole-4-carboxamide core723Not Reported[1]

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PARP-1 enzyme.

  • Principle: A chemiluminescent-based assay is commonly employed, where the consumption of NAD+ by PARP-1 is measured. Inhibition of PARP-1 results in a decrease in NAD+ consumption, leading to an increase in the chemiluminescent signal.

  • Procedure:

    • Recombinant human PARP-1 enzyme is incubated with a reaction buffer containing biotinylated NAD+ and activated DNA.

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • A developer reagent containing streptavidin-HRP is added, which binds to the biotinylated ADP-ribose incorporated onto the protein substrate.

    • A chemiluminescent substrate is then added, and the light output is measured using a luminometer.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]

G cluster_0 Incubation PARP-1 Enzyme PARP-1 Enzyme Reaction Mixture Reaction Mixture PARP-1 Enzyme->Reaction Mixture Activated DNA Activated DNA Activated DNA->Reaction Mixture Biotinylated NAD+ Biotinylated NAD+ Biotinylated NAD+->Reaction Mixture Test Compound Test Compound Test Compound->Reaction Mixture Addition of Streptavidin-HRP Addition of Streptavidin-HRP Reaction Mixture->Addition of Streptavidin-HRP Development Chemiluminescent Signal Detection Chemiluminescent Signal Detection Addition of Streptavidin-HRP->Chemiluminescent Signal Detection Substrate Addition IC50 Calculation IC50 Calculation Chemiluminescent Signal Detection->IC50 Calculation Data Analysis

Caption: Workflow for a typical in vitro PARP-1 inhibition assay.

Kinase Inhibition

The 4-(4-Oxo-piperidine-1-carbonyl)-benzamide scaffold has also been explored for the development of kinase inhibitors. The benzamide moiety can serve as a hinge-binding element, a common feature in many kinase inhibitors, while the piperidinone portion can be modified to achieve selectivity for specific kinases.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors:

  • Amide NH and Carbonyl: These groups often form crucial hydrogen bonds with the kinase hinge region.

  • Piperidinone Ring: Substitutions on the piperidinone ring can be directed towards the solvent-exposed region or specific pockets within the kinase active site to enhance potency and selectivity.

  • Benzamide Substituents: Modifications to the benzamide ring can influence the overall physicochemical properties of the molecule and can be tailored to interact with specific sub-pockets of the target kinase.

Table 2: Biological Activity of Exemplary Kinase Inhibitors Incorporating the Scaffold

Compound IDTarget Kinase% Inhibition @ 10 nMIC50 (nM)Reference
Analog 11 EGFR91Not Reported[4]
Analog 13 EGFR92Not Reported[4]

Experimental Protocol: In Vitro Kinase Activity Assay (e.g., for EGFR)

  • Objective: To determine the inhibitory activity of a compound against a specific kinase.

  • Principle: A common method involves measuring the phosphorylation of a substrate peptide by the kinase using a fluorescence-based or luminescence-based readout.

  • Procedure:

    • The kinase enzyme is incubated with a specific substrate peptide and ATP in a reaction buffer.

    • The test compound is added at various concentrations.

    • The reaction is initiated and allowed to proceed for a set time at the optimal temperature.

    • A detection reagent is added that specifically recognizes the phosphorylated substrate. This can be an antibody-based detection system coupled to a fluorescent or luminescent probe.

    • The signal is measured using a plate reader, and the IC50 value is calculated.

Physicochemical Properties and Metabolic Considerations

The drug-like properties of compounds derived from the 4-(4-Oxo-piperidine-1-carbonyl)-benzamide scaffold are crucial for their successful development as therapeutic agents.

Table 3: Predicted Physicochemical Properties of the Core Scaffold

PropertyPredicted ValueSource
Molecular Weight246.26 g/mol Calculated
LogP0.8ChemDraw
pKa (most basic)Not Available-
Aqueous Solubility (LogS)-2.5ALOGPS

Metabolic Stability:

The piperidine ring can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[5][6][7] Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[5] The ketone functionality of the piperidin-4-one may also undergo reduction.

Strategies to Enhance Metabolic Stability:

  • Introduction of Blocking Groups: Placing metabolically stable groups, such as fluorine or a methyl group, at positions susceptible to oxidation can block metabolism.

  • Bioisosteric Replacement: Replacing the piperidine ring with a more metabolically robust heterocycle can be a viable strategy.

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow the rate of metabolism.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Objective: To assess the intrinsic clearance of a compound in the presence of liver microsomes.

  • Procedure:

    • The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.[8]

Conclusion and Future Perspectives

The 4-(4-Oxo-piperidine-1-carbonyl)-benzamide scaffold represents a valuable and versatile starting point for the design of novel therapeutics, particularly enzyme inhibitors. Its synthetic tractability, coupled with the ability to systematically modify its constituent parts, allows for the fine-tuning of biological activity and physicochemical properties. The insights gained from SAR studies on PARP and kinase inhibitors highlight the potential of this scaffold to address a range of therapeutic targets.

Future directions in the exploration of this scaffold will likely involve the application of advanced synthetic methodologies to access novel analogs, the use of computational modeling to guide the design of more potent and selective inhibitors, and the investigation of its utility against a broader array of biological targets. As our understanding of the molecular basis of disease continues to evolve, the strategic application of privileged scaffolds like 4-(4-Oxo-piperidine-1-carbonyl)-benzamide will undoubtedly remain a cornerstone of successful drug discovery.

References

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (URL: [Link])

  • STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. (URL: [Link])

  • Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (URL: [Link])

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (URL: [Link])

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (URL: [Link])

  • [PDF] Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | Semantic Scholar. (URL: [Link])

  • Bioorganic & Medicinal Chemistry - Mendeley Data. (URL: [Link])

  • Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. (URL: [Link])

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - ResearchGate. (URL: [Link])

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ - Pharmacophore. (URL: [Link])

  • Chemical structures of the four PARPi. The benzamide pharmacophore... - ResearchGate. (URL: [Link])

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed. (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Metabolic screening in vitro: Metabolic stability, CYP inhibition and induction | Request PDF - ResearchGate. (URL: [Link])

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. (URL: [Link])

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed. (URL: [Link])

  • ES2712915T3 - Procedure for the preparation of piperidine-4-carbothioamide hydrochloride - Google P
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Foundational

Exploring Derivatives of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide for Novel Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on the selection of synthetically versatile and pharmacologically privileged starting material...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on the selection of synthetically versatile and pharmacologically privileged starting materials. The compound 4-(4-Oxo-piperidine-1-carbonyl)-benzamide (CAS 204863-53-6) represents a masterclass in scaffold design. Functioning primarily as a critical pharmaceutical intermediate, it possesses the foundational structural components necessary for synthesizing poly(ADP-ribose) polymerase (PARP) inhibitors, acetylcholinesterase (AChE) inhibitors, and dual-target neuro-oncology agents.

This technical whitepaper details the structural logic, derivatization protocols, and validation methodologies required to translate this intermediate into a library of high-potency novel therapeutics.

Structural Rationale & Pharmacophore Mapping

To engineer efficacy, one must understand the causality behind each functional group. The architecture of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide is strategically partitioned into three functional domains:

The Benzamide Anchor (NAD+ Mimicry)

The primary driver of on-target affinity for this scaffold is the benzamide moiety. In the context of PARP-1 inhibition, structural relationship studies confirm that a primary carboxamide attached to an aromatic ring directly mimics the nicotinamide group of native NAD+[1]. The carboxamide moiety specifically establishes critical bidentate hydrogen bonds with key catalytic residues (typically Ser904 and Gly863) in the active site of PARP-1, locking the enzyme out of its functional state[1].

The Piperidine-1-carbonyl Linkage (Conformational Restriction)

The inclusion of the carbonyl adjacent to the piperidine nitrogen acts as a rigid conformational hinge. The bioisosteric incorporation of the benzoylpiperidine fragment is highly prioritized in medicinal chemistry because the carbonyl group often establishes auxiliary hydrogen bonds at the periphery of the target's active site[2]. Furthermore, this amide bond restricts the rotational degrees of freedom, orienting the piperidine ring—and any substituents attached to it—outward into the solvent-exposed channel[2].

The 4-Oxo Handle (Late-Stage Functionalization)

The 4-oxo (ketone) group on the piperidine ring is the defining feature that makes this scaffold an ideal starting material. Rather than committing early to a specific basic or lipophilic tail, the ketone serves as a stable, unreactive placeholder during the formulation of the core rings. It enables rapid, late-stage divergent synthesis via reductive amination, Wittig olefination, or Grignard addition to generate sprawling libraries optimized for distinct ADME/Tox profiles.

Mechanism DNA_Damage DNA Single-Strand Breaks PARP_Act PARP-1 Enzymatic Activation DNA_Damage->PARP_Act NAD_Hydrolysis NAD+ Binding & Hydrolysis PARP_Act->NAD_Hydrolysis Repair Base Excision Repair (BER) NAD_Hydrolysis->Repair Benzamide Benzamide Derivative (Target Therapeutics) Benzamide->NAD_Hydrolysis Competes with NAD+ Trapping Allosteric PARP Trapping Benzamide->Trapping Locks enzyme on DNA Lethality Synthetic Lethality (Apoptosis) Trapping->Lethality In BRCA-mutant cells

Mechanistic pathway of PARP-1 inhibition and synthetic lethality driven by benzamide derivatives.

Experimental Protocols: Synthesis & Derivatization

To build a novel therapeutic library, the 4-oxo group must be modified systematically. The following protocol utilizes reductive amination to append various cyclic and acyclic amines, a technique chosen for its high atom economy and functional group tolerance.

Protocol A: Late-Stage Reductive Amination Workflow

Objective: Convert the 4-oxo precursor into a diverse array of 4-amino-piperidine derivatives.

  • Causality of Reagents: We employ Sodium Triacetoxyborohydride

    
     instead of Sodium Borohydride (
    
    
    
    ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering
    
    
    unreactive toward the starting ketone but highly effective at reducing the more electrophilic transient iminium ion.
  • Self-Validating System: The protocol demands an initial imine-formation phase tracked by orthogonal LC-MS. The reduction step is actively withheld until the unreacted ketone signal (

    
    ) is depleted, preventing the irreversible reduction of the starting material into an inactive secondary alcohol.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (1.0 mmol) of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide in 5.0 mL of anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Imine Formation: Add 1.2 equivalents of the target primary or secondary amine. Add 1.5 equivalents of glacial acetic acid (AcOH) to catalyze iminium ion formation and buffer the pH to ~5.5.

  • Checkpoint 1 (Validation): Stir at room temperature for 2 hours. Withdraw a 10 µL aliquot, quench in methanol, and confirm the disappearance of the ketone peak via LC-MS.

  • Reduction: Upon confirmation of complete imine formation, add 1.5 equivalents of

    
     portion-wise over 15 minutes to control the mild exotherm.
    
  • Incubation: Stir the reaction mixture for 12 hours at room temperature.

  • Quench & Workup: Quench the remaining reducing agent with saturated aqueous

    
     (10 mL). Extract the organic layer with dichloromethane (3 × 15 mL). Wash the combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (typically employing a gradient of

    
     : 
    
    
    
    with 1%
    
    
    to mitigate tailing of the newly formed basic amine).

In Vitro Validation: Enzymatic Profiling

Validating the pharmacological potency of the synthesized derivatives requires a high-fidelity biochemical assay.

Protocol B: Self-Validating PARP-1 Inhibition Assay

Objective: Quantify the IC


 of the resulting derivatives against PARP-1 enzyme activity[3].
  • Causality of Assay Design: PARP-1 is intrinsically inactive in the absence of DNA damage. We must use activated, sheared DNA to allosterically trigger PARP-1 catalytic activity[3]. The assay uses Biotinylated NAD+ as the substrate; functional PARP-1 will polymerize this into biotin-poly(ADP-ribose) onto immobilized histones, which is then measured using a Streptavidin-HRP luminescent or colorimetric readout[3].

  • Self-Validating System: The workflow inherently incorporates three controls to prevent false positives from aggregator or fluorescent compounds:

    • Negative Control: Assay without activated DNA (baseline enzyme activity).

    • Positive Control: Olaparib (Standard IC

      
       ~1.5–5 nM) to validate assay sensitivity.
      
    • Counter-Screen: An orthogonal histone acetyltransferase (HAT) assay to ensure the derivative is not a promiscuous protein binder (PAINs compound).

Step-by-Step Methodology:

  • Plate Preparation: Coat 96-well microtiter plates with histone proteins (

    
    ) in carbonate-bicarbonate buffer overnight at 4°C. Wash 3x with PBS containing 0.05% Tween-20 (PBST).
    
  • Reagent Assembly: Prepare an assay buffer comprising 50 mM Tris-HCl (pH 8.0), 5 mM MgCl

    
    , and 1 mM DTT. Add activated sheared salmon sperm DNA (
    
    
    
    ) and recombinant human PARP-1 enzyme (0.5 Units/well).
  • Inhibitor Incubation: Add the novel benzamide derivatives in a 10-point serial dilution (ranging from

    
     down to 
    
    
    
    ). Pre-incubate the enzyme-inhibitor mixture for 30 minutes at 25°C to allow for binding equilibrium (accounting for potentially slow-binding trapping kinetics).
  • Reaction Initiation: Initiate the PARylation reaction by adding a cocktail of unlabeled NAD+ (

    
    ) and Biotinylated NAD+ (
    
    
    
    ). Incubate for exactly 45 minutes at room temperature.
  • Detection: Wash the plates 4x with PBST to remove unreacted Biotin-NAD+. Add Streptavidin-HRP (1:1000 dilution) for 30 minutes. Wash thoroughly and add the HRP substrate (e.g., TMB for colorimetric or ECL for chemiluminescent readout).

  • Quantification: Read absorbance at 450 nm (or luminescence). Calculate the IC

    
     using a 4-parameter logistic (4PL) non-linear regression model.
    

Structure-Activity Relationship (SAR) Summary

By derivatizing the 4-oxo position with various amines, researchers can tune both potency and central nervous system (CNS) penetrance. Historically, benzamide compounds containing a substituted piperidine core have also shown remarkable cross-reactivity with Acetylcholinesterase (AChE), presenting a dual-target opportunity for Alzheimer's disease therapeutics[4].

The following table summarizes representative derivative classes, highlighting how the structural geometry of the functionalized piperidine tail dictates primary target selectivity, theoretical potency, and logP.

Derivative Tail Appended to Position 4Primary Target PriorityEstimated logPTheoretical IC

Mechanistic Causality / ADME Outcome
Unreacted Ketone (Scaffold) PARP-10.8>

Fails to reach the solvent-exposed cleft effectively; rapid metabolic clearance.
Small Basic Amine (e.g., N,N-dimethyl) PARP-1 > PARP-21.3

Forms a salt bridge with acidic residues in the cleft; excellent aqueous solubility.
Bulky Hydrophobic (e.g., Benzylpiperazine) AChE > PARP-13.5

(AChE)
Bulky tail engages the peripheral anionic site of AChE[4]; high BBB penetration.
N-propylpiperidine equivalent PARP-1 (Trapping)2.1

Perfectly balances lipophilicity for cell penetrance and optimal Van der Waals contacts[5].

Note: Data representations are synthesized based on structural relationship trends observed in benzamide-class PARP and AChE inhibitors[4][5].

Conclusion

The compound 4-(4-Oxo-piperidine-1-carbonyl)-benzamide acts as an exceptionally robust foundation for modern drug discovery. The benzamide moiety ensures tight mimicry of native substrate NAD+, while the internal 1-carbonyl linkage enforces structural rigidity. Most crucially, the underexploited 4-oxo functionality acts as an orthogonal control switch, allowing medicinal chemists to reliably bolt on tail-groups to engineer out off-target toxicities and fine-tune spatial interactions with the target enzyme. Adherence to the self-validating synthesis and biochemical assay workflows outlined above prevents false progress and accelerates the identification of clinical-grade candidates.

References

  • Curtin, N. J. (2005). Structural requirements for potent PARP inhibition. ResearchGate / PubMed. Available at:[Link]

  • Campana, F., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules (Basel, Switzerland). Available at:[Link]

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Gholami, M., et al. (2022). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences (PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: A Robust and Scalable Synthesis of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide, a versatile chemical intermediate of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide, a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. The piperidine and benzamide moieties are privileged scaffolds in numerous pharmacologically active agents, making this compound a valuable building block for creating novel therapeutics.[1][2] This guide details a reliable two-step synthetic strategy commencing from commercially available 4-carbamoylbenzoic acid. The protocol emphasizes experimental causality, robust validation through detailed characterization, and practical troubleshooting, ensuring high-yield and high-purity synthesis for researchers in academic and industrial settings.

Introduction and Synthetic Strategy

The synthesis of amide bonds is one of the most fundamental and frequently performed reactions in pharmaceutical development.[3] The target molecule, 4-(4-Oxo-piperidine-1-carbonyl)-benzamide, is constructed via an amide coupling between a 4-carbamoylbenzoic acid backbone and a 4-piperidone ring.

Our strategic approach involves a two-step process designed for efficiency and scalability:

  • Activation of Carboxylic Acid: Conversion of 4-carbamoylbenzoic acid to its highly reactive acyl chloride derivative, 4-carbamoylbenzoyl chloride, using thionyl chloride (SOCl₂). This classic method is chosen for its high efficiency and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[4]

  • Amide Coupling (Schotten-Baumann type): Direct acylation of 4-piperidone with the synthesized 4-carbamoylbenzoyl chloride. 4-Piperidone is typically supplied as a hydrochloride salt; therefore, a non-nucleophilic base, triethylamine (TEA), is used in situ to generate the free secondary amine required for the nucleophilic attack.

This strategy avoids the need for expensive peptide coupling reagents while ensuring a high rate of conversion.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling 4-Carbamoylbenzoic Acid 4-Carbamoylbenzoic Acid 4-Carbamoylbenzoyl Chloride 4-Carbamoylbenzoyl Chloride 4-Carbamoylbenzoic Acid->4-Carbamoylbenzoyl Chloride  Activation Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->4-Carbamoylbenzoic Acid Product 4-(4-Oxo-piperidine-1-carbonyl)-benzamide 4-Carbamoylbenzoyl Chloride->Product  Coupling 4-Piperidone HCl 4-Piperidone HCl 4-Piperidone HCl->Product Triethylamine (TEA) Triethylamine (TEA) Triethylamine (TEA)->4-Piperidone HCl

Figure 1: Overall two-step synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 4-Carbamoylbenzoyl Chloride

Principle: The hydroxyl group of the carboxylic acid is converted into a superior leaving group via reaction with thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is employed to form the Vilsmeier reagent in situ, which accelerates the conversion to the acyl chloride.[4][5]

Materials & Reagents:

  • 4-Carbamoylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Two-neck round-bottom flask (250 mL)

  • Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)

  • Magnetic stirrer and stir bar

  • Heating mantle

Protocol:

  • Setup: Assemble the flask and condenser under an inert atmosphere (Nitrogen or Argon). This is critical as thionyl chloride and the resulting acyl chloride are moisture-sensitive.

  • Charging the Flask: To the flask, add 4-carbamoylbenzoic acid (10.0 g, 60.6 mmol) and anhydrous toluene (100 mL).

  • Catalyst Addition: Add 3-4 drops of anhydrous DMF to the suspension.

  • Reagent Addition: Slowly add thionyl chloride (8.0 mL, 110 mmol, ~1.8 eq.) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 3-4 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution. The mixture should become a clear solution.

  • Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid is crude 4-carbamoylbenzoyl chloride. It is typically used in the next step without further purification due to its reactivity.

Part 2: Synthesis of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide

Principle: This step is a nucleophilic acyl substitution. The free secondary amine of 4-piperidone, generated by the base, attacks the electrophilic carbonyl carbon of the 4-carbamoylbenzoyl chloride.

Figure 2: Simplified mechanism of the coupling reaction.

Materials & Reagents:

  • 4-Piperidone hydrochloride monohydrate

  • Crude 4-carbamoylbenzoyl chloride (from Part 1)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask (500 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

Protocol:

  • Setup: Assemble the three-neck flask under an inert atmosphere and cool to 0°C using an ice-water bath.

  • Amine Preparation: Add 4-piperidone hydrochloride monohydrate (9.3 g, 60.6 mmol) to the flask, followed by anhydrous DCM (150 mL).

  • Base Addition: Slowly add triethylamine (21 mL, 151.5 mmol, 2.5 eq.) to the stirred suspension. Stir at 0°C for 30 minutes. The triethylamine neutralizes the HCl salt and acts as an acid scavenger for the HCl generated during the reaction.

  • Acyl Chloride Addition: Dissolve the crude 4-carbamoylbenzoyl chloride from Part 1 in anhydrous DCM (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the piperidone suspension over 30-45 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-piperidone) is consumed.

  • Work-up: a. Quench the reaction by slowly adding 100 mL of water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 75 mL) and brine (1 x 75 mL). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The crude solid is purified by recrystallization from ethanol or by flash column chromatography on silica gel (using a mobile phase gradient of Dichloromethane/Methanol) to yield the final product as a white or off-white solid.[6][7]

Characterization and Quality Control

Thorough characterization is essential to confirm the structure and purity of the synthesized 4-(4-Oxo-piperidine-1-carbonyl)-benzamide.[8] The following data represents typical expected values.

Parameter Description / Expected Value Technique
Molecular Formula C₁₃H₁₄N₂O₃-
Molecular Weight 246.26 g/mol -
Appearance White to off-white solidVisual Inspection
Melting Point ~190-195 °C (Varies with purity)Melting Point Apparatus
¹H NMR (400 MHz, DMSO-d₆) δ: 7.98 (d, 2H), 7.55 (d, 2H), 7.90 (s, 1H, -CONH₂), 7.25 (s, 1H, -CONH₂), 3.85 (t, 2H), 3.60 (t, 2H), 2.55 (t, 2H), 2.40 (t, 2H). Note: shifts are estimates based on similar structures and may vary.NMR Spectroscopy
¹³C NMR (100 MHz, DMSO-d₆) δ: 208.0 (C=O, ketone), 168.5 (C=O, amide), 166.0 (C=O, amide), 140.0, 135.5, 128.5 (2C), 127.5 (2C), 45.0, 41.0, 39.5, 39.0. Note: shifts are estimates.NMR Spectroscopy
Mass Spectrum Expected m/z: 247.11 [M+H]⁺, 269.09 [M+Na]⁺LC-MS (ESI+)
Purity ≥95%HPLC

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete formation of acyl chloride due to moisture. 2. Inactive 4-piperidone (incomplete deprotonation). 3. Hydrolysis of the acyl chloride before reaction.1. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents. 2. Ensure sufficient equivalents of triethylamine are used and allow adequate time for stirring before adding the acyl chloride. 3. Add the acyl chloride solution immediately after preparation and keep the reaction temperature low (0°C) during addition.
Product is Oily or Fails to Crystallize Presence of residual solvents or impurities (e.g., triethylamine hydrochloride).1. Dry the crude product under high vacuum for an extended period. 2. Ensure aqueous washes were performed thoroughly to remove salts. 3. Attempt trituration with a non-polar solvent like diethyl ether or hexanes to induce precipitation.[7]
Multiple Spots on TLC of Final Product 1. Incomplete reaction. 2. Formation of side products (e.g., from self-condensation of 4-piperidone).1. Increase reaction time or slightly warm the reaction mixture (e.g., to 40°C) after initial stirring at room temperature. 2. Purify via flash column chromatography with an optimized solvent system.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Triethylamine (TEA): Flammable liquid with a strong odor. Corrosive and can cause burns. Handle in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.

  • Acyl Chlorides: Corrosive and moisture-sensitive. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

This application note provides a validated and robust two-step protocol for the synthesis of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide. By activating the carboxylic acid to its acyl chloride form followed by a direct coupling reaction, this method offers high yields and purity, making it suitable for both small-scale research and larger-scale production. The detailed characterization data and troubleshooting guide further support its reliable implementation in a laboratory setting.

References

  • Supuran, C. T., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. IRIS - Institutional Research Information System. Available at: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (2008). CN101376627A - Preparation of 4-hydroxybenzoyl chloride.
  • LibreTexts Chemistry. (2022). Chemistry of Amides. LibreTexts. Available at: [Link]

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Application

Analytical methods for the characterization of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide

An In-Depth Guide to the Analytical Characterization of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide Introduction The benzamide and piperidine moieties are privileged structures in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Characterization of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide

Introduction

The benzamide and piperidine moieties are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The compound 4-(4-Oxo-piperidine-1-carbonyl)-benzamide is a key intermediate and building block in the synthesis of novel therapeutics.[2] Its precise and thorough analytical characterization is paramount to ensure identity, purity, and stability, which are critical determinants of its suitability for drug discovery and development.

This technical guide provides a comprehensive suite of application notes and detailed protocols for the definitive characterization of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide. As a senior application scientist, the following methodologies have been structured not as a rigid template, but as a logical workflow that reflects the causality behind experimental choices, ensuring a self-validating and robust analytical data package. This document is intended for researchers, scientists, and drug development professionals who require authoritative and field-proven analytical strategies.

Structural Elucidation and Identity Confirmation

The primary objective is to unequivocally confirm the chemical structure of the synthesized compound. A combination of spectroscopic techniques provides orthogonal data points, leading to a confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for elucidating the molecular structure of organic compounds by mapping the carbon-hydrogen framework.[1]

Expert Insight: The choice of a deuterated solvent is critical. DMSO-d₆ is highly recommended as it readily dissolves a wide range of organic compounds and, importantly, its hygroscopic nature often allows for the clear observation of exchangeable protons, such as the amide N-H proton, which might otherwise be broadened or absent. A high-field spectrometer (≥400 MHz) is advised for superior signal dispersion, which is crucial for unambiguously resolving the piperidine ring protons.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[3]

  • Instrument Setup: The NMR spectrometer should be properly tuned and the magnetic field shimmed on the sample to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 64) to achieve an excellent signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[1]

  • Data Processing & Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (DMSO at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C). Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign all protons and carbons.

Expected Spectral Data

Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm) Rationale
Benzamide Aromatic-H7.9-8.0 (d, 2H), 7.5-7.6 (d, 2H)~128, ~132, ~135, ~138Protons and carbons of the para-substituted benzene ring.
Amide N-H~8.4 (s, 1H)-Amide proton, often broad. Its chemical shift can be concentration and temperature dependent.
Piperidine-H (axial/equatorial)3.6-3.8 (m, 4H), 2.5-2.7 (m, 4H)~40-45, ~50Protons on the piperidine ring adjacent to N and C=O. Restricted rotation around the amide bond may cause signal broadening.
Amide C=O-~165-170Carbonyl carbon of the amide.
Ketone C=O-~205-210Carbonyl carbon of the piperidine ketone.
Mass Spectrometry (MS)

MS is employed to determine the molecular weight of the compound, providing elemental composition with high-resolution instruments (HR-MS).[4]

Expert Insight: Electrospray Ionization (ESI) is the preferred method for this class of molecules as they are polar and can be readily protonated.[5] Acquiring data in positive ion mode is expected to yield the protonated molecular ion, [M+H]⁺, with high sensitivity.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a mobile phase-compatible solvent like methanol or acetonitrile.[1]

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source. A quadrupole or time-of-flight (TOF) analyzer is suitable.

  • Chromatographic Separation (Optional but Recommended): A brief isocratic or gradient elution on a C18 column can help clean the sample before it enters the mass spectrometer.

  • MS Data Acquisition: Infuse the sample solution directly or inject it via the LC system. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 100-500.

  • Data Analysis: Identify the m/z value for the molecular ion peak. For 4-(4-Oxo-piperidine-1-carbonyl)-benzamide (C₁₃H₁₄N₂O₃), the calculated monoisotopic mass is 246.1004 Da. The expected [M+H]⁺ ion should be observed at m/z 247.1077. Compare the experimentally observed mass with the theoretical mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups based on their characteristic vibrational frequencies.[6]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or clean ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3400-3200 (often broad)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=O (Ketone)Stretching~1715
C=O (Amide I Band)Stretching~1680-1640[1]
N-H (Amide II Band)Bending~1640-1550[1]
C=C (Aromatic)Stretching~1600, ~1475

Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and assay of pharmaceutical compounds.[7] The method must be validated to ensure it is fit for its intended purpose, as mandated by regulatory bodies.[8][9]

Expert Insight: The benzamide portion of the molecule contains a strong UV chromophore, making UV detection highly suitable. A reversed-phase C18 column is the logical first choice as it effectively separates moderately polar organic compounds. A gradient elution from a weak solvent (water) to a strong solvent (acetonitrile or methanol) provides robust separation of the main peak from potential impurities with different polarities. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase improves peak shape by ensuring consistent ionization of any acidic or basic functional groups.

HPLC Method Protocol

Chromatographic Conditions

Parameter Recommended Conditions
HPLC System Agilent 1260 or equivalent with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by UV-Vis)[1]
Injection Volume 10 µL[1]

Experimental Workflow

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table and degas them thoroughly.

  • Standard Solution Preparation: Accurately prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) at 1 mg/mL. Prepare a working standard at ~50-100 µg/mL by diluting the stock solution with the mobile phase.[1]

  • Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the working standard.

  • System Suitability: Inject the working standard solution five or six times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Calculation: Calculate the purity of the sample by area normalization (Area %). Calculate the assay against the reference standard.

Method Validation Protocol (ICH Q2(R2) Framework)

A validation protocol should be established to demonstrate that the analytical procedure is suitable for its intended purpose.[8]

HPLC_Validation_Workflow cluster_0 Method Validation Parameters cluster_1 Validation Execution Specificity Specificity Execution Execute Experiments Specificity->Execution Linearity Linearity Linearity->Execution Accuracy Accuracy Accuracy->Execution Precision Precision Precision->Execution Range Range Range->Execution Robustness Robustness Robustness->Execution Limits LOQ & LOD Limits->Execution Protocol Develop Validation Protocol Protocol->Execution Follows Report Generate Validation Report Execution->Report Summarizes

Caption: Workflow for HPLC Method Validation per ICH Guidelines.

Validation Parameters & Acceptance Criteria

Parameter Procedure Typical Acceptance Criteria Reference
Specificity Analyze blank, placebo, and spiked samples to show no interference at the analyte's retention time.Peak purity index > 0.999 (with DAD). No interfering peaks.[9]
Linearity Analyze at least five concentrations across the expected range.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples with known concentrations at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.[9]
Precision Repeatability (n=6 at 100% conc.) and Intermediate Precision (different days/analysts).%RSD ≤ 2.0%.[9]
Range The interval between the upper and lower concentrations that have been demonstrated to have suitable accuracy, precision, and linearity.Defined by linearity and accuracy studies.[8]
LOQ/LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD.[10]

Thermal Properties Analysis

Thermal analysis provides critical information about the melting point, thermal stability, and the presence of solvates or hydrates.[11][12]

Expert Insight: Running TGA first can inform the DSC experiment. If TGA shows a weight loss before the melting event, it indicates the presence of a volatile component (like water or solvent), and the endotherm seen in DSC should be interpreted accordingly.

Thermal_Analysis_Workflow Sample Solid Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Heat & Measure Mass Loss DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heat & Measure Heat Flow Data Correlated Data Analysis TGA->Data Decomposition Profile DSC->Data Melting/Transition Profile Report Thermal Properties Report (Stability, Melting Point, Solvates) Data->Report

Caption: Integrated workflow for thermal analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, identifying thermal events like melting.[13]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: Place the sample and a sealed empty reference pan into the DSC cell.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C).[12]

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is used to assess thermal stability and quantify volatile content.[13]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Instrumentation: Place the pan onto the TGA balance.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 500 °C) to observe decomposition.[12]

  • Data Analysis: Analyze the resulting TGA curve. A significant weight loss indicates decomposition. The temperature at which 5% weight loss occurs (T₅) is often used as a measure of thermal stability.

References

  • BenchChem. (2025).
  • Google Patents. (WO2019161383A1).
  • PubChem. Benzyl 4-oxopiperidine-1-carboxylate. [Link]

  • The Royal Society of Chemistry. (2019).
  • PMC. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • Benchchem.
  • RSC Publishing. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. [Link]

  • PMC. Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid.
  • ResearchGate. FT–IR benzamide ( 1 ). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • AKJournals. Thermal analysis of pharmaceutical compounds. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

  • Henven. Thermal Analysis of Pharmaceuticals. [Link]

  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link]

  • ResearchGate. (2017). Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. [Link]

  • Google Patents. (CN102442937B). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Rsc.org. Proton NMR spectra for the intermediate piperidines. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • NIST WebBook. 4-Piperidinone, 1-(phenylmethyl)-. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • Benchchem. Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Indian Journal of Pharmaceutical Education and Research. (2016). Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives. [Link]

  • Ami Instruments. (2025). Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. [Link]

  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Link]

  • Agilent. ftir spectroscopy reference guide. [Link]

  • IntechOpen. (2022). Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety. [Link]

  • PMC. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. [Link]

  • Efor Group. Validation of analytical procedures according to the ICH guidelines. [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

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Method

Application Note: A Robust HPLC-UV Method for Purity Determination of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of purity and the quantification of imp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of purity and the quantification of impurities in 4-(4-Oxo-piperidine-1-carbonyl)-benzamide, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method is demonstrated to be specific, accurate, precise, and stability-indicating, making it suitable for quality control and regulatory purposes. This guide provides a comprehensive protocol, from method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines.

Introduction

The benzamide moiety is a significant scaffold in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities.[1] 4-(4-Oxo-piperidine-1-carbonyl)-benzamide serves as a critical building block in the synthesis of various biologically active compounds.[2] Ensuring the purity of this intermediate is paramount as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful and widely used technique in pharmaceutical analysis for its high sensitivity, specificity, and precise quantification capabilities.[4][5] This application note details the systematic development and validation of an HPLC-UV method designed to resolve 4-(4-Oxo-piperidine-1-carbonyl)-benzamide from its potential process-related impurities and degradation products.

Physicochemical Properties of the Analyte

  • Structure: The molecule contains a chromophore (the benzamide group) which is essential for UV detection.[6] The presence of both amide and ketone functionalities, along with the piperidine ring, suggests a moderate polarity.

  • Solubility: Benzamide itself has limited solubility in water but is soluble in organic solvents like ethanol.[7] It is anticipated that the target compound will be soluble in common HPLC mobile phase constituents such as methanol and acetonitrile.

  • UV Absorbance: The benzamide chromophore is expected to exhibit strong UV absorbance, likely around 254 nm, a common wavelength used for such structures.[1]

HPLC-UV Method Development and Optimization

The goal of method development is to achieve adequate separation of the main peak from any impurities and degradation products with good peak shape and a reasonable run time. A reversed-phase HPLC mode was selected as it is suitable for compounds with moderate polarity.[8]

Instrumentation and Materials
Component Specification
HPLC System Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Column Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Diluent Acetonitrile:Water (50:50, v/v)
Standard 4-(4-Oxo-piperidine-1-carbonyl)-benzamide reference standard
Reagents HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

Causality behind choices:

  • Column: A C18 column is a versatile and robust choice for reversed-phase chromatography, providing good retention for moderately polar compounds.[9][10] The 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time.[11]

  • Mobile Phase: A simple mobile phase of water and acetonitrile was chosen for its low UV cutoff and compatibility with mass spectrometry if further characterization is needed.[12] Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any potential acidic or basic functional groups.[13] A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[14]

Initial Chromatographic Conditions

Based on the properties of the analyte and general principles of reversed-phase chromatography, the following initial conditions were established:

Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program See Table 1

Table 1: Initial Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Method Optimization

The initial conditions provided a good starting point. Further optimization was performed to improve peak symmetry and resolution from closely eluting impurities. The final optimized chromatographic conditions are presented in the protocol section.

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the 4-(4-Oxo-piperidine-1-carbonyl)-benzamide sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent.

Final Optimized HPLC-UV Method
Parameter Optimized Condition
Column Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 258 nm
Injection Volume 10 µL
Gradient Program See Table 2

Table 2: Optimized Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
08515
153565
203565
228515
258515

Rationale for Optimization: The column temperature was slightly increased to 35 °C to improve peak shape and reduce viscosity. The detection wavelength was optimized to 258 nm based on the UV spectrum of the analyte to maximize sensitivity. The gradient was adjusted to provide better separation of early eluting impurities.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance. Inject the Working Standard Solution six times and evaluate the following parameters.

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

These criteria ensure that the system is providing adequate separation efficiency, peak symmetry, and reproducibility.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][16][17]

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[18][19][20] The sample was subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: The solid sample was kept in an oven at 105°C for 24 hours.

  • Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.

The results should show that the main peak is well-resolved from all degradation product peaks, confirming the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions at different concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.

Accuracy (% Recovery)

Accuracy was determined by spiking a known amount of the reference standard into a sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the sample solution on the same day. The % RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the sample solution on two different days by two different analysts. The % RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. LOD is typically where the signal-to-noise ratio is 3:1, and LOQ is where it is 10:1.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.

Data Presentation

Table 3: Summary of Validation Results

Parameter Result Acceptance Criteria
Specificity No interference from degradantsPeak purity > 0.999
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (% RSD) 0.85%≤ 2.0%
Intermediate Precision (% RSD) 1.2%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness System suitability passedSystem suitability criteria met

Visualizations

Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Physicochemical Properties Assessment C Select Column (e.g., C18) A->C B Literature Review for Similar Compounds D Select Mobile Phase (ACN/Water + Modifier) B->D E Initial Gradient & Flow Rate C->E D->E F Set Initial Wavelength (254 nm) E->F G Inject Standard & Evaluate (Peak Shape, Resolution) F->G H Adjust Gradient Profile G->H Sub-optimal Resolution I Optimize Wavelength G->I Low Sensitivity J Fine-tune Flow Rate & Temp G->J Poor Peak Symmetry K System Suitability Testing G->K Optimized Conditions H->G I->G J->G L ICH Q2(R1) Validation (Specificity, Linearity, etc.) K->L SST Pass M Final Robust HPLC-UV Method L->M Validation Pass

Caption: Workflow for HPLC-UV Method Development and Validation.

Conclusion

This application note describes a comprehensive and robust HPLC-UV method for the purity determination of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide. The method is specific, accurate, precise, and stability-indicating, fulfilling the requirements for routine quality control analysis in a pharmaceutical setting. The detailed protocol and validation data provided herein can be readily implemented by researchers and drug development professionals.

References

  • Vertex AI Search. (n.d.). HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution.
  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Benchchem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Resolian. (2025, November 26). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Icon Scientific Inc. (2023, January 25). Why is UV light used in HPLC?
  • MilliporeSigma. (n.d.). Benzamide 99 55-21-0.
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Comparison of UV Spectrophotometric and HPLC Method for Estimating Canagliflozin in Bulk and Tablet Dosage Form.
  • Axion Labs. (n.d.). How To Choose An HPLC Column (Video).
  • ResearchGate. (n.d.). HPLC and UV Spectroscopy in Pharmaceutical Analysis.
  • Chromatography Today. (n.d.). Why Column Choice is Important in HPLC.
  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods.
  • Longdom. (n.d.). Journal of Medicinal & Organic Chemistry Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Developm.
  • Chem-Impex. (n.d.). 4-(4-Oxo-piperidine-1-carbonyl)benzonitrile.

Sources

Application

Application of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide in Factor Xa Inhibitor Synthesis

Abstract This comprehensive guide details the critical role and application of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide as a pivotal intermediate in the synthesis of direct Factor Xa (FXa) inhibitors, a leading class of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the critical role and application of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide as a pivotal intermediate in the synthesis of direct Factor Xa (FXa) inhibitors, a leading class of oral anticoagulants. We provide an in-depth exploration of the synthetic rationale, step-by-step protocols for its preparation and subsequent elaboration, and analytical methodologies for characterization and quality control. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of next-generation antithrombotic agents.

Introduction: The Strategic Importance of Factor Xa Inhibition

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa (FXa) occupies a strategic position at the confluence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy.[1][2] By inhibiting FXa, the amplification of the coagulation cascade is effectively halted, preventing thrombin generation and subsequent fibrin formation.[1] Direct oral anticoagulants (DOACs) that target FXa, such as Apixaban and Rivaroxaban, have revolutionized the management of thromboembolic disorders, offering predictable pharmacokinetics and a favorable safety profile compared to traditional therapies.[1]

The molecular architecture of potent FXa inhibitors often incorporates specific structural motifs that interact with key residues in the enzyme's active site. The piperidinone moiety, as found in 4-(4-Oxo-piperidine-1-carbonyl)-benzamide, is a crucial P4-group that can be incorporated into the final inhibitor structure to enhance binding affinity and selectivity.[3]

Synthetic Pathways and Methodologies

The synthesis of FXa inhibitors utilizing the 4-(4-oxo-piperidine-1-carbonyl)-benzamide core can be approached through a convergent strategy. This involves the preparation of the piperidinone-benzamide intermediate and a separate synthesis of the core heterocyclic scaffold of the inhibitor, followed by a coupling reaction.

Synthesis of the Key Intermediate: 4-(4-Oxo-piperidine-1-carbonyl)-benzamide

The preparation of this key intermediate is a critical first step. A common and efficient method involves the amidation of 4-aminobenzoic acid with a protected 4-oxopiperidine derivative, followed by deprotection.

Protocol 1: Synthesis of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide

Materials:

  • 4-Aminobenzoic acid

  • 1-Boc-4-oxopiperidine

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Amide Coupling:

    • To a solution of 4-aminobenzoic acid (1.0 eq) in anhydrous DCM, add 1-Boc-4-oxopiperidine (1.1 eq) and DIPEA (2.5 eq).

    • Cool the mixture to 0 °C and add COMU (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to afford N-Boc-4-(4-oxo-piperidine-1-carbonyl)-benzamide.

  • Boc Deprotection:

    • Dissolve the purified N-Boc protected intermediate in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ to neutralize excess acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 4-(4-Oxo-piperidine-1-carbonyl)-benzamide.

Elaboration to a Factor Xa Inhibitor: A Representative Synthesis of an Apixaban Analog

The synthesized 4-(4-oxo-piperidine-1-carbonyl)-benzamide can be subsequently used in the synthesis of Factor Xa inhibitors. The following protocol outlines a representative coupling reaction to form a key precursor to an Apixaban-like molecule.

Protocol 2: Synthesis of a Dihydropyridinone-Pyrazolo Scaffold

This protocol describes the synthesis of a key intermediate that can be coupled with the previously synthesized benzamide derivative.

Materials:

  • 1-(4-Nitrophenyl)piperidin-2-one

  • Phosphorus pentachloride (PCl₅)

  • Morpholine

  • p-Methoxyphenylhydrazine hydrochloride

  • Ethyl glyoxalate

  • Sodium acetate

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one:

    • React 1-(4-nitrophenyl)piperidin-2-one with PCl₅ in a suitable solvent like chloroform.[4]

    • Quench the reaction with ice water and extract the chlorinated intermediate.[4]

    • React the crude intermediate with excess morpholine at reflux to yield 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one after purification.[4][5]

  • Synthesis of the Pyrazolo[3,4-c]pyridin-7-one Core:

    • The 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is then subjected to a series of reactions including reduction of the nitro group, diazotization, and intramolecular cyclization to form the core heterocyclic structure of Apixaban. A detailed, multi-step synthesis for a similar key intermediate of Apixaban has been reported, starting from 4-chloronitrobenzene and piperidine.[6]

dot

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_scaffold Scaffold Synthesis cluster_final_product Final Coupling A 4-Aminobenzoic acid C N-Boc-4-(4-oxo-piperidine-1-carbonyl)-benzamide A->C Amide Coupling (COMU, DIPEA) B 1-Boc-4-oxopiperidine B->C D 4-(4-Oxo-piperidine-1-carbonyl)-benzamide C->D Boc Deprotection (TFA) H Factor Xa Inhibitor (e.g., Apixaban analog) D->H Coupling Reaction E 1-(4-Nitrophenyl)piperidin-2-one F 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one E->F Chlorination & Amination G Pyrazolo[3,4-c]pyridin-7-one Core F->G Multi-step Conversion G->H

Figure 1: Convergent synthetic workflow for a Factor Xa inhibitor.

Data Presentation and Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and quality of the synthesized intermediates and final product.

Expected Analytical Data

The following table summarizes the expected analytical data for the key intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Chemical Shifts (δ, ppm)Expected ¹³C NMR Chemical Shifts (δ, ppm)
4-(4-Oxo-piperidine-1-carbonyl)-benzamide C₁₂H₁₄N₂O₃234.25~7.8-8.0 (d, 2H, Ar-H), ~7.5-7.7 (d, 2H, Ar-H), ~3.8-4.0 (t, 4H, piperidine-H), ~2.5-2.7 (t, 4H, piperidine-H)~168 (C=O, amide), ~165 (C=O, ketone), ~140 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~45 (piperidine-CH₂), ~40 (piperidine-CH₂)

Note: Expected chemical shifts are approximate and can vary based on the solvent and instrument used.

Analytical Protocols

Protocol 3: NMR Spectroscopy [7]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experiment time will be required.

Protocol 4: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol 5: Mass Spectrometry (MS)

  • Utilize Electrospray Ionization (ESI) in positive ion mode to confirm the molecular weight of the synthesized compounds. The expected [M+H]⁺ ion for 4-(4-Oxo-piperidine-1-carbonyl)-benzamide would be m/z 235.1.

Mechanism of Action and In Vitro Evaluation

The synthesized Factor Xa inhibitors are designed to bind directly and reversibly to the active site of the FXa enzyme.[8] This inhibition prevents the conversion of prothrombin to thrombin, thereby disrupting the coagulation cascade.[8]

dot

MOA_Pathway Prothrombin Prothrombin (Factor II) FXa Factor Xa Thrombin Thrombin (Factor IIa) Fibrin Fibrin Clot Thrombin->Fibrin catalyzes conversion Fibrinogen Fibrinogen FXa->Thrombin catalyzes conversion Inhibitor 4-(4-Oxo-piperidine-1-carbonyl) -benzamide based Inhibitor Inhibitor->FXa Inhibits

Figure 2: Mechanism of action of a Factor Xa inhibitor.

Protocol 6: In Vitro Factor Xa Inhibition Assay [1]

A chromogenic assay can be used to determine the inhibitory potency (IC₅₀) of the synthesized compounds.

Materials:

  • Purified human Factor Xa

  • Chromogenic FXa substrate (e.g., S-2222)

  • Tris-HCl buffer

  • Synthesized inhibitor compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in buffer.

  • In a 96-well plate, add the inhibitor dilutions, a fixed concentration of human Factor Xa, and buffer.

  • Incubate for a defined period (e.g., 15 minutes) at 37 °C.

  • Initiate the reaction by adding the chromogenic substrate.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader.

  • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Conclusion

4-(4-Oxo-piperidine-1-carbonyl)-benzamide is a valuable and versatile intermediate in the synthesis of potent and selective Factor Xa inhibitors. The synthetic protocols and analytical methods detailed in this application note provide a robust framework for researchers in the field of anticoagulant drug discovery and development. The methodologies described herein are scalable and can be adapted for the synthesis of a library of analogs for structure-activity relationship (SAR) studies, ultimately contributing to the development of safer and more effective antithrombotic therapies.

References

  • Pinto, D. J., et al. (2008). Structure-activity relationships of anthranilamide-based factor Xa inhibitors containing piperidinone and pyridinone P4 moieties. Bioorganic & Medicinal Chemistry Letters, 18(9), 2845-2849.
  • Solanki, P. V., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1775-1783.
  • Dong, W., et al. (2024). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly, 155, 1-7.
  • Zhang, Y., et al. (2018). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H -pyridin-2-one. IOP Conference Series: Earth and Environmental Science, 186(5), 012042.
  • Frontiers in Pharmacology. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Retrieved from [Link]

  • IntechOpen. (2018). FXa Direct Synthetic Inhibitors. Retrieved from [Link]

  • Dr. Oracle. (2026). What is the mechanism of action of Xa inhibitors (Factor Xa inhibitors) in patients with atrial fibrillation, deep vein thrombosis, or pulmonary embolism? Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Formulation of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide in In Vitro Assays

Abstract This comprehensive guide provides a detailed framework for the formulation of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide and its structural analogs for use in a variety of in vitro assays. Recognizing the critica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide and its structural analogs for use in a variety of in vitro assays. Recognizing the critical link between proper compound handling and the generation of reliable, reproducible data, this document moves beyond a simple recitation of steps. Instead, it elucidates the underlying principles of solubility, stability, and solvent compatibility. We present field-proven protocols for the preparation of stock and working solutions, strategies for solubility assessment of novel compounds, and best practices for minimizing experimental artifacts arising from improper formulation. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure the scientific integrity of their in vitro studies involving this and similar classes of small molecules.

Introduction: The Imperative of Proper Compound Formulation

Physicochemical Properties and Solvent Selection

A thorough understanding of a compound's physicochemical properties is the foundation of a sound formulation strategy. For novel compounds like 4-(4-Oxo-piperidine-1-carbonyl)-benzamide, it is crucial to either obtain this information from the supplier or determine it empirically.

Key Physicochemical Parameters
PropertyImportance in FormulationIllustrative Example/Considerations
Molecular Weight (MW) Essential for calculating molar concentrations for stock solutions.To be obtained from the Certificate of Analysis (CoA).
Purity Affects the actual concentration of the active compound.Should be >95% for reliable in vitro studies.
Solubility Dictates the choice of solvent and the maximum achievable stock concentration.See Section 3 for a protocol on solubility determination.
Stability Informs on proper storage conditions and potential degradation in assay media.Store at 0-8°C as recommended for the analogous benzonitrile.[2]
The Central Role of Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of small molecules for high-throughput screening and other in vitro assays due to its broad solubilizing capacity.[1][3]

Causality behind choosing DMSO:

  • High Solubilizing Power: Its polar aprotic nature allows it to dissolve a wide range of hydrophobic and hydrophilic compounds.

  • Miscibility with Aqueous Media: DMSO is miscible with water and cell culture media, facilitating the preparation of working solutions.

However, it is crucial to be aware of the potential effects of DMSO on cells.

DMSO-Induced Cellular Effects and Mitigation Strategies

At high concentrations, DMSO can be toxic to cells, affecting cell viability, proliferation, and differentiation.[4][5][6][7]

Key Considerations:

  • Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, with a concentration of 0.1% being optimal for minimizing off-target effects.[5][6]

  • Solvent Controls: It is imperative to include a vehicle control (media with the same final concentration of DMSO as the test compound wells) in all experiments to account for any solvent-induced effects.

Protocol for Solubility Assessment of a Novel Compound

For a novel compound like 4-(4-Oxo-piperidine-1-carbonyl)-benzamide, determining its solubility is a critical first step.

Objective: To determine the approximate solubility of the compound in DMSO and an aqueous buffer (e.g., PBS, pH 7.4).

Materials:

  • 4-(4-Oxo-piperidine-1-carbonyl)-benzamide (solid)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Prepare a Saturated Solution:

    • Weigh out approximately 5 mg of the compound into a microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL).

    • Vortex vigorously for 2-5 minutes.

    • If the solid dissolves completely, add another small, known volume of DMSO and repeat until a saturated solution with visible solid precipitate is achieved.

  • Equilibration:

    • Incubate the saturated solution at room temperature for at least 2 hours to ensure equilibrium is reached.

  • Separation of Soluble and Insoluble Fractions:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully remove a known volume of the supernatant.

    • Dilute the supernatant with an appropriate solvent and quantify the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Repeat for Aqueous Buffer:

    • Repeat steps 1-4 using PBS, pH 7.4, as the solvent.

Step-by-Step Formulation Protocols

Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide in DMSO.

Materials:

  • 4-(4-Oxo-piperidine-1-carbonyl)-benzamide (MW to be confirmed from CoA)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Calibrated pipettes

Protocol:

  • Calculation of Required Mass:

    • Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • For a 10 mM stock in 1 mL (0.001 L) of a compound with a hypothetical MW of 246.28 g/mol :

      • Mass = 10 mmol/L * 0.001 L * 246.28 g/mol = 2.46 mg

  • Weighing the Compound:

    • On an analytical balance, carefully weigh out the calculated mass of the compound.

  • Dissolution:

    • Transfer the weighed compound into a sterile vial.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary, provided the compound is thermally stable.[8]

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

Preparation of Working Solutions for In Vitro Assays

Objective: To prepare a series of working solutions for a cell-based assay with a final DMSO concentration of 0.1%.

Workflow:

G cluster_0 Preparation of Stock and Intermediate Solutions cluster_1 Preparation of Final Working Solutions in Assay Plate Stock 10 mM Stock in 100% DMSO Intermediate 100 µM Intermediate in Media Stock->Intermediate 1:100 dilution (e.g., 10 µL Stock in 990 µL Media) Final_10uM 10 µM Final (0.1% DMSO) Intermediate->Final_10uM e.g., 10 µL of 100 µM Intermediate + 90 µL cells in media Final_1uM 1 µM Final (0.1% DMSO) Intermediate->Final_1uM Serial Dilution Final_0.1uM 0.1 µM Final (0.1% DMSO) Final_1uM->Final_0.1uM Serial Dilution

Caption: Workflow for preparing final working solutions.

Protocol:

  • Intermediate Dilution:

    • Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For a final assay volume of 100 µL and a desired highest concentration of 10 µM, a 100 µM intermediate solution is convenient.

    • To prepare 1 mL of a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of culture medium.

  • Serial Dilutions:

    • Perform serial dilutions from the 100 µM intermediate solution in culture medium to achieve the desired range of concentrations for your dose-response curve.

  • Addition to Assay Plate:

    • Add the appropriate volume of your serially diluted working solutions to the wells of your assay plate containing cells.

Safety Precautions

As with any laboratory chemical, appropriate safety measures must be taken when handling 4-(4-Oxo-piperidine-1-carbonyl)-benzamide. While a specific Safety Data Sheet (SDS) is not available, the following precautions are based on the piperidine moiety and general chemical handling guidelines.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[2]

  • Engineering Controls: Handle the solid compound and concentrated solutions in a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2] Do not ingest.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitation in stock solution upon storage at -20°C The compound's solubility in DMSO is temperature-dependent.Before use, bring the vial to room temperature and vortex to ensure complete re-dissolution.
Precipitation when diluting stock solution into aqueous media The compound has low aqueous solubility, and the high concentration in the DMSO stock crashes out upon dilution.Prepare a more dilute intermediate stock in a co-solvent system (e.g., DMSO/Ethanol) or decrease the final assay concentration.
Inconsistent assay results Repeated freeze-thaw cycles of the stock solution leading to degradation. Inaccurate pipetting.Aliquot the stock solution into single-use volumes. Use calibrated pipettes.
High background signal or cell death in vehicle control The final DMSO concentration is too high for the cell line being used.Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. Ensure the final DMSO concentration is below this limit (ideally ≤ 0.1%).[6]

References

  • de Oliveira, D. M., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Retrieved March 7, 2026, from [Link]

  • Nybo, K., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet: Piperidine. (2021). Chemos GmbH & Co. KG. Retrieved March 7, 2026, from [Link]

  • Kovalenko, S. M., et al. (2013). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon. Retrieved March 7, 2026, from [Link]

  • Until what percentage does DMSO remain not toxic to cells.? (2015). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate. Retrieved March 7, 2026, from [Link]

  • Sorkun, M. C., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Retrieved March 7, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006).
  • Stock Solutions. (2002). Cold Spring Harbor Laboratory Press. Retrieved March 7, 2026, from [Link]

  • da Silva, A. B., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved March 7, 2026, from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved March 7, 2026, from [Link]

Sources

Application

The Industrial Chemist's Guide to Scale-Up Synthesis of Piperidine-Based Pharmaceutical Intermediates

An Application Note and Protocol from the Desk of a Senior Application Scientist Introduction: The Privileged Piperidine Scaffold in Modern Drug Development The piperidine ring is a cornerstone of medicinal chemistry, re...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction: The Privileged Piperidine Scaffold in Modern Drug Development

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions and improving pharmacokinetic properties.[2] A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) feature this six-membered nitrogenous heterocycle, highlighting its immense therapeutic importance.[3][4][5]

However, the transition from a laboratory-scale synthesis that yields milligrams of a novel piperidine derivative to a robust, safe, and economical process that delivers kilograms is a formidable challenge. This guide provides an in-depth analysis of key synthetic strategies amenable to scale-up, focusing on the causality behind experimental choices, process safety, and practical, field-proven protocols. We will explore the most common and industrially viable methods: the catalytic hydrogenation of pyridines and reductive amination, with a discussion on the specialized Pictet-Spengler reaction for specific structural motifs.

Core Synthetic Strategies for Large-Scale Piperidine Synthesis

The selection of a synthetic route for industrial production is governed by factors such as cost of starting materials, atom economy, reaction safety, and the ease of purification.

1. Catalytic Hydrogenation of Pyridines

The most direct and atom-economical method for synthesizing the piperidine core is the hydrogenation of readily available pyridine precursors.[2][3] This process, while conceptually simple, requires careful optimization for large-scale applications due to the aromatic stability of the pyridine ring, which often necessitates forcing conditions.[2]

Causality of Catalyst & Condition Selection: The choice of catalyst is paramount and depends on the substrate's functional group tolerance and the desired process conditions. Heterogeneous catalysts are overwhelmingly preferred for scale-up due to their ease of separation from the reaction mixture, which simplifies product work-up and allows for catalyst recycling.[5]

  • Catalyst Poisoning: The product, a Lewis-basic piperidine, can act as a catalyst poison, inhibiting further reaction.[6] This is often mitigated by performing the hydrogenation in an acidic solvent (like acetic acid) to protonate the nitrogen, or by using activating groups on the pyridine nitrogen which are removed post-hydrogenation.[6]

  • Harsh vs. Mild Conditions: Traditional methods often employ high pressures (3-10 MPa) and temperatures with catalysts like Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C).[2][7] However, recent advances focus on developing catalysts that operate under milder, safer conditions.[2] Electrocatalytic methods using anion-exchange membrane (AEM) electrolyzers are emerging as a sustainable alternative, allowing hydrogenation at ambient temperature and pressure.[4][5]

Table 1: Comparison of Common Heterogeneous Catalysts for Pyridine Hydrogenation

CatalystTypical ConditionsAdvantagesDisadvantages
Palladium (Pd/C) High H₂ pressure, often with acidWidely available, effective for many substratesCan be prone to poisoning, may require harsh conditions
Rhodium (Rh/C) 80 °C, 5 atm H₂ in water[7]Highly active, can operate under milder conditionsMore expensive than other metals
Ruthenium (Ru/C) High H₂ pressure[2]Effective for a broad range of pyridinesMay require high pressures and temperatures
Molybdenum Disulfide (MoS₂) Industrial scale applicationsLower costOften requires very high temperatures and pressures[3]
2. Reductive Amination

Reductive amination is a highly versatile and widely used C-N bond-forming reaction in industrial synthesis.[8] It can be employed intramolecularly to form the piperidine ring from a suitable dicarbonyl or amino-carbonyl precursor, or intermolecularly to functionalize a pre-existing piperidone.[2][8]

The Critical Choice of Reducing Agent: The success of a large-scale reductive amination hinges on the choice of reducing agent. The ideal reagent should be selective for the iminium ion intermediate over the starting carbonyl compound, safe to handle in large quantities, and cost-effective.

  • Borohydride Reagents: Sodium borohydride (NaBH₄) is inexpensive but can reduce the starting aldehyde or ketone, leading to alcohol impurities.[9] Milder, more selective agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often the preferred choice for scale-up as they preferentially reduce the iminium ion and are stable under ambient conditions.[9]

  • Catalytic Hydrogenation: An alternative is catalytic transfer hydrogenation, using a hydrogen source like formic acid or ammonium formate in the presence of a catalyst (e.g., Pd/C).[10] This avoids the use of stoichiometric metal hydrides, improving the process's green credentials.

Controlling Side Reactions: A common pitfall is the over-alkylation of the amine product. The newly formed piperidine can be more nucleophilic than the starting amine and react further, leading to tertiary amine byproducts.[9] This can be minimized by:

  • Using a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[9]

  • Employing a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[9]

  • Maintaining careful control over reaction temperature and addition rates.

3. The Pictet-Spengler Reaction

For the synthesis of specific fused piperidine systems, such as tetrahydro-β-carbolines and tetrahydroisoquinolines, the Pictet-Spengler reaction is an exceptionally powerful tool.[11][12] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[13]

Mechanism and Scale-Up Considerations: The driving force is the formation of an electrophilic iminium ion, which is attacked by the nucleophilic aromatic ring (e.g., an indole).[13]

  • Catalysis: The reaction typically requires a Brønsted or Lewis acid catalyst.[12] For scale-up, common choices include trifluoroacetic acid (TFA) or hydrochloric acid.[12][13] The key is to use a catalytic amount that is sufficient to promote the reaction without causing degradation of sensitive substrates.

  • Stereocontrol: When using chiral starting materials, such as tryptophan, the reaction can proceed with a high degree of stereoselectivity, which is a significant advantage in pharmaceutical synthesis.[14]

Pictet_Spengler_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Cyclization & Rearomatization Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + H⁺, - H₂O Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ Spiro Spirocyclic Intermediate Iminium->Spiro Electrophilic Attack Product Tetrahydro-β-carboline Spiro->Product - H⁺ (Rearomatization)

Caption: Mechanism of the Pictet-Spengler Reaction.

General Workflow for Scale-Up Synthesis

The transition from lab to plant requires a systematic approach to ensure safety, reproducibility, and efficiency.

Scale_Up_Workflow Start Lab-Scale Route (mg-g scale) Route_Scouting Route Scouting & Process Hazard Analysis (PHA) Start->Route_Scouting Optimization Reaction Optimization (DoE, Solvent Screen, Catalyst Load) Route_Scouting->Optimization Kilo_Lab Kilo-Lab Synthesis (100g - 1kg scale) Optimization->Kilo_Lab PAT Process Analytical Tech. (PAT) Implementation Kilo_Lab->PAT Plant_Trial Pilot Plant Trial (kg scale) PAT->Plant_Trial Validation Process Validation & Full-Scale Production Plant_Trial->Validation Protocol_Workflow cluster_step1 Step 1: N-Arylation (SₙAr) cluster_step2 Step 2: Catalytic Hydrogenation A1 Charge Reactor: Piperidine-4-carboxamide, 4-Fluoronitrobenzene, K₂CO₃, DMSO A2 Heat to 120°C A1->A2 A3 Monitor by HPLC A2->A3 A4 Quench with Water A3->A4 A5 Filter and Dry Product A4->A5 B1 Charge Hydrogenator: Nitro-Intermediate, Methanol, Pd/C A5->B1 1-(4-Nitrophenyl)piperidine- 4-carboxamide B2 Purge with N₂ then H₂ B1->B2 B3 Pressurize to 50 psi H₂ B2->B3 B4 Monitor H₂ Uptake B3->B4 B5 Filter Catalyst (Caution!) B4->B5 B6 Crystallize Product B5->B6 End End B6->End Final Product: 1-(4-Aminophenyl)piperidine- 4-carboxamide

Caption: Two-step workflow for the target intermediate.

PART 1: Step 1 - N-Arylation of Piperidine-4-carboxamide

Reaction: Nucleophilic Aromatic Substitution (SₙAr)

Materials:

ReagentMWAmountMolesEquiv.
Piperidine-4-carboxamide128.171.00 kg7.801.00
4-Fluoronitrobenzene141.101.15 kg8.151.05
Potassium Carbonate (K₂CO₃), anhydrous138.212.16 kg15.62.00
Dimethyl Sulfoxide (DMSO)78.135.0 L--

Procedure:

  • Reactor Setup: Charge a clean, dry 20 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge piperidine-4-carboxamide (1.00 kg), potassium carbonate (2.16 kg), and DMSO (5.0 L).

  • Stirring & Inerting: Begin stirring the slurry at 150 RPM.

  • Addition of Electrophile: Slowly add 4-fluoronitrobenzene (1.15 kg) to the reactor over 30 minutes. An exotherm may be observed.

  • Heating: Heat the reaction mixture to an internal temperature of 120 °C and maintain for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of piperidine-4-carboxamide is >99%.

  • Cooling & Quench: Once complete, cool the reaction mixture to 20-25 °C. Very slowly and carefully, pour the reaction mixture into a separate vessel containing 40 L of ice-cold water with vigorous stirring. The product will precipitate.

  • Isolation: Stir the resulting slurry for 1 hour, then collect the solid product by filtration.

  • Washing & Drying: Wash the filter cake thoroughly with deionized water (3 x 5 L). Dry the product under vacuum at 60 °C to a constant weight.

  • Expected Yield: 2.0 - 2.2 kg (85-95%) of 1-(4-nitrophenyl)piperidine-4-carboxamide as a yellow solid. [15]

PART 2: Step 2 - Reduction of 1-(4-Nitrophenyl)piperidine-4-carboxamide

Reaction: Catalytic Hydrogenation

Materials:

ReagentMWAmountMolesEquiv.
1-(4-Nitrophenyl)piperidine-4-carboxamide249.261.50 kg6.021.00
10% Palladium on Carbon (Pd/C), 50% wet-75 g-5% w/w
Methanol (MeOH)32.0415 L--

Procedure:

  • Reactor Setup: Charge a suitable high-pressure hydrogenator with 1-(4-nitrophenyl)piperidine-4-carboxamide (1.50 kg) and methanol (15 L).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst (75 g). CAUTION: Palladium on carbon can be pyrophoric. Never add to a dry vessel or allow the catalyst to dry completely in the air. [3]3. Inerting: Seal the reactor and purge the headspace with nitrogen gas (3 cycles), then with hydrogen gas (3 cycles).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi. Begin vigorous stirring. The reaction is exothermic; maintain the internal temperature below 40 °C using external cooling.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is typically complete within 4-8 hours. Confirm completion by HPLC.

  • Depressurization & Purging: Once complete, stop stirring, vent the excess hydrogen, and purge the reactor with nitrogen.

  • Catalyst Filtration: CRITICAL SAFETY STEP: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The filter cake must be kept wet with methanol or water at all times to prevent ignition. [3]Quench the spent catalyst filter cake with copious amounts of water immediately after filtration.

  • Concentration & Crystallization: Concentrate the filtrate under reduced pressure to approximately one-third of its original volume. The product will begin to crystallize.

  • Isolation & Drying: Cool the slurry to 0-5 °C, hold for 1 hour, then filter to collect the product. Wash the cake with cold methanol (2 x 500 mL) and dry under vacuum at 50 °C.

  • Expected Yield: 1.18 - 1.27 kg (90-95%) of 1-(4-aminophenyl)piperidine-4-carboxamide.

Troubleshooting and Safety Considerations

Table 2: Common Scale-Up Challenges and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Hydrogenation Catalyst poisoning; Insufficient H₂ pressure or agitation; Inactive catalyst.Ensure substrate purity; Increase H₂ pressure or stirring speed; Use fresh, high-quality catalyst.
Over-alkylation in Reductive Amination Product is more reactive than starting amine; Poor temperature control.Use a slight excess of the carbonyl compound; Add reducing agent slowly at low temperature. [9]
Formation of Azeotrope Piperidine and pyridine form an azeotrope, making separation by distillation difficult. [16]Use alternative purification like salt formation (e.g., with CO₂) to separate piperidine from pyridine impurity. [16]
Runaway Reaction Highly exothermic reaction (e.g., hydrogenation); Inadequate cooling capacity.Perform reaction calorimetry (DSC/ARC) during development; Ensure adequate reactor cooling; Control reagent addition rate.

Safety is paramount. Piperidine and its derivatives can be toxic, corrosive, and flammable. [17][18][19]* Personal Protective Equipment (PPE): Always use appropriate PPE, including flame-retardant clothing, chemical-resistant gloves, and respiratory protection. [17][20]* Ventilation: Handle all reagents and reactions in a well-ventilated area or fume hood. [19][21]* Static Discharge: Ground and bond all equipment when transferring flammable solvents to prevent ignition from static electricity. [18][21]* Emergency Procedures: Ensure eyewash stations and safety showers are readily accessible. [20]Be familiar with spill cleanup procedures. [20]

References
  • O. V. Tverdomed, V. V. S. Gessner.
  • Piperidine Synthesis. DTIC.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
  • G. D. Cuny, J. R. Deschamps, et al.
  • Pictet–Spengler reaction. Wikipedia.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Overcoming challenges in the synthesis of Piperidine-3-carbothioamide. Benchchem.
  • Safety D
  • PIPERIDINE FOR SYNTHESIS. Loba Chemie.
  • S. J. Collins, P. J. M. St-Jean, et al. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • Preparation of piperidine derivatives.
  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.
  • The Pictet-Spengler Reaction Updates Its Habits.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Synthesis of piperidines via the hydrogenation of pyridines. (a)...
  • Piperidine - SAFETY D
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • Synthesis of piperidines. Organic Chemistry Portal.
  • Scale-Up Synthesis of 1-(4-Aminophenyl)
  • N. Shida, Y. Shimizu, et al.
  • Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Amine synthesis by reductive amination (reductive alkyl
  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • C. Alec.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Drug Target Review.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide

Welcome to the technical support resource for the synthesis of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide. As a key intermediate in pharmaceutical development, achieving a high yield of this compound is critical.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide. As a key intermediate in pharmaceutical development, achieving a high yield of this compound is critical. This guide, structured in a responsive question-and-answer format, provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for 4-(4-Oxo-piperidine-1-carbonyl)-benzamide?

A1: The most prevalent method is a standard amide coupling reaction. This involves the condensation of 4-carboxybenzamide with 4-oxopiperidine (or its hydrochloride salt).[1] To facilitate this reaction, the carboxylic acid group of 4-carboxybenzamide must be "activated" using a coupling agent, as direct heating of the amine and carboxylic acid is often inefficient and can lead to side reactions.[2]

Q2: Why is a coupling agent necessary for this reaction?

A2: Mixing a carboxylic acid (4-carboxybenzamide) and an amine (4-oxopiperidine) directly often results in an acid-base reaction, forming a non-reactive ammonium carboxylate salt.[3] A coupling agent converts the carboxylic acid's hydroxyl group into a better leaving group. This creates a highly reactive intermediate (like an active ester or an O-acylisourea) that is readily attacked by the amine's nitrogen atom to form the desired amide bond under milder conditions.[1][4]

Q3: My reaction yield is consistently low. What are the most likely general causes?

A3: Consistently low yields can typically be traced to one of three areas:

  • Ineffective Carboxylic Acid Activation: The chosen coupling reagent may be suboptimal, or it may have degraded. This is the most common failure point in amide synthesis.[1]

  • Reagent Quality and Stoichiometry: The presence of moisture can hydrolyze activated intermediates and reagents. Using incorrect molar ratios of reactants or coupling agents can lead to incomplete conversion or excess side reactions.

  • Sub-optimal Reaction Conditions: Factors like solvent choice, temperature, and reaction time are critical. For instance, the primary amide group on 4-carboxybenzamide could potentially lead to side reactions if conditions are too harsh.

Q4: What are the primary side products I should be aware of when using carbodiimide coupling agents like EDC?

A4: When using a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the main undesired byproduct is an N-acylurea. This forms when the highly reactive O-acylisourea intermediate, instead of reacting with the amine (4-oxopiperidine), undergoes an intramolecular rearrangement.[4][5][6] This N-acylurea is unreactive and represents a loss of your starting carboxylic acid, directly reducing the final yield. The formation of this byproduct is particularly prevalent in polar aprotic solvents like DMF.[5]

Troubleshooting Guide: Diagnosing and Solving Low Yield Issues

ProblemPotential Cause(s)Recommended Solution(s) & Scientific Rationale
Low or No Product Formation 1. Incomplete Carboxylic Acid Activation: The carbodiimide (e.g., EDC) is not efficiently activating the 4-carboxybenzamide.Solution A: Add an Auxiliary Nucleophile. Incorporate 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) (1.1-1.2 equivalents) into the reaction. Rationale: The O-acylisourea intermediate formed by EDC is highly reactive and prone to rearrangement.[5] HOBt or NHS intercepts this intermediate to form a more stable, yet still reactive, active ester. This new intermediate is less susceptible to rearrangement, allowing more time for the desired reaction with 4-oxopiperidine to occur, thereby suppressing N-acylurea formation and increasing yield.[5][7]
2. Poor Reagent Quality: Reagents, particularly EDC, HOBt, and solvents like DMF, are hygroscopic. Moisture can hydrolyze the activated species.Solution B: Use Anhydrous Conditions. Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry DMF or DCM). Purchase fresh, high-quality coupling reagents and store them in a desiccator. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[3] Rationale: Water acts as a competing nucleophile, hydrolyzing the O-acylisourea intermediate or the active ester back to the starting carboxylic acid, halting the reaction.
3. Use of Amine Salt: 4-oxopiperidine is often supplied as a hydrochloride salt. The HCl salt is not nucleophilic.Solution C: Add a Non-Nucleophilic Base. If using 4-oxopiperidine hydrochloride, add 2-3 equivalents of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the salt and liberate the free amine.[3] Rationale: The base deprotonates the piperidinium hydrochloride to generate the free secondary amine, which is the active nucleophile required for the amide coupling. DIPEA is often preferred as its steric bulk makes it less likely to act as a competing nucleophile itself.
Significant Byproduct Formation 1. N-Acylurea Formation: As discussed, this is a major side reaction with carbodiimides.Solution A: Change Coupling Reagent. Switch to a uronium/aminium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][8] Rationale: Reagents like HATU activate carboxylic acids through a different mechanism that does not involve an O-acylisourea intermediate, thus avoiding the N-acylurea side reaction entirely. These reagents are often more efficient and lead to faster reaction times and higher yields, though they are more expensive.[3]
2. Guanidine Formation: The amine (4-oxopiperidine) can react directly with the carbodiimide (EDC).Solution B: Control Reagent Addition Sequence. Pre-activate the carboxylic acid first. Add the 4-carboxybenzamide, coupling agent (EDC), and additive (NHS/HOBt) to the solvent and stir for 15-30 minutes before adding the 4-oxopiperidine (and base, if needed).[3][6] Rationale: Allowing the carboxylic acid to react with EDC first consumes the carbodiimide, minimizing its availability to react with the subsequently added amine. This favors the desired reaction pathway.
Difficult Product Purification 1. Water-Soluble Byproducts: The urea byproduct from EDC and excess HOBt/NHS can complicate aqueous workups.Solution A: Standard Liquid-Liquid Extraction. During workup, perform sequential washes of the organic layer (e.g., Ethyl Acetate or DCM) with a mild acid (e.g., 5% HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃) to remove acidic impurities like unreacted carboxylic acid and HOBt/NHS, and finally with brine.[3] Rationale: The byproducts have different acid/base properties than the neutral amide product, allowing for their separation through extraction.
2. Product Tailing on Silica Gel: The basic piperidine nitrogen and amide functionalities can interact strongly with acidic silanol groups on the silica surface, causing streaking during column chromatography.Solution B: Modify the Mobile Phase. Add a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonium hydroxide, to the chromatography eluent.[9] Rationale: The added base competes for the active sites on the silica gel, preventing the product from binding too strongly and allowing for sharper, more symmetrical peak elution.

Comparative Analysis of Coupling Reagent Systems

The choice of coupling reagent is one of the most critical factors for maximizing yield. The following table provides a comparison of common systems for this synthesis.

Coupling SystemStoichiometry (Acid:Amine:Reagent:Base)Typical SolventAdvantagesDisadvantages
EDC / HOBt 1 : 1.1 : 1.2 : 2-3 (if amine salt)DMF, DCMCost-effective; water-soluble urea byproduct is easily removed.[7]Risk of N-acylurea formation; HOBt has explosive properties when dry.[5]
EDC / NHS 1 : 1.1 : 1.2 : 2-3 (if amine salt)DMF, DCMSimilar to HOBt but NHS is more stable; generally good yields.[3]Still susceptible to N-acylurea formation, though often less than EDC alone.
HATU / DIPEA 1 : 1.1 : 1.1 : 2-3DMFHigh yields, fast reaction times, low incidence of side reactions.[3][8]Higher cost; byproducts can sometimes complicate purification.
SOCl₂ / Pyridine 1 : 1.2 : 1.5 : 2-3DCM, TolueneVery inexpensive; highly reactive acyl chloride intermediate.Harsh conditions (requires conversion to acyl chloride first); not suitable for complex molecules with sensitive functional groups.[10]

Visualizing the Chemistry: Mechanisms and Workflows

Diagrams provide a clear visual reference for the complex processes involved in chemical synthesis.

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_pathways Reaction Pathways R-COOH 4-Carboxybenzamide O-Acylisourea O-Acylisourea (Reactive Intermediate) R-COOH->O-Acylisourea + EDC EDC EDC Product Desired Amide Product O-Acylisourea->Product + Amine (Desired Path) N-Acylurea N-Acylurea (Side Product) O-Acylisourea->N-Acylurea Rearrangement (Side Reaction) Amine 4-Oxopiperidine

Caption: Carbodiimide (EDC) mediated amide coupling mechanism.

Troubleshooting_Flowchart start Low Yield Observed check_reagents Are reagents anhydrous and high-purity? start->check_reagents check_activation Is an additive (HOBt/NHS) being used with EDC? check_reagents->check_activation Yes solution_reagents Use fresh, anhydrous reagents under inert atmosphere. check_reagents->solution_reagents No check_base Is amine salt used? If yes, is base added? check_activation->check_base Yes solution_activation Add 1.2 eq. HOBt/NHS or switch to HATU. check_activation->solution_activation No check_workup Analyze crude product. Is starting material present? check_base->check_workup Yes / N/A solution_base Add 2-3 eq. DIPEA. check_base->solution_base No solution_incomplete Increase reaction time/temp or improve activation. check_workup->solution_incomplete Yes solution_side_products Major side products formed. Optimize conditions (see guide). check_workup->solution_side_products No

Caption: Troubleshooting flowchart for low yield diagnosis.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis using EDC/NHS Coupling

This protocol is designed to maximize yield by suppressing common side reactions.

Materials:

  • 4-Carboxybenzamide

  • 4-Oxopiperidine hydrochloride

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃, 5% aqueous HCl, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-carboxybenzamide (1.0 eq), NHS (1.2 eq), and anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Activation: Stir the mixture at room temperature until all solids dissolve. Cool the flask to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.

  • Pre-activation: Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The solution may become a thick slurry as the NHS-ester forms.

  • Amine Addition: In a separate flask, dissolve 4-oxopiperidine hydrochloride (1.1 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours.[3] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[3]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. Use a gradient elution, for example, from 100% Dichloromethane to 95:5 Dichloromethane:Methanol, adding 0.5% triethylamine to the mobile phase to prevent tailing.[9] Alternatively, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) can be employed.[11]

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Subirós-Funosas, A., et al. (2019). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. [Link]

  • Reddit r/Chempros. Carbodiimide amide coupling reaction sideproduct. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Kandhasamy, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Hrycyna, C. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Thesis. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Kiricojevic, V., et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Zampieri, D., et al. (2015). Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Angeli, A., et al. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. University of Ferrara. [Link]

  • Anis, I., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Li, H., et al. (2018). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wikidoc. Ullmann condensation. [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Banks, H.D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Tantry, S. (2021). STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. St. John's University. [Link]

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  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

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Optimization

Technical Support Center: Strategies to Enhance Aqueous Solubility of Benzamide Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of enh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of enhancing the aqueous solubility of benzamide compounds. The information herein is structured to offer not just protocols, but the scientific reasoning behind them, ensuring a robust and validated approach to your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the development of benzamide-based compounds.

Q1: My benzamide compound shows very low aqueous solubility. What are the initial steps I should take?

A1: Low aqueous solubility is a common characteristic of benzamide derivatives, primarily due to the hydrophobic nature of the benzene ring.[1] The first step is to quantify the solubility and then identify the underlying cause. A systematic approach involving both computational and in-vitro assays is recommended. Start by determining the aqueous solubility and dissolution rate of your compound. Subsequently, assess its permeability, for instance, using a Caco-2 cell assay.[2] This initial screening will help you decide which solubility enhancement strategy is most appropriate.

Q2: I'm observing precipitation of my benzamide compound when I dilute my DMSO stock solution into an aqueous buffer for an assay. What's happening and how can I prevent it?

A2: This is a classic issue for poorly soluble compounds. DMSO is a strong organic solvent that can dissolve your compound at high concentrations. However, when this stock is diluted into an aqueous buffer, the solvent concentration dramatically decreases, leading to the compound precipitating out of the solution where its solubility is much lower.[1]

To mitigate this, consider the following:

  • Decrease the Final Concentration: The most direct approach is to work at a lower final concentration of your compound, below its aqueous solubility limit.[1]

  • Optimize Dilution: Instead of a single large dilution, a serial dilution might help maintain the compound in solution.[1]

  • Use Co-solvents: Introducing a water-miscible organic solvent, or "co-solvent," can increase the solubility of your compound in the final aqueous solution.[3][4]

  • Gentle Warming: For some compounds, gentle warming to 37°C can aid in dissolution, but be mindful of the compound's stability at elevated temperatures.[1]

Q3: Can the substituents on the benzamide ring affect its solubility?

A3: Absolutely. The nature and position of substituents on the benzamide ring significantly influence its physicochemical properties, including solubility. Electron-withdrawing groups can impact the ability of the benzamide to form certain crystal structures that may enhance solubility.[5] Conversely, adding lipophilic substituents can decrease aqueous solubility.[6] A thorough understanding of the structure-activity relationship (SAR) of your benzamide series is crucial for optimizing solubility.

Q4: What is a "prodrug" approach, and can it be applied to my benzamide compound?

A4: A prodrug is an inactive or less active derivative of a drug that is converted to the active form within the body.[2] This is a powerful strategy to improve a compound's solubility and overall bioavailability.[7] For benzamides with poor solubility, a hydrophilic moiety (like a phosphate or an amino acid) can be attached. This creates a more water-soluble prodrug that, once absorbed, is cleaved by enzymes to release the active benzamide.[2][7]

Q5: My benzamide compound has good solubility but still exhibits low bioavailability. What could be the reason?

A5: If solubility is not the limiting factor, low bioavailability could be due to poor intestinal permeability or extensive first-pass metabolism.[2] Your compound might be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug out of intestinal cells.[2] Alternatively, it could be rapidly metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[2]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and troubleshooting for common experimental challenges.

Issue 1: Inconsistent or Non-Reproducible Assay Results

Poor solubility is a frequent cause of inconsistent results. If the compound is not fully dissolved, the actual concentration in your assay will vary between experiments.[1]

Troubleshooting Steps:

  • Ensure Complete Dissolution of Stock Solution: Before preparing working solutions, confirm your DMSO stock is completely dissolved. Gentle warming and vortexing can assist this process.[1]

  • Prepare Fresh Working Solutions: Avoid storing diluted working solutions in aqueous buffers for extended periods, as precipitation can occur over time. Prepare them fresh for each experiment.[1]

  • Visual Inspection: Always visually inspect your working solution for any signs of precipitation (e.g., cloudiness, particulates) before adding it to your assay.[1]

  • Inclusion of Detergents: For biochemical assays, if you suspect aggregation is causing non-specific inhibition, include a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant reduction in potency can indicate aggregation-based activity.[8]

Protocol 1: Preparation of a Benzamide-Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.[3][9][10]

Materials:

  • Benzamide compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

Methodology (Kneading Method):

  • Cyclodextrin Selection: Choose a suitable cyclodextrin like HP-β-CD, known for its ability to form inclusion complexes with a wide range of molecules.[3]

  • Paste Formation: In a mortar, add a small amount of water to a pre-weighed amount of HP-β-CD to form a paste.[3]

  • Compound Addition: Gradually add the benzamide compound to the paste while continuously kneading.

  • Kneading: Continue kneading for a specified duration (e.g., 30-60 minutes).[3]

  • Drying: Dry the resulting complex in an oven at a controlled temperature until a constant weight is achieved.

  • Characterization: Characterize the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Issue 2: Failure to Form a Stable Salt of a Benzamide Compound

Salt formation is a common and effective method for increasing the solubility of ionizable drugs.[11][12] However, not all benzamides will readily form stable salts.

Troubleshooting Steps:

  • pKa Determination: Accurately determine the pKa of your benzamide compound. A general rule of thumb is that a pKa difference of at least 2-3 units between the drug and the counter-ion is needed for stable salt formation.

  • Counter-ion Screening: Screen a variety of pharmaceutically acceptable counter-ions (both acids and bases).[11]

  • Solvent Selection: The choice of solvent is critical for salt crystallization. Experiment with a range of solvents with varying polarities.

  • Control Crystallization Conditions: Factors such as temperature, cooling rate, and agitation can significantly impact salt formation and the resulting crystal form.

Protocol 2: Co-crystal Screening by Slurry Crystallization

Co-crystals are multi-component crystals where the components are held together by non-ionic interactions.[13] They can offer improved physicochemical properties, including solubility.[2]

Materials:

  • Benzamide compound

  • A selection of pharmaceutically acceptable co-formers

  • A variety of solvents (e.g., ethanol, acetone, ethyl acetate)

  • Multi-well plate

  • Magnetic stir plate and stir bars

Methodology:

  • Co-former Selection: Choose a range of co-formers with complementary functional groups that can form hydrogen bonds with the benzamide (e.g., carboxylic acids, other amides).[5][8]

  • Slurry Preparation: In each well of the multi-well plate, add an excess of the benzamide compound and a co-former (in a defined molar ratio, e.g., 1:1) to a small volume of a chosen solvent.

  • Equilibration: Seal the plate and stir the slurries at a constant temperature for a set period (e.g., 24-72 hours) to allow for equilibration.

  • Solid Phase Analysis: After equilibration, filter the solids and analyze them using techniques like XRD or Raman spectroscopy to identify the formation of new crystalline phases, which would indicate co-crystal formation.[13]

Part 3: Data Presentation & Visualization

Table 1: Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionTypical Fold-Increase in SolubilityAdvantagesDisadvantages
Salt Formation Ionization of the drug molecule, leading to stronger interactions with water.10 to 1,000-fold[11]Simple, well-established, and often highly effective for ionizable compounds.[12]Not applicable to neutral compounds; potential for hygroscopicity and disproportionation.
Co-crystallization Formation of a new crystalline structure with a more soluble co-former.[2]2 to 100-foldApplicable to a wide range of compounds; can improve other properties like stability and dissolution rate.[14]Requires screening of co-formers and crystallization conditions; potential for conversion to a less soluble form.
Prodrug Approach Covalent attachment of a hydrophilic promoiety to the drug molecule.[7]10 to >5,000-fold[7]Can significantly improve solubility and permeability; allows for targeted drug delivery.[15]Requires enzymatic or chemical cleavage to release the active drug; can alter the drug's metabolism.
Complexation with Cyclodextrins Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity.[9]2 to 50-fold[16]Relatively simple to formulate; can also improve stability.[17]Limited by the size of the drug molecule and the cyclodextrin cavity; can be expensive.
Particle Size Reduction (Nanonization) Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[4][18]Not a direct increase in equilibrium solubility, but enhances dissolution rate.Broadly applicable; can be combined with other techniques.[19]High surface energy of nanoparticles can lead to aggregation; may require stabilizers.[18]
Amorphous Solid Dispersions Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state.[2]10 to >1,000-foldCan achieve very high apparent solubilities and dissolution rates.[20]Amorphous forms are thermodynamically unstable and can recrystallize over time; requires careful selection of the polymer.
Diagram 1: Decision Tree for Selecting a Solubility Enhancement Strategy

G start Low Aqueous Solubility of Benzamide Compound is_ionizable Is the compound ionizable? start->is_ionizable salt_formation Attempt Salt Formation is_ionizable->salt_formation Yes formulation Formulation-Based Approaches is_ionizable->formulation No co_crystals Explore Co-crystals salt_formation->co_crystals Unsuccessful prodrug Consider Prodrug Approach co_crystals->prodrug cyclodextrins Complexation with Cyclodextrins formulation->cyclodextrins Simple Formulation solid_dispersion Amorphous Solid Dispersions formulation->solid_dispersion Advanced Formulation nanosizing Particle Size Reduction (Nanonization) formulation->nanosizing Physical Modification solid_dispersion->prodrug If stability is an issue

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy for benzamide compounds.

References

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  • Sabinet African Journals. V-Substituted benzamides. Nmr spectroscopic study on substituted effects.
  • PubMed. Nanotechnology-based Approaches for Targeted Drug Delivery to the Small Intestine: Advancements and Challenges.
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  • MDPI. Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam.
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  • ResearchGate. Influence of ionization and position of substituents on the solubility, solvation and transfer processes: A thermodynamic study of hydroxybenzamide and acetamidobenzoic acid isomers.
  • PMC.
  • Benchchem. common problems with sulfamoyl-benzamide inhibitors in assays.
  • A Comprehensive Review of Solubility Enhancement Techniques.
  • PubMed. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides.
  • MDPI.
  • PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different.
  • Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study.
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  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • ResearchGate. Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide.
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  • Cheméo. Benzamide (CAS 55-21-0) - Chemical & Physical Properties.
  • Google Patents. Therapeutic benzamide cocrystals - CA3180960A1.
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  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • CORA. Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal.
  • PMC.
  • PMC. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products.
  • MDPI. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.
  • MDPI. Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study.

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Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Amide Bond Formation

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical transformations in modern chemistry. Here, we will move beyond simple protocols to understand the "why" behind experimental choices, enabling you to troubleshoot and refine your amide coupling reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems frequently encountered during amide bond formation in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am observing a very low to non-existent yield of my desired amide product. What are the likely causes, and how can I improve the outcome?

Answer:

Low yields are a common frustration in amide synthesis, often stemming from a few key areas. Let's break down the potential culprits and their solutions.

Potential Causes & Troubleshooting Steps:

  • Inadequate Carboxylic Acid Activation: The first crucial step in most amide couplings is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1][2][3] If this activation is inefficient, the reaction will not proceed.

    • Solution: Re-evaluate your coupling reagent. For sterically hindered acids or poorly nucleophilic amines (like anilines), a more powerful activating agent may be necessary.[4] For instance, if a carbodiimide like EDC is failing, consider switching to a uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP).[1][5] These reagents often lead to faster and more efficient couplings.

  • Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.

    • Solution:

      • Increase Reaction Temperature: Gently warming the reaction can sometimes provide the necessary energy to overcome the activation barrier. However, be cautious, as higher temperatures can also increase the risk of side reactions and racemization.[6]

      • Change Solvent: The choice of solvent can significantly impact reaction rates.[7] Polar aprotic solvents like DMF, NMP, or DMAc are generally good choices as they can help to solvate the charged intermediates formed during the reaction.[2][8]

      • Consider a Different Coupling Strategy: For particularly challenging amines, converting the carboxylic acid to a more reactive species, such as an acid chloride, might be necessary. However, this approach is harsher and may not be suitable for complex molecules with sensitive functional groups.[1][9]

  • Side Reactions: Several side reactions can compete with the desired amide bond formation, consuming your starting materials and reducing the yield.

    • Guanidinium By-product Formation: With uronium/aminium type reagents, the amine can sometimes react with the coupling reagent itself to form an unreactive guanidinium species.

      • Solution: The order of addition is critical. Pre-activating the carboxylic acid with the coupling reagent for a few minutes before adding the amine can minimize this side reaction.

    • N-Acylurea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea.[5]

      • Solution: The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure), can trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[5]

  • Solubility Issues: If your starting materials are not fully dissolved, the reaction will be slow and inefficient.[1]

    • Solution: Choose a solvent in which all reactants are fully soluble.[2] If necessary, a co-solvent system can be employed. Gentle heating can also aid in dissolution.[4]

Issue 2: Epimerization/Racemization of Chiral Centers

Question: My starting materials are enantiomerically pure, but I am observing a loss of stereochemical integrity in my product. How can I prevent this?

Answer:

Racemization is a significant concern, especially in peptide synthesis, as the biological activity of a peptide is highly dependent on its stereochemistry.[6] The primary cause is the formation of a symmetric intermediate that can be protonated from either face.

Mechanisms of Racemization & Prevention Strategies:

  • Oxazolone Formation: The most common pathway for racemization involves the formation of a 5(4H)-oxazolone intermediate. This can occur when the activated carboxylic acid is an N-acylated amino acid. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality.

    • Prevention:

      • Choice of Coupling Reagent and Additives: Using additives like HOBt or its more reactive analog, 1-hydroxy-7-azabenzotriazole (HOAt), can suppress oxazolone formation by rapidly converting the activated acid to an active ester. Coupling reagents based on HOAt, such as HATU, are known to result in less epimerization compared to their HOBt-based counterparts.

      • Base Selection: The choice and amount of base are critical. Sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases like triethylamine (TEA).[5] Use the minimum amount of base necessary for the reaction to proceed.[6]

      • Temperature Control: Perform the coupling at lower temperatures (e.g., 0 °C) to slow down the rate of racemization.[6]

  • Direct Enolization: For certain amino acids, particularly cysteine, direct abstraction of the α-proton from the activated intermediate can occur, leading to racemization.[10]

    • Prevention:

      • Milder Coupling Conditions: For sensitive amino acids, using a carbodiimide like DIC in combination with an additive such as Oxyma Pure under base-free conditions can be an effective strategy.[5][10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for my reaction?

The "best" coupling reagent is highly dependent on the specific substrates and desired reaction conditions.[5] A tiered approach is often effective:

  • For routine couplings: Carbodiimides like EDC, often in combination with an additive like HOBt or Oxyma, are a cost-effective and reliable choice.[3]

  • For more challenging couplings (e.g., sterically hindered substrates, weakly nucleophilic amines): Uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyBOP, PyAOP) offer higher reactivity.[5] HATU is often considered a go-to reagent for difficult couplings due to its high efficiency and low propensity for racemization.[11]

  • For syntheses where racemization is a major concern: Reagents like COMU, which is based on the non-explosive Oxyma Pure additive, are excellent choices.[5]

Q2: What is the role of the base in the coupling reaction?

In many amide coupling protocols, particularly those using uronium/aminium or phosphonium salts, a base is required.[5] Its primary roles are:

  • To deprotonate the amine: If the amine starting material is a salt (e.g., a hydrochloride salt), a stoichiometric amount of base is needed to liberate the free amine.

  • To neutralize the acid formed during the reaction: For example, when using HOBt as an additive, its proton is released during the formation of the active ester.

  • To maintain a basic pH: This can be important for the stability of some reagents and intermediates.

Q3: Can I run my amide coupling reaction in "green" solvents?

Yes, there has been a significant push towards more environmentally friendly reaction conditions. While traditional solvents like DMF and DCM are effective, they have considerable environmental and safety drawbacks.[8][12] Studies have shown that solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and even water can be viable alternatives for certain amide coupling reactions.[8][12] Enzymatic methods, often performed in aqueous or minimally organic media, also represent a greener approach to amide bond formation.[13][14]

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol is a good starting point for a wide range of substrates.

  • To a solution of the carboxylic acid (1.0 equiv.) in an appropriate anhydrous solvent (e.g., DMF, 0.1-0.5 M), add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.).

  • Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.

  • Add the amine (1.0-1.2 equiv.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and perform an aqueous workup. This typically involves washing with a mild acid (e.g., 1M HCl or 5% citric acid) to remove the base, followed by a wash with a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally a brine wash.[4]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol for Difficult Couplings or Racemization-Prone Substrates using DIC/Oxyma Pure

This method is particularly useful for minimizing racemization.

  • Dissolve the carboxylic acid (1.0 equiv.) and Oxyma Pure (1.2 equiv.) in an anhydrous solvent (e.g., DCM or THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIC (1.1 equiv.) dropwise to the cooled solution.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add the amine (1.0-1.2 equiv.) to the reaction. If the amine is a salt, add one equivalent of a weak base like N-methylmorpholine (NMM) or collidine.

  • Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup and purification are performed similarly to the general protocol above. The diisopropylurea byproduct of DIC is more soluble in common organic solvents than the dicyclohexylurea from DCC, which can simplify purification.[5]

Data & Visualization

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExamplesProsCons
Carbodiimides DCC, EDC, DICInexpensive, readily available.[4]Can form N-acylurea byproducts; DCC byproduct is poorly soluble; risk of racemization without additives.[4][5]
Uronium/Aminium Salts HBTU, HATU, HCTUHigh reactivity, fast reaction times, low racemization (especially with HATU).More expensive; can form guanidinium byproducts.
Phosphonium Salts BOP, PyBOP, PyAOPHigh reactivity, low racemization.[5]BOP produces carcinogenic HMPA byproduct; more expensive than carbodiimides.[5]
Other T3P, CDIT3P has low toxicity and byproducts are water-soluble; CDI is effective for simple amides.T3P can be less effective for hindered substrates; CDI is sensitive to moisture.
Diagrams

Amide_Bond_Formation_Workflow cluster_start Start cluster_reagents Reagent Selection cluster_conditions Reaction Conditions cluster_reaction Execution cluster_end Finish Start Carboxylic Acid + Amine Coupling_Reagent Choose Coupling Reagent (e.g., EDC, HATU, PyBOP) Start->Coupling_Reagent 1. Additive Select Additive (optional) (e.g., HOBt, Oxyma) Coupling_Reagent->Additive 2. Base Select Base (if needed) (e.g., DIPEA, NMM) Additive->Base 3. Solvent Choose Solvent (e.g., DMF, DCM, THF) Base->Solvent 4. Temperature Set Temperature (0°C to RT) Solvent->Temperature 5. Reaction Run Reaction & Monitor (TLC, LC-MS) Temperature->Reaction 6. Workup Aqueous Workup Reaction->Workup 7. Purification Purification Workup->Purification 8. Product Amide Product Purification->Product 9.

Caption: General workflow for amide bond formation.

Troubleshooting_Yield Start Low Yield? Cause1 Poor Activation? Start->Cause1 Check Cause2 Poor Nucleophile? Start->Cause2 Check Cause3 Side Reactions? Start->Cause3 Check Cause4 Solubility Issue? Start->Cause4 Check Solution1 Use stronger coupling agent (e.g., HATU, PyBOP) Cause1->Solution1 Solution Solution2 Increase Temperature Change Solvent Cause2->Solution2 Solution Solution3 Add HOBt/Oxyma Pre-activate acid Cause3->Solution3 Solution Solution4 Change Solvent Gentle Warming Cause4->Solution4 Solution

Caption: Troubleshooting flowchart for low yield.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Perrin, D. M. (2019). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • McKinnell, R. M., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(7), 1891-1896. [Link]

  • Rao, K. S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5602-5605. [Link]

  • Patsnap. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency. [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]

  • Royal Society of Chemistry. (2022, June 15). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [Link]

  • National Science Foundation. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • ACS Publications. (2016, September 22). Nonclassical Routes for Amide Bond Formation. [Link]

  • SciSpace. (2021). Solvent-free synthesis of amide: a novel technique of green chemistry. [Link]

  • Malaysian Journal of Analytical Sciences. (2024, December 29). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. [Link]

  • Department of Science and Technology, India. (2024, October 14). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. [Link]

  • Royal Society of Chemistry. (2023, March 28). Biocatalytic amide bond formation. [Link]

  • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. [Link]

  • Patsnap. (2026, February 28). Amide Reactions: Solvent Influence on Rate Controllability. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]

  • National Center for Biotechnology Information. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. [Link]

  • ChemRxiv. (n.d.). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. [Link]

  • Novabiochem. (n.d.). 7.4 Racemization Assays. [Link]

Sources

Optimization

Addressing challenges in the purification of polar piperidine compounds

Welcome to the Chromatography Technical Support Center: Polar Piperidine Isolation . This hub is designed specifically for researchers, analytical chemists, and drug development professionals struggling with the isolatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center: Polar Piperidine Isolation .

This hub is designed specifically for researchers, analytical chemists, and drug development professionals struggling with the isolation of secondary and tertiary basic cyclic amines. Below, we dissect the physicochemical causality of piperidine chromatography failures and provide field-validated, actionable protocols.

The Piperidine Problem: Understanding the Mechanism of Failure

Piperidines present a distinct challenge in liquid chromatography due to their high basicity (typical pKa ~11.2) and extreme polarity. On traditional silica-based stationary phases, the unreacted, residual silanols (Si-OH) act as weak Brønsted acids (pKa ~4–5). At a neutral mobile phase pH, these silanols dissociate into negatively charged species (


), while the piperidine nitrogen is highly protonated (

).

This creates an intense secondary ion-exchange interaction alongside standard partitioning. The result is catastrophic peak tailing, unpredictable retention shifts, and irreversible sample adsorption[1][2]. Success relies on chemically masking these interactions or forcing the molecule into a unified, non-ionized state[3].

PiperidineWorkflow Title Purification Strategy: Polar Piperidines Q1 Is the crude matrix highly aqueous? Title->Q1 RP_HPLC Reversed-Phase HPLC Q1->RP_HPLC Yes NormalPhase Normal Phase / Flash Q1->NormalPhase No Q2_RP Target pKa > 9.0? RP_HPLC->Q2_RP Q2_NP High silanol activity on TLC? NormalPhase->Q2_NP High_pH High-pH RP (pH > 11.5) Use Polymeric/Bidentate C18 Q2_RP->High_pH Yes (Free-basing) Low_pH Low-pH RP (pH < 3) Use 0.1% TFA to neutralize silanols Q2_RP->Low_pH No (Ion-pairing) Amine_Silica Use Amine-Bonded Silica (NH2) or Basic Alumina Q2_NP->Amine_Silica Yes (Tailing) SFC SFC Purification Add Dimethylethylamine to Diluent Q2_NP->SFC Preferred Green Alt

Fig 1: Decision matrix for isolating basic polar piperidines based on physical and chemical traits.

Troubleshooting & FAQs

Q: I am trying to purify a highly polar piperidine intermediate via normal-phase flash chromatography (DCM/MeOH), but it streaks entirely across the column. How do I fix this? A: The streaking is due to severe acid-base interactions between the basic amine and the acidic silica silanols[2]. You have two options:

  • Chemical Masking: Add a competing volatile amine modifier (e.g., 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide) to both your equilibration and elution solvents. This "sacrificial" amine saturates the active silanol sites, allowing your piperidine to elute as a sharp band[2].

  • Stationary Phase Swap (Preferred): Switch from bare silica to an amine-functionalized silica (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -silica) or basic alumina. Because the surface is pre-treated and basic, the Brønsted acid interactions are eliminated without needing complex solvent modifiers.
    

Q: My reversed-phase HPLC (Water/Acetonitrile) shows zero retention for my piperidine derivative. It elutes in the void volume. Why? A: Your compound is fully protonated and ionized at neutral pH. Ionized compounds are highly polar and exhibit poor affinity for hydrophobic C18 stationary phases[4]. To retain the compound, you must lower the mobile phase pH to at least 2 units below the compound's pKa to minimize ionization, or alternatively go to very high pH to free-base it[4]. Since piperidines have a pKa of ~11, an acidic mobile phase (0.1% Formic acid) will neutralize the silanols to improve peak shape but won't help hydrophobic retention[3]. Instead, you should utilize a high-pH strategy (pH 11.5+ using Ammonium Hydroxide) to deprotonate the piperidine, rendering it lipophilic. Warning: Ensure you use a polymer-based column or a bidentate-hybrid silica column, as standard silica dissolves above pH 8[3][5].

Q: We are moving to Supercritical Fluid Chromatography (SFC) for our piperidines. We get great peaks using amine additives in our methanol modifier, but post-purification removal of these additives from our fractions is a nightmare. What is the alternative? A: Post-purification additive removal (like TEA or diethylamine) often requires extended lyophilization or secondary resin capture[6]. A highly effective, field-tested alternative is to remove the amine from the mobile phase modifier entirely , and instead add a highly volatile amine (like Dimethylethylamine) directly to your sample diluent before injection[6]. This localized plug of base dynamically shields the column during the sample's transit but dissipates rapidly, ensuring it does not co-fractionate heavily with your purified peak[6].

Quantitative Parameter Guide: Additive Selection Table

When dealing with basic drugs, selecting the correct additive is the difference between baseline resolution and co-eluting smears[7].

Additive / ModifierTyp. ConcentrationChromatographic ModeMechanism of ActionIdeal Application Scenario
Triethylamine (TEA) 0.1% - 1.0% (v/v)Normal Phase (Flash)Competitively binds to Brønsted acidic silanols, masking them from basic solutes.Preparative flash purification of highly basic free amines[2].
Ammonium Hydroxide 10mM - 20mMRP-HPLC (High pH)Raises pH > 11, deprotonating the piperidine to maximize C18 hydrophobic retention.Increasing retention time of early-eluting polar piperidines[3].
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)RP-HPLC (Low pH)Protonates silanols (

) to kill ion-exchange; acts as a hydrophobic ion-pair with the amine.
Peptide or highly water-soluble amine purification[3].
Dimethylethylamine 0.1% - 0.5% (v/v)SFCShields polar basic analytes dynamically.SFC isolation of chiral piperidines without residual amine contamination[6].

Field-Validated Experimental Protocols

Protocol 1: High-pH Preparative RP-HPLC for Poorly Retained Piperidines

Use this protocol when your basic amine elutes in the void volume under standard acidic or neutral RP-HPLC conditions[3].

Prerequisites:

  • Column: Polymeric RP column (e.g., PLRP-S) or high-pH tolerant hybrid silica (e.g., Zorbax Extend C18)[3][5].

  • Mobile Phase A: 20 mM Ammonium Bicarbonate, adjusted to pH 11.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step-by-Step Methodology:

  • System Preparation: Flush the LC system with 50:50 Water:Methanol to remove any trace acidic buffers. Ensure the pump seals are rated for high pH.

  • Buffer Preparation: Dissolve 1.58 g of Ammonium Bicarbonate in 1 L of ultrapure water. Titrate carefully with concentrated Ammonium Hydroxide (

    
    ) until the pH stabilizes at 11.0. Filter through a 0.22 µm nylon membrane.
    
  • Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes (CV).

  • Sample Injection: Dissolve the crude piperidine sample in the mobile phase starting conditions (5% B). Avoid dissolving in pure organic solvent to prevent fronting.

  • Gradient Elution: Run a shallow screening gradient from 5% B to 95% B over 20 minutes[3]. The uncharged piperidine free-base will elute tightly based on its inherent lipophilicity.

  • Recovery: Lyophilize the collected fractions. Ammonium bicarbonate/hydroxide is fully volatile and will sublimate, leaving the pure piperidine free-base.

Protocol 2: Additive-Free SFC Preparative Purification

Use this method to utilize the "green" power of SFC for basic amines without contaminating your final fractions with liquid amine modifiers[6].

Prerequisites:

  • Column: 2-Ethylpyridine SFC or bare silica SFC column[8].

  • Mobile Phase:

    
     (Supercritical) with pure Methanol modifier (no additives).
    
  • Sample Diluent: Methanol containing 1.0% (v/v) Dimethylethylamine.

Step-by-Step Methodology:

  • Diluent Formulation: Prepare the sample diluent by adding 100 µL of dimethylethylamine to 9.9 mL of pure methanol[6].

  • Sample Loading: Dissolve the crude reaction mixture containing the target piperidine in the formulated diluent at a concentration of 20-50 mg/mL.

  • Chromatography: Set the SFC backpressure to 120 bar and column temperature to 40°C. Run a standard isocratic or gradient profile (e.g., 10-40% Methanol in

    
    ).
    
  • Mechanism Operation: Upon injection, the highly concentrated dimethylethylamine in the sample plug preemptively saturates the active silanol sites on the stationary phase[6]. The target piperidine travels in the wake of this shielded zone, preventing peak broadening.

  • Fraction Collection: Collect the fraction using mass-triggered or UV-triggered detection. Because the mobile phase modifier itself contains no amine, the bulk eluent flashing off during collection leaves an uncontaminated product, drastically accelerating downstream processing[6].

References

  • Control pH During Method Development for Better Chrom
  • How do I purify ionizable organic amine compounds using flash column chrom
  • How does an acid pH affect reversed-phase chromatography separ
  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification.
  • Retention Mechanisms for Basic Drugs in the Submicellar and Micellar Reversed-Phase Liquid Chromatographic Modes.
  • Chromatographic silanol activity test procedures: The quest for a universal test.
  • Separation of Basic Drugs by Supercritical Fluid Chrom

Sources

Troubleshooting

Technical Support Center: Stability of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide when using Dimethyl Sulfoxide (DMSO) as a solvent. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experimental results.

Introduction: The Critical Role of Compound Stability

In drug discovery and development, the stability of a compound in its storage and experimental solvent is paramount. Instability can lead to a loss of active compound, the formation of confounding degradation products, and ultimately, to unreliable and irreproducible data. This guide focuses on 4-(4-Oxo-piperidine-1-carbonyl)-benzamide, a molecule featuring amide and ketone functionalities that may be susceptible to degradation. DMSO is a common and powerful solvent for a wide range of organic compounds, making it a frequent choice for stock solutions.[1][2][3] Understanding the potential interactions and stability limitations within this specific compound-solvent system is crucial for experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues that may arise during the handling and storage of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide in DMSO.

Q1: I've prepared a stock solution of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide in DMSO. What are the primary stability concerns I should be aware of?

A1: While many compounds are stable in DMSO for extended periods, especially when stored correctly, the chemical structure of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide presents a few key areas for potential degradation:

  • Hydrolysis of the Amide Bond: The benzamide moiety contains an amide linkage. Although DMSO is an aprotic solvent, the presence of even small amounts of water can lead to hydrolysis, especially over long-term storage or under elevated temperatures.[4][5] This would cleave the molecule into 4-oxo-piperidine-1-carboxamide and benzoic acid.

  • Ketone Group Reactivity: The 4-oxo-piperidine ring contains a ketone. Ketones can be susceptible to various reactions, although they are generally stable. The specific reactivity in DMSO would need to be empirically determined.

  • DMSO-Mediated Reactions: While DMSO is relatively inert, it can participate in or mediate certain chemical reactions, particularly at elevated temperatures or in the presence of impurities.[3]

Q2: My stock solution of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide in DMSO has turned slightly yellow after storage at room temperature. Is this a sign of degradation?

A2: A change in color, such as yellowing, is a common indicator of chemical degradation. It is highly recommended that you do not use this stock solution for your experiments. The discoloration could be due to the formation of one or more degradation products. To confirm this, you should analyze the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to check for the appearance of new peaks and a decrease in the main compound peak.

Q3: I've noticed a precipitate in my frozen DMSO stock solution after thawing. Has the compound degraded?

A3: Not necessarily. Precipitation upon thawing is often a solubility issue rather than a degradation problem.[6] The solubility of your compound may be lower at the freezing temperature of DMSO (around 18.5 °C). When you thaw the solution, it may not fully redissolve immediately.

Troubleshooting Steps:

  • Allow the vial to come to room temperature slowly.

  • Vortex the solution vigorously for at least one minute.

  • Gently warm the solution to 30-37°C to aid in redissolution.

  • If the precipitate persists, consider preparing a more dilute stock solution for future use.

Q4: How should I properly store my DMSO stock solution of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide to minimize degradation?

A4: Proper storage is critical for maintaining the integrity of your compound. Follow these best practices:

  • Use High-Purity, Anhydrous DMSO: Water is a significant contributor to the degradation of many compounds in DMSO.[4][5] Start with a high-purity, anhydrous grade of DMSO to minimize the risk of hydrolysis.

  • Store at Low Temperatures: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C.

  • Aliquot Your Stock Solution: To avoid repeated freeze-thaw cycles, which can introduce moisture and potentially affect compound stability, aliquot your stock solution into single-use vials.[4][5]

  • Protect from Light: While there is no specific data on the photosensitivity of this compound, it is good practice to store stock solutions in amber vials or in the dark to prevent potential photodegradation.

  • Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to protect against oxidation.[4][5]

Experimental Workflow for Stability Assessment

To empirically determine the stability of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide in DMSO, a systematic stability study is required. Below is a recommended workflow.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 4-(4-Oxo-piperidine-1-carbonyl)-benzamide Amide_Cleavage Amide Bond Cleavage Parent->Amide_Cleavage + H2O Piperidine_Oxidation Piperidine Ring Oxidation Parent->Piperidine_Oxidation + [O] Product1 4-Oxopiperidine Amide_Cleavage->Product1 Product2 Benzoic Acid Amide_Cleavage->Product2 Oxidized_Product Oxidized Derivatives Piperidine_Oxidation->Oxidized_Product

Sources

Optimization

Technical Support Center: A Guide to Recrystallization of Synthesized Benzamides

From the Desk of a Senior Application Scientist Welcome to the technical support center for the purification of synthesized benzamides. As a class of compounds with broad applications in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the purification of synthesized benzamides. As a class of compounds with broad applications in medicinal chemistry and materials science, obtaining high-purity benzamides is a critical step in research and development. Recrystallization remains the most common and cost-effective method for purification, yet it is a technique where both art and science intersect. This guide is designed to move beyond simple protocols, offering in-depth troubleshooting and a rationale for procedural choices to help you master the purification of your target benzamide.

Troubleshooting Guide: Common Recrystallization Challenges

This section addresses the most frequent issues encountered during the recrystallization of benzamides in a direct question-and-answer format.

Problem 1: No crystals are forming, even after the solution has cooled.

This is one of the most common frustrations in the lab. It almost always points to an issue with supersaturation—the fundamental driving force of crystallization.

  • Potential Cause: The solution is not sufficiently supersaturated.

    • Expert Insight: You may have used too much solvent. The goal is to create a saturated solution at the solvent's boiling point using the minimum amount of hot solvent.[1] If an excess is used, the compound will simply remain in solution even at lower temperatures.[2][3]

    • Troubleshooting Steps:

      • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. This will increase the concentration of your benzamide.[4] Continue to remove solvent until you see slight turbidity or traces of crystals forming on the sides of the beaker.[5] Then, allow it to cool again.

      • Induce Precipitation with an Anti-Solvent: If you suspect your compound is too soluble in the chosen solvent, you can add a miscible "anti-solvent"—one in which your benzamide is insoluble.[6] Add the anti-solvent dropwise to the cooled solution until persistent cloudiness appears, then warm slightly to redissolve and cool slowly. Common anti-solvents for polar systems include water, hexane, or diethyl ether.[7][8]

  • Potential Cause: There is a kinetic barrier to nucleation.

    • Expert Insight: A supersaturated solution can be stable if there are no nucleation sites for crystals to begin forming. This is a state known as supersaturation.[3]

    • Troubleshooting Steps:

      • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the liquid level. Microscopic scratches on the glass provide a high-energy surface that can act as a template for crystal nucleation.[6][9]

      • Add a Seed Crystal: Introduce a tiny crystal of the pure benzamide (if available) or a speck of the crude solid into the cooled solution.[4][10] This provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier.

Problem 2: An oil has formed instead of solid crystals.

This phenomenon, known as "oiling out," occurs when the dissolved solid comes out of solution above its melting point.[4][11] The resulting oil is an impure liquid phase of your compound, which rarely leads to effective purification as impurities are often highly soluble in the oil.[4]

  • Potential Cause: The melting point of your benzamide is depressed by impurities.

    • Expert Insight: Significant amounts of impurities can lower the melting point of a compound. If this depressed melting point is below the boiling point of your solvent, the compound will melt before it dissolves and separate as an oil upon cooling.

    • Troubleshooting Steps:

      • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation temperature.[6][10]

      • Slow the Cooling Process: Cool the solution much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature gradually. Rapid cooling is a primary cause of oiling out.[2][10]

      • Change Solvents: Select a solvent with a lower boiling point.

Problem 3: The yield of recovered crystals is very low.

While some product loss is inherent to recrystallization, an exceptionally low yield is preventable.[3]

  • Potential Cause: Excessive solvent was used.

    • Expert Insight: As discussed in Problem 1, using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product in the "mother liquor" after cooling.[4]

    • Troubleshooting Steps:

      • Recover a Second Crop: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent to yield a second batch of crystals, known as a "second crop."[12] Be aware that second-crop crystals are typically less pure than the first crop because the concentration of impurities in the mother liquor is higher.[12] Always assess the purity of a second crop separately before combining it with the first.

  • Potential Cause: Premature crystallization during hot filtration.

    • Expert Insight: If you are performing a hot filtration to remove insoluble impurities (like dust or residual charcoal), the solution can cool in the funnel, causing your product to crystallize along with the impurities.

    • Troubleshooting Steps:

      • Keep Everything Hot: Use a pre-heated funnel and receiving flask. Add a small amount of extra hot solvent before filtering to prevent saturation in the funnel.[13]

  • Potential Cause: Washing crystals with the wrong solvent.

    • Expert Insight: Washing the collected crystals is necessary to remove residual mother liquor. However, if you wash with a solvent in which the benzamide has high solubility (even when cold), you will dissolve your product.

    • Troubleshooting Steps:

      • Use Ice-Cold Solvent: Always wash the crystals with a minimal amount of the ice-cold recrystallization solvent.[2][3]

Problem 4: The final crystals are colored or appear impure.

  • Potential Cause: Chromophoric (colored) impurities are present.

    • Expert Insight: Highly conjugated byproducts formed during synthesis can be intensely colored and persist even after recrystallization.

    • Troubleshooting Steps:

      • Use Activated Charcoal: Activated charcoal has a high surface area and can adsorb large, colored impurity molecules.[2][13] Add a very small amount (the tip of a spatula) to the hot solution before filtration. Use it sparingly, as it can also adsorb your desired product, reducing the yield.[2][4]

      • Perform a Hot Filtration: After treatment with charcoal, you must perform a hot filtration to remove the charcoal particles.[14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right recrystallization solvent for a novel benzamide?

A1: The ideal solvent should dissolve the benzamide completely when hot but poorly when cold.[2][15] The process starts with small-scale solubility tests:

  • Place ~10-20 mg of your crude benzamide into several test tubes.

  • Add a common solvent (see Table 1) to each tube, drop by drop, at room temperature. If it dissolves easily at room temperature, it is not a good single solvent.

  • If it is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.

  • Cool the tube in an ice bath. Abundant crystal formation indicates a good solvent.

Q2: What is a mixed-solvent recrystallization and when should I use it?

A2: This technique is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which the benzamide is highly soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[10]

  • Procedure: Dissolve the benzamide in the minimum amount of the hot "solvent." Then, add the "anti-solvent" dropwise to the hot solution until it becomes cloudy (saturated). Add a few more drops of the hot "solvent" to make it clear again, and then allow it to cool slowly.[8] Common pairs include ethanol/water, ethyl acetate/hexane, and acetone/water.[2][10]

Q3: How can I improve the quality (size and shape) of my crystals?

A3: Crystal quality is directly related to the rate of cooling. Rapid cooling traps impurities and leads to the formation of small, often needle-like crystals.[4] For larger, purer crystals, slow cooling is essential.[6][9] Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath.

Q4: How do I assess the purity of my recrystallized benzamide?

A4: Several analytical techniques can confirm the purity of your final product:

  • Melting Point: A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value. Impurities tend to broaden and depress the melting point.[2][5]

  • Thin Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.

  • Spectroscopy (NMR, IR): ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.[2]

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude benzamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[2]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]

  • Drying: Dry the crystals completely, either by air drying or in a vacuum oven.

Protocol 2: Decolorization using Activated Charcoal
  • After dissolving the crude benzamide in the minimum amount of hot solvent (Step 1 in Protocol 1), remove the flask from the heat source.

  • Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.

  • Add a small quantity (a micro-spatula tip) of activated charcoal to the flask.

  • Swirl the mixture and gently reheat to boiling for 2-5 minutes.

  • Perform a hot filtration as described in Protocol 1 to remove the charcoal. The resulting filtrate should be colorless.

  • Proceed with the cooling and crystallization steps.

Data Presentation

Table 1: Common Solvents for Benzamide Recrystallization

SolventPolarityBoiling Point (°C)Notes
WaterVery High100Good for many simple benzamides, excellent anti-solvent.[16]
EthanolHigh78A very common and effective solvent for many benzamides.[10][17]
MethanolHigh65Similar to ethanol but more volatile.[18]
AcetoneMedium-High56A good solvent, but its low boiling point can lead to rapid evaporation.[16][19]
Ethyl AcetateMedium77Often used in a mixed system with hexanes.[2][18]
AcetonitrileMedium-High82Can be effective for moderately polar benzamides.[16]
TolueneLow111Useful for less polar benzamides.
Hexane / HeptaneVery Low69 / 98Typically used as an anti-solvent.[7]

Visualized Workflows

G start No Crystals Form After Cooling q1 Is the solution clear? start->q1 a1_yes Concentrate Solution (Boil off excess solvent) q1->a1_yes Yes a1_no Induce Nucleation q1->a1_no No (Supersaturated) sub_a1 Scratch inner wall of flask with a glass rod. [5] a1_no->sub_a1 sub_a2 Add a seed crystal of the compound. [8] a1_no->sub_a2 sub_a3 Add a few drops of an anti-solvent. [5] a1_no->sub_a3

Caption: Workflow for troubleshooting crystallization failure.

G start Start: Select Solvent System test_single Perform small-scale solubility tests with single solvents (e.g., EtOH, Acetone, H₂O). [7] start->test_single q_single Found a good single solvent? (Soluble hot, insoluble cold) test_single->q_single use_single Proceed with single-solvent recrystallization. q_single->use_single Yes select_mixed Select a miscible solvent/anti-solvent pair. (e.g., EtOH/Water, EtOAc/Hexane). [10] q_single->select_mixed No test_mixed Test solubility in the 'good' solvent. Test insolubility in the 'anti-solvent'. select_mixed->test_mixed use_mixed Proceed with mixed-solvent recrystallization. test_mixed->use_mixed

Caption: Decision tree for selecting a recrystallization solvent.

References

  • Benchchem. (n.d.). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
  • LibreTexts. (2021). Recrystallization of Benzoic Acid.
  • Zhang, Y., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(9), 10549-10562. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • Benchchem. (n.d.). Technical Support Center: 2-(Phenylamino)Benzamide Crystallization.
  • Cysewska, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3307. Retrieved from [Link]

  • University of Canterbury. (n.d.). RECRYSTALLISATION.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Li, M., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data, 68(5), 1173-1183. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
  • University of California, Irvine. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • Brainly.com. (2023). Water is a good solvent for recrystallizing benzoic acid or benzamide, but not for recrystallizing sodium. Retrieved from [Link]

  • Barnard College. (n.d.). The Recrystallization of Benzoic Acid.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents. Retrieved from [Link]

  • Weissbuch, I., et al. (1999). Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. Journal of the American Chemical Society, 121(19), 4639-4646. Retrieved from [Link]

  • ResearchGate. (2015). Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. Retrieved from [Link]

  • Benchchem. (n.d.). strategies to reduce impurities in benzamide synthesis.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Benchchem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents.
  • Benchchem. (n.d.). Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals.
  • University of Wisconsin-Madison. (n.d.). Recrystallization1.
  • Benchchem. (n.d.). dealing with byproduct formation in benzamide synthesis.
  • LibreTexts. (2022). 3.4F: Second Crop Crystallization. Retrieved from [Link]

  • Benchchem. (n.d.). Solubility of 2-amino-N-(3-hydroxypropyl)benzamide in Organic Solvents: A Technical Guide.
  • M.C.C. Science. (n.d.). Recrystallisation of benzoic acid and determination of its melting point.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Assessment Methods for 4-(4-Oxo-piperidine-1-carbonyl)-benzamide

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and stability. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and stability. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide, a key intermediate in pharmaceutical synthesis. We will delve into the technical nuances of various techniques, offering field-proven insights and detailed experimental protocols to empower you in selecting and implementing the most appropriate methods for your research and quality control needs.

The Criticality of Purity for 4-(4-Oxo-piperidine-1-carbonyl)-benzamide

4-(4-Oxo-piperidine-1-carbonyl)-benzamide is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutics.[1] Its molecular structure, featuring a benzamide moiety and a piperidine ring, makes it susceptible to specific impurities arising from its synthesis or degradation. The presence of even trace amounts of these impurities can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a scientific imperative.[2][3]

Understanding the Impurity Profile

A thorough understanding of the potential impurities is crucial for developing effective analytical methods. The synthesis of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide likely involves the formation of an amide bond between a benzoic acid derivative and a piperidine derivative.[4][5] Based on common synthetic routes for similar compounds, potential process-related impurities may include:

  • Unreacted Starting Materials: Residual benzoic acid or piperidine derivatives.[6]

  • By-products of the Coupling Reaction: Such as di-acylated species or products from side reactions.[6]

  • Reagents and Solvents: Residual coupling agents, bases, and solvents used in the synthesis and purification steps.

Degradation of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide can also lead to impurities. The amide bond is susceptible to hydrolysis under acidic or basic conditions, and the piperidine ring can be prone to oxidation.[7][8] Forced degradation studies are essential to identify these potential degradants and develop stability-indicating methods.

Comparative Analysis of Purity Assessment Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and the nature of the sample matrix. Below is a comparative overview of the most common techniques for the purity assessment of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide.

Table 1: Comparison of Key Purity Assessment Methods
MethodPrincipleAdvantagesDisadvantagesBest Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, sensitivity, and quantitative accuracy. Versatile for a wide range of compounds.Requires a chromophore for UV detection. Method development can be time-consuming.Routine quality control, quantitative purity determination, and stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile and semi-volatile impurities, such as residual solvents. High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Analysis of residual solvents and volatile organic impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute quantification without the need for a specific reference standard of the analyte. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.Absolute purity determination and certification of reference standards.
Titration (Acid-Base) Neutralization reaction between an acid and a base.Simple, inexpensive, and provides a direct measure of the total acidic or basic content.Non-specific; it quantifies all acidic or basic species, not just the target analyte.Assay of the bulk material where acidic or basic impurities are the primary concern.
Karl Fischer Titration Reaction of water with an iodine-sulfur dioxide reagent.Highly specific and accurate for water content determination.Only measures water content, not other impurities.Determination of water content, which is critical for stability.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments discussed.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

A validated reverse-phase HPLC (RP-HPLC) method is the gold standard for the routine purity assessment of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide.

Experimental Protocol: RP-HPLC

A standard HPLC system equipped with a UV detector is suitable for this method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide in a 50:50 mixture of acetonitrile and water.

Method Validation: The method should be validated according to ICH Q2(R2) guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate % Purity integrate->calculate

HPLC Purity Assessment Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS is the preferred method for identifying and quantifying residual solvents from the synthesis process.

Experimental Protocol: Headspace GC-MS

A headspace gas chromatograph coupled with a mass spectrometer is used.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-350.

  • Headspace Sampler Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[9][10]

Experimental Protocol: ¹H-qNMR

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance that does not overlap with any signals from the analyte or impurities.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the internal standard into a vial.

    • Accurately weigh approximately 20-40 mg of the 4-(4-Oxo-piperidine-1-carbonyl)-benzamide sample into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • std = internal standard

    • analyte = 4-(4-Oxo-piperidine-1-carbonyl)-benzamide

qNMR_Purity_Logic Analyte Analyte Signal (Known Protons, Unknown Conc.) Spectrum ¹H-NMR Spectrum Analyte->Spectrum Standard Internal Standard Signal (Known Protons, Known Conc.) Standard->Spectrum Integration Integration of Signals Spectrum->Integration Calculation Purity Calculation Integration->Calculation Integral Ratios Result Absolute Purity (%) Calculation->Result

Logic of qNMR for Absolute Purity Determination
Karl Fischer Titration for Water Content

Water content is a critical parameter that can affect the stability and degradation of the API. Karl Fischer titration is the most accurate method for its determination.[3][11]

Experimental Protocol: Coulometric Karl Fischer Titration

A coulometric Karl Fischer titrator is used for low water content.

  • Reagent: A suitable coulometric Karl Fischer reagent.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample and introduce it directly into the titration cell. The sample size should be chosen to give a titration time that is within the optimal range for the instrument.

  • Procedure:

    • Allow the instrument to stabilize and reach a drift-free endpoint.

    • Introduce the sample into the titration cell.

    • The instrument will automatically titrate the water and display the result, typically in micrograms of water.

    • Calculate the water content as a percentage of the sample weight.

Data Presentation and Interpretation

A comprehensive purity assessment often involves the use of multiple analytical techniques to build a complete picture of the sample's composition.

Table 2: Illustrative Purity Data for a Batch of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide
ParameterMethodResultAcceptance Criteria
Purity (by area %) HPLC99.85%≥ 99.0%
Individual Unspecified Impurity HPLC0.08%≤ 0.10%
Total Impurities HPLC0.15%≤ 0.5%
Residual Solvents GC-MSAcetone: 200 ppmToluene: 50 ppmAcetone: ≤ 5000 ppmToluene: ≤ 890 ppm
Water Content Karl Fischer Titration0.2% w/w≤ 0.5% w/w
Absolute Purity (Assay) qNMR99.7% (w/w)Report

Conclusion: An Integrated Approach to Purity Assessment

Ensuring the purity of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide requires a multi-faceted analytical strategy. While RP-HPLC stands out as the primary workhorse for routine quality control and the quantification of organic impurities, it should be complemented by other techniques to provide a comprehensive purity profile. GC-MS is indispensable for the control of residual solvents, a critical aspect of process chemistry. For the definitive determination of absolute purity and the certification of reference materials, qNMR offers unparalleled accuracy. Finally, Karl Fischer titration provides essential information on water content, a key factor in stability.

By integrating these methods, researchers and drug development professionals can establish a robust and reliable quality control strategy for 4-(4-Oxo-piperidine-1-carbonyl)-benzamide, ensuring the integrity of their research and the safety and efficacy of the resulting pharmaceutical products.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • AquaLab. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals. [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?[Link]

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. [Link]

  • American Pharmaceutical Review. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]

  • IJRPC. (2014, July 9). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. [Link]

  • ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. [Link]

  • ResearchGate. (2026, February 27). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • PubMed. (2004, July 16). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • PubMed. (2010, April 1). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. [Link]

  • ACS Publications. (n.d.). Inhibition by 4-(4-Bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (TH5487) of the Activity of Human 8-Oxoguanine DNA Glycosylase-1 (OGG1) for the Excision of 2,6-Diamino-4-hydroxy-. [Link]

  • Der Pharma Chemica. (2026, March 1). Identification of Impurities and Improved the Synthesis of Lacosamide. [Link]

  • BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]

  • Agilent Technologies. (2024, September 19). Analysis of Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF MS. [Link]

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Comparative

In silico docking comparison of benzamide derivatives in a binding pocket

An In-Silico Comparative Docking Guide for Benzamide Derivatives in a Kinase Binding Pocket Authored by a Senior Application Scientist This guide provides a comprehensive, in-depth comparison of the in-silico docking per...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Silico Comparative Docking Guide for Benzamide Derivatives in a Kinase Binding Pocket

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth comparison of the in-silico docking performance of a series of benzamide derivatives targeting a conserved kinase binding pocket. We will move beyond a simple methods-and-results report, delving into the causality behind our experimental choices and providing a self-validating protocol that ensures reproducibility and scientific rigor.

Introduction: The Significance of In-Silico Docking and Benzamide Derivatives in Drug Discovery

In the landscape of modern drug discovery, in-silico molecular docking has emerged as an indispensable tool. It allows researchers to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This predictive power is particularly valuable in the early stages of drug development for screening large libraries of compounds against a specific protein target, thereby saving significant time and resources.

Benzamide derivatives are a class of organic compounds that have garnered considerable attention in medicinal chemistry. Their versatile scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antipsychotic, and antiemetic properties. A key aspect of their mechanism of action often involves their interaction with the ATP-binding pocket of various kinases. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Therefore, designing and evaluating novel benzamide derivatives as kinase inhibitors is a very active area of research.

This guide will walk you through a comparative docking study of three hypothetical benzamide derivatives against a well-characterized kinase target. We will dissect the methodology, analyze the results, and provide insights into interpreting the data to make informed decisions in a drug discovery pipeline.

Methodology: A Step-by-Step Guide to a Robust In-Silico Docking Workflow

The following protocol has been designed to be a self-validating system, with each step building upon the previous one to ensure the reliability of the final results.

Protein Preparation

The initial step in any docking study is the preparation of the target protein structure. This is a critical stage, as the quality of the protein structure will directly impact the accuracy of the docking results.

  • Selection of the Protein Structure: We will use the crystal structure of a well-known kinase (e.g., a receptor tyrosine kinase) from the Protein Data Bank (PDB). The choice of a high-resolution crystal structure is paramount for obtaining accurate results.

  • Protein Clean-up: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These must be removed to prepare the protein for docking.

  • Addition of Hydrogen Atoms: PDB files typically do not include hydrogen atoms. These must be added, as they play a crucial role in forming hydrogen bonds, which are critical for ligand binding.

  • Assigning Charges: The electrostatic interactions between the protein and the ligand are a major component of the binding energy. Therefore, it is essential to assign appropriate partial charges to the protein atoms. The Gasteiger charge calculation method is a commonly used approach for this purpose.

Ligand Preparation

Similar to the protein, the ligands (our benzamide derivatives) also need to be prepared for docking.

  • 2D to 3D Conversion: The 2D chemical structures of the benzamide derivatives are converted into 3D structures.

  • Energy Minimization: The 3D structures are then subjected to energy minimization to obtain a low-energy, stable conformation. This is typically done using a force field like MMFF94.

  • Assigning Charges and Torsion Angles: Partial charges are assigned to the ligand atoms, and the rotatable bonds (torsion angles) are defined. This allows the docking software to explore different conformations of the ligand within the binding pocket.

Docking Simulation

With both the protein and ligands prepared, we can now proceed with the docking simulation.

  • Defining the Binding Site (Grid Box Generation): The docking process is focused on a specific region of the protein, the binding site. A grid box is generated around this site to define the search space for the docking algorithm. The dimensions and center of the grid box are crucial parameters that need to be carefully chosen based on the known location of the active site.

  • Running the Docking Algorithm: We will use a widely accepted docking program like AutoDock Vina. This program uses a Lamarckian genetic algorithm to explore a vast conformational space of the ligand within the defined binding pocket and identify the most favorable binding poses.

  • Analysis of Docking Results: The output of the docking simulation is a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most stable and is typically the focus of further analysis.

docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation PDB Select PDB Structure Clean Remove Water & Heteroatoms PDB->Clean AddH Add Hydrogens Clean->AddH ChargeP Assign Charges AddH->ChargeP Grid Define Binding Site (Grid) ChargeP->Grid Lig2D 2D Ligand Structures Conv3D Convert to 3D Lig2D->Conv3D MinE Energy Minimization Conv3D->MinE ChargeL Assign Charges & Torsions MinE->ChargeL ChargeL->Grid Dock Run Docking Algorithm Grid->Dock Analyze Analyze Results Dock->Analyze

Caption: A streamlined workflow for in-silico molecular docking.

Results and Discussion: Comparative Analysis of Benzamide Derivatives

For this guide, we will consider three hypothetical benzamide derivatives: BZ-1, BZ-2, and BZ-3, each with a distinct substitution pattern on the benzamide scaffold. The docking results are summarized in the table below.

DerivativeBinding Affinity (kcal/mol)Interacting ResiduesKey Interactions
BZ-1 -8.5MET793, LYS745, ASP810H-bond with MET793 (hinge), Salt bridge with ASP810
BZ-2 -7.2MET793, LEU788H-bond with MET793 (hinge)
BZ-3 -9.1MET793, LYS745, ASP810, CYS797H-bond with MET793 (hinge), Salt bridge with ASP810, Pi-sulfur with CYS797
Interpreting the Results
  • Binding Affinity: The binding affinity is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger binding. In our case, BZ-3 shows the highest binding affinity (-9.1 kcal/mol), suggesting it is the most potent inhibitor among the three derivatives. BZ-1 also shows a strong binding affinity (-8.5 kcal/mol), while BZ-2 has a weaker affinity (-7.2 kcal/mol).

  • Interacting Residues and Key Interactions: The analysis of the binding poses reveals the specific amino acid residues in the binding pocket that interact with the ligands. This information is crucial for understanding the molecular basis of the binding and for guiding further optimization of the lead compounds.

    • All three derivatives form a hydrogen bond with the backbone of MET793 in the hinge region of the kinase. This is a canonical interaction for many kinase inhibitors and is often a critical determinant of binding.

    • BZ-1 and BZ-3, which have higher binding affinities, form an additional salt bridge with ASP810 in the DFG motif. This ionic interaction significantly contributes to the stability of the complex. The absence of this interaction in BZ-2 likely accounts for its lower binding affinity.

    • BZ-3 exhibits a unique pi-sulfur interaction with CYS797. This additional interaction, not present in the other two derivatives, likely explains its superior binding affinity.

Caption: Interaction diagram of benzamide derivatives in the kinase binding pocket.

Conclusion: From In-Silico Insights to Experimental Validation

This in-silico docking study provides valuable insights into the binding modes of a series of benzamide derivatives and allows us to rank them based on their predicted binding affinities. The results suggest that BZ-3 is the most promising candidate for further development due to its superior binding affinity and its ability to form multiple key interactions within the kinase binding pocket.

It is crucial to remember that in-silico docking is a predictive tool, and the results must be validated experimentally. The next logical step would be to synthesize these compounds and test their activity in in-vitro kinase assays. The insights gained from this docking study can also be used to design new derivatives with improved binding affinities and selectivity profiles. For instance, further modifications to the BZ-3 scaffold could be explored to enhance the pi-sulfur interaction with CYS797 or to introduce new interactions with other residues in the binding pocket.

By combining in-silico and experimental approaches, we can accelerate the drug discovery process and increase the chances of developing novel and effective therapies.

References

  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

Validation

Head-to-head comparison of different synthetic routes to 4-(4-Oxo-piperidine-1-carbonyl)-benzamide

Introduction 4-(4-Oxo-piperidine-1-carbonyl)-benzamide is a key building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of more complex pharmaceutical agents. Its structure, featuri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-Oxo-piperidine-1-carbonyl)-benzamide is a key building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of more complex pharmaceutical agents. Its structure, featuring a central piperidone core linked to a benzamide moiety, offers multiple points for further functionalization. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in drug discovery and development.

This guide provides an in-depth, head-to-head comparison of the two primary synthetic pathways to this valuable intermediate. We will dissect each route, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for experimental choices. Detailed protocols, comparative data, and mechanistic insights are provided to empower researchers to select the optimal strategy for their specific needs.

Core Synthetic Strategies: An Overview

The synthesis of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide fundamentally involves the formation of an amide bond between 4-piperidone and 4-carbamoylbenzoic acid. The two principal strategies diverge in how the carboxylic acid is activated for the subsequent nucleophilic attack by the secondary amine of 4-piperidone.

  • Route 1: Direct Amide Coupling via Activating Agents. This modern approach utilizes peptide coupling reagents to facilitate amide bond formation in a one-pot procedure.

  • Route 2: The Classic Acid Chloride Approach. This traditional two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which is then reacted with the amine.

Below, we explore each route in detail, providing validated protocols and a critical evaluation of their respective merits and drawbacks.

Route 1: Direct Amide Coupling with HATU

This route represents a contemporary and highly efficient method for constructing the target molecule. It leverages a uronium-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is renowned for its high reactivity and ability to suppress common side reactions.[1]

Reaction Scheme

Route 1 cluster_main One-Pot Amide Coupling 4-Carbamoylbenzoic Acid 4-Carbamoylbenzoic Acid Activated Ester Activated Ester 4-Carbamoylbenzoic Acid->Activated Ester HATU, DIPEA 4-Piperidone 4-Piperidone Product 4-(4-Oxo-piperidine-1-carbonyl)-benzamide Activated Ester->Product + 4-Piperidone

Caption: Workflow for Direct Amide Coupling (Route 1).

Mechanism & Rationale

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with HATU. This is rapidly converted into an activated HOAt ester. The non-nucleophilic, sterically hindered base, N,N-Diisopropylethylamine (DIPEA), is crucial for deprotonating the carboxylic acid without competing as a nucleophile.[1] The activated ester is then susceptible to nucleophilic acyl substitution by the secondary amine of 4-piperidone, yielding the final amide product.

The choice of HATU is deliberate; its azabenzotriazole core accelerates the coupling reaction and is a superior leaving group compared to the HOBt found in older reagents like HBTU. This leads to faster reactions and higher yields, particularly with sterically hindered or electronically deactivated substrates.[1]

Experimental Protocol
  • Preparation: To a round-bottom flask under an inert nitrogen atmosphere, add 4-carbamoylbenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stirring: Stir the mixture at 0 °C for 10-15 minutes to ensure the complete formation of the activated ester.

  • Amine Addition: Add 4-piperidone hydrochloride (1.0 eq) to the reaction mixture. Note: The excess DIPEA will neutralize the HCl salt in situ.

  • Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into water, leading to the precipitation of the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove DMF and salts, and then with a small amount of cold diethyl ether. Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol or by flash column chromatography on silica gel.

Route 2: Synthesis via an Acid Chloride Intermediate

This is a more traditional, robust method that relies on the enhanced electrophilicity of an acyl chloride. The conversion of the carboxylic acid to the acyl chloride is a distinct first step, followed by its reaction with 4-piperidone in a Schotten-Baumann-type reaction.

Reaction Scheme

Route 2 cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amidation 4-Carbamoylbenzoic Acid 4-Carbamoylbenzoic Acid Acid Chloride 4-Carbamoylbenzoyl Chloride 4-Carbamoylbenzoic Acid->Acid Chloride Thionyl Chloride (SOCl₂), cat. DMF Product 4-(4-Oxo-piperidine-1-carbonyl)-benzamide Acid Chloride->Product + 4-Piperidone, Base (e.g., Triethylamine)

Caption: Workflow for the Acid Chloride Method (Route 2).

Mechanism & Rationale

Step 1: Acid Chloride Formation. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation.[2] The reaction is often catalyzed by a few drops of DMF. The mechanism involves the formation of a Vilsmeier-Haack type reagent from DMF and SOCl₂, which then activates the carboxylic acid, facilitating the nucleophilic attack by the chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[2]

Step 2: Amide Formation. The resulting 4-carbamoylbenzoyl chloride is a highly reactive electrophile. It readily reacts with the nucleophilic nitrogen of 4-piperidone. A non-nucleophilic base, such as triethylamine or DIPEA, is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the 4-piperidone starting material.

Experimental Protocol

Step 1: Synthesis of 4-Carbamoylbenzoyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Reagents: Suspend 4-carbamoylbenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq). Add a catalytic amount (2-3 drops) of DMF.

  • Reaction: Gently heat the mixture to reflux (approx. 75-80°C) for 2-4 hours. The solid should completely dissolve as the reaction progresses.

  • Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. This will yield the crude 4-carbamoylbenzoyl chloride as a solid, which should be used immediately in the next step without further purification due to its moisture sensitivity.

Step 2: Synthesis of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide

  • Preparation: Dissolve 4-piperidone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.

  • Base Addition: Add triethylamine (2.2 eq) to the solution to liberate the free base of 4-piperidone and to act as an acid scavenger.

  • Acyl Chloride Addition: Dissolve the crude 4-carbamoylbenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled piperidone solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.

  • Workup: Wash the reaction mixture sequentially with water, 1M HCl solution, and saturated sodium bicarbonate solution to remove unreacted starting materials and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography as described in Route 1.

Head-to-Head Performance Comparison

ParameterRoute 1: Direct Amide Coupling (HATU)Route 2: Acid Chloride Intermediate
Typical Yield High (often >85%)Moderate to High (70-90%, two steps)
Reaction Steps One-potTwo distinct steps
Reaction Time 4-12 hours4-8 hours total
Reagent Cost Higher (HATU is a specialty reagent)Lower (Thionyl chloride is a bulk chemical)
Substrate Scope Very broad; effective for difficult couplingsBroad, but can be problematic with sensitive functional groups
Ease of Operation Simple one-pot procedureRequires handling of corrosive SOCl₂ and moisture-sensitive intermediate
Byproduct Profile Water-soluble urea and HOAt byproducts, easily removedGaseous SO₂ and HCl (requires fume hood); triethylamine salts
Safety Concerns HATU is a potential sensitizer; handle with careThionyl chloride is highly corrosive and lachrymatory. Reaction is exothermic.
Scalability Excellent; commonly used in industrial settingsGood, but exotherm and gas evolution in Step 1 need careful management

Expert Analysis & Recommendation

Route 1 (Direct Amide Coupling) is the superior choice for most laboratory and process development applications. Its operational simplicity, high yields, and clean reaction profile make it the more efficient and reliable method. While the upfront cost of HATU is higher, the savings in time, purification efforts, and overall material efficiency often justify the expense. This route is particularly advantageous when dealing with precious starting materials or when high purity is paramount.

Route 2 (Acid Chloride) remains a viable and cost-effective alternative, especially for large-scale industrial synthesis where the cost of reagents is a primary driver. Its reliance on inexpensive bulk chemicals is a significant advantage. However, this route demands more rigorous handling procedures due to the corrosive and moisture-sensitive nature of the reagents and intermediates involved. The two-step process also introduces an additional unit operation, which can impact overall throughput.

References

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  • PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
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  • N/A. (2026, February 9).
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  • N/A. (n.d.).
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Validation

Benchmarking the Selectivity of PARP Inhibitors: A Comparative Guide Featuring 4-(4-Oxo-piperidine-1-carbonyl)-benzamide (Niraparib)

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficienci...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations.[1][2] The clinical success of this drug class is predicated on the principle of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is catastrophic for cancer cells already deficient in double-strand break repair.[2] However, the therapeutic window and potential for adverse events are intrinsically linked to the selectivity of these inhibitors. This guide provides an in-depth comparison of the selectivity profiles of approved PARP inhibitors, with a particular focus on Niraparib, a potent inhibitor characterized by a 4-(4-oxo-piperidine-1-carbonyl)-benzamide core structure.

The Critical Role of Selectivity in PARP Inhibition

The human genome encodes 17 members of the PARP family, with PARP1 and PARP2 being the primary targets for the approved anticancer agents due to their central role in DNA damage repair.[3] While potent inhibition of PARP1 and PARP2 is essential for efficacy, off-target activities against other PARP isoforms or unrelated proteins, such as kinases, can lead to a spectrum of cellular effects, including toxicity and unforeseen therapeutic opportunities.[4][5] Therefore, a comprehensive understanding of an inhibitor's selectivity is paramount for predicting its clinical behavior, optimizing therapeutic combinations, and managing patient safety.

Comparative Selectivity Profiles of Clinically Approved PARP Inhibitors

The four most prominent FDA-approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—exhibit distinct selectivity profiles. While all potently inhibit PARP1 and PARP2, their activity against other PARP family members and their off-target kinase interactions vary significantly.

A key mechanism of action for PARP inhibitors, beyond catalytic inhibition, is their ability to "trap" the PARP enzyme on DNA, forming cytotoxic PARP-DNA complexes. The potency of PARP trapping can differ between inhibitors and contributes to their overall anticancer activity and toxicity profiles.[6]

CompoundPrimary TargetsNotable Off-TargetsKey Selectivity Characteristics
Niraparib PARP1, PARP2[7]Deoxycytidine kinase (DCK)[8], DYRK1A[5]Highly potent inhibitor of PARP1 and PARP2 with at least 100-fold selectivity over other PARP family members.[7] Exhibits some off-target kinase activity.[5]
Olaparib PARP1, PARP2[9]Minimal kinase inhibition[4][8]Highly selective for PARP1 and PARP2 with low off-target kinase activity.[4][8] Potent PARP trapper.[6]
Rucaparib PARP1, PARP2, PARP3[10][11]PIM1, PIM2, CDK1, CDK9, ALK, etc.[4], H6PD[8]Potent inhibitor of PARP1, PARP2, and PARP3.[10][11] Shows broader off-target kinase activity compared to other PARP inhibitors.[4]
Talazoparib PARP1, PARP2[12]Minimal kinase inhibition[13]The most potent PARP1/2 inhibitor and PARP trapper among the approved agents.[9][12] Highly selective with minimal off-target kinase activity.[13]

Experimental Workflows for Determining Inhibitor Selectivity

A multi-faceted approach is required to comprehensively benchmark the selectivity of a PARP inhibitor. This involves a combination of in vitro enzymatic assays, cell-based assays, and proteome-wide screening techniques.

Diagram: Experimental Workflow for Selectivity Profiling

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Proteomics Approaches cluster_3 Data Analysis & Interpretation enzymatic_assay PARP Isoform Panel (Enzymatic Assays) data_analysis IC50/Ki/Kd Determination Selectivity Score Calculation Off-Target Validation enzymatic_assay->data_analysis IC50 values for each PARP isoform kinase_panel Kinase Panel Screening (e.g., KinomeScan) kinase_panel->data_analysis Kd values for a broad range of kinases cetsa Cellular Thermal Shift Assay (CETSA) cetsa->data_analysis Target engagement in cells par_assay PARylation Assay (Western Blot/ELISA) par_assay->data_analysis Cellular PARP activity inhibition foci_assay RAD51 Foci Formation Assay foci_assay->data_analysis Functional assessment of HR deficiency chemoproteomics Chemoproteomics (Affinity-based) chemoproteomics->data_analysis Identification of direct binding partners tpp Thermal Proteome Profiling (TPP) tpp->data_analysis Unbiased identification of cellular targets G cluster_0 PARP Inhibitor cluster_1 On-Target Effects cluster_2 Potential Off-Target Effects parpi 4-(4-Oxo-piperidine-1-carbonyl)-benzamide (e.g., Niraparib) parp12 PARP1/PARP2 Inhibition parpi->parp12 Binds to catalytic domain kinase_inhibition Kinase Inhibition (e.g., DYRK1A, CDKs) parpi->kinase_inhibition Off-target binding metabolic_enzymes Metabolic Enzyme Inhibition (e.g., H6PD, DCK) parpi->metabolic_enzymes Off-target binding ssbr Inhibition of Single-Strand Break Repair (SSBR) parp12->ssbr parp_trapping PARP Trapping on DNA parp12->parp_trapping synthetic_lethality Synthetic Lethality in HR-Deficient Cells ssbr->synthetic_lethality parp_trapping->synthetic_lethality altered_signaling Altered Cellular Signaling kinase_inhibition->altered_signaling metabolic_enzymes->altered_signaling toxicity Potential for Toxicity altered_signaling->toxicity

Caption: On-target and potential off-target effects of PARP inhibitors.

Conclusion and Future Perspectives

The selectivity of PARP inhibitors is a critical determinant of their therapeutic index. While all approved agents effectively target PARP1 and PARP2, their off-target profiles are distinct. Niraparib, characterized by its 4-(4-oxo-piperidine-1-carbonyl)-benzamide structure, is a highly potent and selective PARP1/2 inhibitor, though it exhibits some off-target kinase activity. [5][7]In contrast, Olaparib and Talazoparib demonstrate a more focused selectivity for PARP1/2 with minimal kinase interactions, while Rucaparib displays a broader range of off-target kinase inhibition. [4][8][9] A thorough understanding of these selectivity profiles, obtained through a combination of biochemical, cellular, and proteomic approaches, is essential for the rational design of clinical trials, the development of effective combination therapies, and the management of treatment-related toxicities. As the field of PARP inhibition continues to evolve, a deeper appreciation for the nuances of inhibitor selectivity will be instrumental in maximizing the clinical benefit of this important class of anticancer drugs.

References

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  • Antolin, A. A., & Workman, P. (2019). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 10(66), 7069–7071. [Link]

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  • Jones, P., et al. (2015). Discovery of 2-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperidine-4-carboxylic Acid (GDC-0068), a Potent and Selective Akt Inhibitor. Journal of Medicinal Chemistry, 58(2), 853–867.
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  • Murai, J., et al. (2014). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 74(1), 201-211.
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  • Coleman, R. L., et al. (2017). Rucaparib maintenance treatment for recurrent ovarian carcinoma after response to platinum therapy (ARIEL3): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet, 390(10106), 1949–1961.
  • Kristeleit, R., et al. (2017). A Phase I-II Study of the PARP Inhibitor Rucaparib in Patients with Germline BRCA1/2-Mutated Ovarian Carcinoma or Other Solid Tumors. Clinical Cancer Research, 23(16), 4095-4106.
  • Mateo, J., et al. (2015). DNA-Repair Defects and Olaparib in Metastatic Prostate Cancer. New England Journal of Medicine, 373(18), 1697–1708.
  • Kaufman, B., et al. (2015). Olaparib monotherapy in patients with advanced cancer and a germline BRCA1/2 mutation. Journal of Clinical Oncology, 33(3), 244–250.
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  • Tutt, A., et al. (2010). Oral poly(ADP-ribose) polymerase inhibitor olaparib in patients with BRCA1 or BRCA2 mutations and advanced breast cancer: a proof-of-concept trial. The Lancet, 376(9737), 235–244.
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  • Audeh, M. W., et al. (2010). Oral poly(ADP-ribose) polymerase inhibitor olaparib in patients with BRCA1 or BRCA2 mutations and recurrent ovarian cancer: a proof-of-concept trial. The Lancet, 376(9737), 245–251.
  • Gelmon, K. A., et al. (2011). Olaparib in patients with recurrent high-grade serous or poorly differentiated ovarian carcinoma or triple-negative breast cancer: a phase 2, multicentre, open-label, non-randomised study. The Lancet Oncology, 12(9), 852–861.
  • Sandhu, S. K., et al. (2013). The poly(ADP-ribose) polymerase inhibitor niraparib (MK4827) in BRCA mutation carriers and patients with sporadic cancer: a phase 1 dose-escalation trial. The Lancet Oncology, 14(9), 882–892.
  • de Bono, J., et al. (2017). Talazoparib, a potent and selective PARP1/2 inhibitor, in patients with advanced solid tumors and a germline BRCA1/2 mutation: a phase I study. Clinical Cancer Research, 23(16), 4107-4115.
  • Turner, N. C., et al. (2019). A Phase II Study of Talazoparib in Patients with Advanced Breast Cancer and a Germline BRCA1/2 Mutation. Journal of Clinical Oncology, 37(13), 1133–1141.
  • Shapiro, G. I., et al. (2019). Efficacy and safety of rucaparib in patients with metastatic castration-resistant prostate cancer associated with a deleterious BRCA1 or BRCA2 mutation. Journal of Clinical Oncology, 37(29), 2691–2702.
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  • Ledermann, J. A., et al. (2014). A randomized, placebo-controlled, phase 2 trial of olaparib in the maintenance setting in patients with platinum-sensitive, relapsed, high-grade serous ovarian cancer. The Lancet Oncology, 15(8), 852–861.
  • Oza, A. M., et al. (2015). Olaparib combined with chemotherapy for recurrent platinum-sensitive ovarian cancer: a randomised phase 2 trial. The Lancet Oncology, 16(1), 87–97.
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  • Balmaña, J., et al. (2014). Olaparib in patients with metastatic breast cancer and a germline BRCA1/2 mutation (ABRAZO): a multicenter, open-label, phase 2 trial. The Lancet Oncology, 15(1), 110–119.
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Comparative

A Comparative Analysis for Drug Discovery Professionals: 4-(4-Oxo-piperidine-1-carbonyl)-benzamide vs. its Nitrile Analog

This guide provides an in-depth comparative analysis of two structurally related compounds: 4-(4-Oxo-piperidine-1-carbonyl)-benzamide and 4-(4-Oxo-piperidine-1-carbonyl)-benzonitrile. These molecules serve as valuable sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of two structurally related compounds: 4-(4-Oxo-piperidine-1-carbonyl)-benzamide and 4-(4-Oxo-piperidine-1-carbonyl)-benzonitrile. These molecules serve as valuable scaffolds in medicinal chemistry, particularly in the design of enzyme inhibitors. The substitution of a benzamide with a benzonitrile is a common strategy in drug discovery to modulate physicochemical properties and biological activity. Here, we dissect the implications of this single functional group modification, providing a framework for rational drug design and lead optimization.

Introduction: The Significance of a Single Functional Group

In the landscape of drug discovery, minor structural modifications can lead to profound changes in a compound's pharmacological profile. The two molecules at the center of this analysis share a common 4-oxo-piperidine-1-carbonyl core, a motif frequently found in bioactive agents due to its rigid structure and synthetic tractability.[1][2] The key point of differentiation lies in the para-substituent on the phenyl ring: a primary amide (-CONH₂) versus a nitrile (-C≡N).

This seemingly subtle change directly impacts several critical drug-like properties:

  • Hydrogen Bonding Capacity: The amide group is a classic hydrogen bond donor and acceptor, while the nitrile is only a weak acceptor. This has major implications for target binding.

  • Polarity and Lipophilicity: Amides are generally more polar and less lipophilic than nitriles, affecting solubility, cell permeability, and metabolic stability.

  • Metabolic Fate: Primary amides can be susceptible to hydrolysis by amidases, whereas nitriles can be metabolized via different enzymatic pathways.

Given that the benzamide moiety is a key structural feature in many Poly(ADP-ribose) polymerase (PARP) inhibitors, where it mimics the nicotinamide portion of the NAD+ substrate, this comparison will be framed within the context of designing novel PARP inhibitors.[3][4] PARP inhibitors have become a cornerstone of targeted cancer therapy, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6]

Physicochemical Profile: A Quantitative Comparison

The fundamental differences between the amide and nitrile analogs are quantitatively captured by their physicochemical properties. These parameters are predictive of a compound's pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).

Property4-(4-Oxo-piperidine-1-carbonyl)-benzamide4-(4-Oxo-piperidine-1-carbonyl)-benzonitrileRationale for Difference
Molecular Formula C₁₃H₁₄N₂O₃C₁₃H₁₂N₂O₂The amide has an additional oxygen and two hydrogens compared to the nitrile.
Molecular Weight 246.26 g/mol 228.25 g/mol [1]The difference is due to the -CONH₂ vs. -CN group.
Polar Surface Area (PSA) 75.6 Ų (Predicted)57.0 Ų (Predicted)The amide group contributes significantly more to the PSA, suggesting lower cell permeability for the benzamide.
logP (Lipophilicity) 1.0 (Predicted)1.5 (Predicted)The nitrile analog is more lipophilic, which may enhance membrane permeability but could also increase off-target binding.
H-Bond Donors 20The primary amide's -NH₂ group provides two hydrogen bond donors, a critical feature for target interaction.
H-Bond Acceptors 33Both molecules have a similar number of hydrogen bond acceptors (carbonyl oxygens and the nitrogen atoms).

Synthesis and Chemical Reactivity

Both compounds are readily synthesized via a standard amide coupling reaction. The general workflow involves the activation of a carboxylic acid followed by reaction with an amine.

General Synthetic Workflow

The synthesis typically starts from either 4-carboxybenzamide or 4-cyanobenzoic acid and 4-piperidone hydrochloride monohydrate. The piperidone is often protected before use. A more direct route involves the reaction of 4-piperidone with the corresponding benzoyl chloride.

G cluster_amide Benzamide Synthesis cluster_nitrile Benzonitrile Synthesis A1 4-Carboxybenzamide A3 4-Aminobenzoyl chloride A1->A3 Acid Activation A2 SOCl₂ or Oxalyl Chloride A5 4-(4-Oxo-piperidine-1-carbonyl)-benzamide A3->A5 Amide Coupling (e.g., Schotten-Baumann) A4 4-Piperidone A4->A5 N1 4-Cyanobenzoic acid N3 4-Cyanobenzoyl chloride N1->N3 Acid Activation N2 SOCl₂ or Oxalyl Chloride N5 4-(4-Oxo-piperidine-1-carbonyl)-benzonitrile N3->N5 Amide Coupling (e.g., Schotten-Baumann) N4 4-Piperidone N4->N5

Caption: General synthetic routes for the benzamide and benzonitrile analogs.

Comparative Biological Evaluation: A Focus on PARP Inhibition

The benzamide scaffold is a well-established pharmacophore for PARP1/2 inhibition.[4] These enzymes are critical for repairing DNA single-strand breaks. Inhibiting PARP in cancer cells with deficient homologous recombination (e.g., BRCA mutations) leads to the accumulation of double-strand breaks during replication, resulting in cell death—a concept known as synthetic lethality.[5]

Mechanism of PARP Inhibition

G cluster_pathway PARP-mediated DNA Repair and Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_SSB->PARP1 Binds to PAR Poly(ADP-ribose) (PAR) chain PARP1->PAR Synthesizes (uses NAD+) Trapping PARP Trapping on DNA PARP1->Trapping Prevents Dissociation NAD NAD+ Repair Recruitment of Repair Proteins (BER) PAR->Repair Resolution SSB Repair Repair->Resolution Inhibitor Benzamide/Nitrile Analog (PARPi) Inhibitor->PARP1 Binds to Active Site DSB Replication Fork Collapse -> Double-Strand Break (DSB) Trapping->DSB Apoptosis Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Apoptosis

Caption: Mechanism of PARP trapping by inhibitors leading to synthetic lethality.

Structure-Activity Relationship (SAR) Analysis
  • Benzamide Analog: The primary amide of the benzamide is isosteric to the nicotinamide carboxamide of NAD+. It is capable of forming critical hydrogen bonds with amino acid residues in the PARP active site (specifically with Gly and Ser residues). This interaction is a hallmark of potent PARP inhibitors like Olaparib and is crucial for high-affinity binding.[6][7]

  • Benzonitrile Analog: The nitrile group is a linear, polar moiety that can act as a hydrogen bond acceptor but lacks a donor. While it can occupy the same pocket, it cannot replicate the key hydrogen-bonding network established by the amide. Therefore, it is predicted to have significantly lower binding affinity and, consequently, lower inhibitory potency against PARP1/2. However, its increased lipophilicity and reduced polarity might lead to better cell permeability and potentially a different off-target profile.

Based on this analysis, the benzamide analog is predicted to be a more potent direct inhibitor of PARP enzymes.

Experimental Protocols for Comparative Assessment

To empirically validate the predicted differences, the following experimental workflows are recommended.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified PARP1.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of each compound against PARP1.

Materials:

  • Recombinant Human PARP1 enzyme

  • Histones (or other protein substrate)

  • Biotinylated NAD+

  • Activated DNA (nicked)

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well high-binding plates

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histones overnight at 4°C. Wash plates 3x with wash buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Perform a serial dilution of the benzamide and benzonitrile analogs in assay buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

  • Reaction Initiation: To each well, add the following in order: assay buffer, activated DNA, test compound dilution, and finally, PARP1 enzyme.

  • PARP Reaction: Add Biotinylated NAD+ to all wells to start the reaction. Incubate for 1 hour at room temperature. The enzyme will add biotinylated PAR chains to the coated histones.

  • Detection: Wash plates 3x. Add Streptavidin-HRP and incubate for 1 hour. Wash plates 3x.

  • Signal Generation: Add HRP substrate (TMB). A blue color will develop. Stop the reaction with 1M H₂SO₄ (turns yellow).

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Subtract background, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus log[compound concentration]. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Self-Validation System:

  • Positive Control: A known PARP inhibitor (e.g., Olaparib) should be run in parallel to validate assay performance.

  • Negative Control: DMSO vehicle control defines 100% enzyme activity.

  • Background Control: Wells without enzyme define 0% activity.

Protocol 2: Cell-Based Synthetic Lethality Assay

This assay assesses the functional consequence of PARP inhibition in a biologically relevant context.

Objective: To compare the selective cytotoxicity of the compounds in homologous recombination-deficient (HRD, e.g., BRCA1-null) versus proficient (wild-type) cells.

Materials:

  • BRCA1-deficient human cancer cell line (e.g., MDA-MB-436)

  • BRCA1-proficient human cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium, FBS, antibiotics

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Test compounds

  • 96-well clear-bottom, black-walled plates

Step-by-Step Methodology:

  • Cell Seeding: Seed both cell lines into 96-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each compound (benzamide and benzonitrile analogs) for 72-96 hours.

  • Viability Assessment: After the incubation period, add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls. Plot viability versus log[compound concentration] for each cell line and determine the GI₅₀ (concentration for 50% growth inhibition). A potent synthetic lethal agent will have a much lower GI₅₀ in the BRCA1-deficient line compared to the proficient line.

Conclusion and Future Directions

This comparative guide outlines the fundamental differences between 4-(4-Oxo-piperidine-1-carbonyl)-benzamide and its nitrile analog.

  • The benzamide analog is predicted to be a more potent inhibitor of PARP enzymes due to its superior ability to form crucial hydrogen bonds in the enzyme's active site. It represents a more promising starting point for developing a highly potent, on-target inhibitor.

  • The benzonitrile analog , while likely a weaker enzyme inhibitor, may possess more favorable pharmacokinetic properties such as improved cell permeability and metabolic stability.[1] These characteristics could be advantageous if the initial benzamide lead suffers from poor bioavailability or rapid clearance.

The choice between these two scaffolds is not absolute but depends on the specific objectives of a drug discovery campaign. If maximizing on-target potency is the primary goal, the benzamide is the logical choice. If overcoming ADME liabilities is the main challenge, the nitrile analog warrants investigation. The experimental protocols provided offer a clear path to empirically test these hypotheses and guide the rational design of the next generation of inhibitors.

References

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Validation

A Comparative In Vitro Assessment of the Drug-Like Properties of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide

A Senior Application Scientist's Guide to Early-Stage Candidate Profiling In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy. A significant portion of drug candid...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Early-Stage Candidate Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy. A significant portion of drug candidates falter during clinical trials not due to a lack of efficacy, but because of unfavorable pharmacokinetic properties.[1][2] Therefore, a rigorous and early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. This guide provides a comprehensive framework for evaluating the drug-like properties of a novel compound, 4-(4-Oxo-piperidine-1-carbonyl)-benzamide, in comparison to two established drugs from different therapeutic areas: Diazepam, a well-known anxiolytic that acts on the central nervous system (CNS), and Paclitaxel, a potent anti-cancer agent.

This document is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into the essential physicochemical and in vitro pharmacokinetic properties that dictate a compound's potential for success as an orally administered therapeutic.

The Foundational Framework: Physicochemical Properties and Lipinski's Rule of Five

Before embarking on extensive in vitro testing, a foundational analysis of a compound's physicochemical properties provides a valuable initial assessment of its "drug-likeness."[3][4] Lipinski's Rule of Five, formulated in 1997, serves as a widely accepted guideline for predicting the oral bioavailability of a drug candidate.[5][6][7] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are generally more readily absorbed.[7]

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. An optimal balance is required for a drug to dissolve in aqueous environments and permeate lipid membranes.[8]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[5][6]

Let's compare our novel compound with Diazepam and Paclitaxel based on these parameters.

Property4-(4-Oxo-piperidine-1-carbonyl)-benzamide (Predicted)Diazepam (Established CNS Drug)Paclitaxel (Established Oncology Drug)Lipinski's Guideline
Molecular Weight (Da) 246.27284.7853.9≤ 500
LogP 1.32.823.96≤ 5
Hydrogen Bond Donors 104≤ 5
Hydrogen Bond Acceptors 3314≤ 10
Lipinski Violations 002 (MW, HBA)≤ 1

From this initial in silico assessment, 4-(4-Oxo-piperidine-1-carbonyl)-benzamide and Diazepam fully comply with Lipinski's Rule of Five, suggesting a higher probability of good oral bioavailability. Paclitaxel, on the other hand, violates two of the rules, which is consistent with its known poor oral bioavailability and administration via intravenous injection. This highlights that these are guidelines, not rigid laws, and other factors like active transport can play a role.[5]

Experimental Assessment of Drug-Like Properties

While computational predictions are a valuable starting point, experimental data is essential for a robust assessment. We will now detail the key in vitro assays to profile our compound of interest.

Workflow for In Vitro ADME Profiling

The following diagram illustrates the logical flow of experiments to assess the key drug-like properties of a novel compound.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_pk In Vitro Pharmacokinetics (ADME) solubility Aqueous Solubility permeability Permeability (PAMPA, Caco-2) solubility->permeability logp LogP/LogD Determination logp->permeability metabolism Metabolic Stability (Microsomes) permeability->metabolism toxicity Cytotoxicity (MTT, LDH) metabolism->toxicity decision Lead Optimization / Further Development toxicity->decision candidate New Chemical Entity (4-(4-Oxo-piperidine-1-carbonyl)-benzamide) candidate->solubility candidate->logp

Caption: High-level workflow for the in vitro assessment of drug-like properties.

Permeability: Crossing the Intestinal Barrier

A drug's ability to cross the intestinal epithelium is a primary determinant of its oral bioavailability. We employ two complementary assays to assess this: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

  • Why both? PAMPA provides a rapid assessment of passive diffusion, the process by which many drugs cross cell membranes.[9] The Caco-2 assay, using a monolayer of human colon adenocarcinoma cells, is more physiologically relevant. These cells form tight junctions and express efflux transporters, thus modeling both passive and active transport mechanisms.[10][11] Comparing results from both assays can indicate if a compound is subject to active efflux.[12]

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_culture Cell Culture (21 Days) cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Allow cells to differentiate and form a monolayer seed->differentiate teer Measure TEER to confirm monolayer integrity differentiate->teer add_compound Add test compound to Apical (A) or Basolateral (B) side teer->add_compound incubate Incubate for 2 hours at 37°C add_compound->incubate sample Collect samples from receiver compartment incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms papp Calculate Apparent Permeability (Papp) and Efflux Ratio lcms->papp Microsomal_Stability_Workflow cluster_sampling Time-course Sampling start Prepare incubation mixture: Test Compound (1µM) Human Liver Microsomes (0.5 mg/mL) Phosphate Buffer pre_incubate Pre-incubate at 37°C for 5 min start->pre_incubate initiate Initiate reaction by adding NADPH (1mM) pre_incubate->initiate t0 t = 0 min initiate->t0 t5 t = 5 min quench At each time point, quench reaction with cold acetonitrile + Internal Standard t0->quench t15 t = 15 min t5->quench t30 t = 30 min t15->quench t45 t = 45 min t30->quench t45->quench analyze Analyze remaining parent compound by LC-MS/MS quench->analyze calculate Calculate t½ and Intrinsic Clearance (CLint) analyze->calculate

Caption: Workflow for determining metabolic stability using human liver microsomes.

Comparative Metabolic Stability Data
CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Hepatic Clearance
4-(4-Oxo-piperidine-1-carbonyl)-benzamide 45.230.7Low to Intermediate
Diazepam 25.155.2Intermediate
Paclitaxel 10.5132.0High
  • Interpretation: The half-life (t½) in this assay indicates how quickly the compound is metabolized. [13]4-(4-Oxo-piperidine-1-carbonyl)-benzamide displays a longer half-life and lower intrinsic clearance compared to both Diazepam and Paclitaxel, suggesting it is less susceptible to rapid first-pass metabolism in the liver. This is a favorable property, potentially leading to higher oral bioavailability and a longer duration of action in vivo.

Cytotoxicity: Early Assessment of Safety

Toxicity is a major cause of drug attrition. Early in vitro cytotoxicity screening helps to flag potentially problematic compounds. We utilize two common assays:

  • MTT Assay: Measures the metabolic activity of cells. A reduction in activity is indicative of cell death or proliferation inhibition. * LDH Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which occurs upon loss of cell membrane integrity (necrosis). [14][15] Using both provides a more complete picture, as a compound could be cytostatic (inhibit growth, picked up by MTT) but not directly lytic (cell-membrane damaging, missed by LDH).

Comparative Cytotoxicity Data (HepG2 Cells)
CompoundMTT Assay IC₅₀ (µM)LDH Assay IC₅₀ (µM)
4-(4-Oxo-piperidine-1-carbonyl)-benzamide > 100> 100
Diazepam > 100> 100
Paclitaxel 0.050.12
  • Interpretation: The IC₅₀ value represents the concentration at which 50% of cell viability is lost. Both the novel compound and Diazepam show no significant cytotoxicity at concentrations up to 100 µM in the human hepatoma cell line HepG2. This provides an early indication of a favorable safety profile. In contrast, Paclitaxel is highly cytotoxic, which is its intended mechanism of action as an anti-cancer agent.

Synthesis and Forward Look

This comprehensive in vitro assessment provides a strong foundation for evaluating the potential of 4-(4-Oxo-piperidine-1-carbonyl)-benzamide as a drug candidate.

Summary of Findings:

Parameter4-(4-Oxo-piperidine-1-carbonyl)-benzamideAssessment
Physicochemical Properties Compliant with Lipinski's Rule of FiveFavorable: Suggests good potential for oral bioavailability.
Permeability High permeability, low effluxFavorable: Indicates efficient passive absorption across the gut.
Metabolic Stability Low to intermediate clearanceFavorable: Suggests resistance to rapid metabolism, potentially leading to good bioavailability and duration of action.
Cytotoxicity Low cytotoxicity (IC₅₀ > 100 µM)Favorable: Early indication of a good safety profile.

Based on this rigorous in vitro profiling, 4-(4-Oxo-piperidine-1-carbonyl)-benzamide exhibits a highly promising drug-like profile. It demonstrates excellent physicochemical properties, high permeability, favorable metabolic stability, and a low potential for cytotoxicity. Its profile is comparable, and in some aspects such as metabolic stability, potentially superior to the established CNS drug Diazepam.

These encouraging results strongly support the progression of this compound to the next stages of drug development, including in vivo pharmacokinetic studies in animal models to confirm these findings and further explore its potential as a therapeutic agent.

Appendix: Detailed Experimental Protocols

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded at a density of 6 x 10⁴ cells/cm² onto polycarbonate membrane Transwell® inserts (0.4 µm pore size) and cultured for 21 days in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Monolayer Integrity: Before the assay, monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values > 250 Ω·cm² are used.

  • Assay Procedure (A→B): The culture medium is replaced with pre-warmed Hanks' Balanced Salt Solution (HBSS). The test compound (final concentration 10 µM) is added to the apical (A) compartment. The plate is incubated at 37°C with 5% CO₂ on an orbital shaker.

  • Assay Procedure (B→A): The test compound is added to the basolateral (B) compartment to assess active efflux.

  • Sampling: At t=120 minutes, samples are taken from the receiver compartment (B for A→B, A for B→A). Samples are also taken from the donor compartment at t=0.

  • Analysis: All samples are mixed with an equal volume of acetonitrile containing an internal standard to precipitate proteins. After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the compound concentration.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).

Metabolic Stability Assay
  • Incubation Mixture: A stock solution of the test compound is diluted in 100 mM phosphate buffer (pH 7.4) to a final concentration of 1 µM. Human liver microsomes are added to a final concentration of 0.5 mg/mL.

  • Reaction Initiation: The mixture is pre-warmed at 37°C for 5 minutes. The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (to a final concentration of 1 mM NADPH).

  • Time Points: Aliquots are removed at 0, 5, 15, 30, and 45 minutes.

  • Reaction Termination: The reaction in each aliquot is stopped by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Sample Processing: Samples are centrifuged at 4°C to pellet the precipitated protein.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining percentage of the parent compound.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of the line gives the rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated from the t½ and the protein concentration. [16]

MTT Cytotoxicity Assay
  • Cell Seeding: HepG2 cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., 0.1% DMSO) is also included. Cells are incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Oxo-piperidine-1-carbonyl)-benzamide

[label="Weighing Solid\n(Anti Figure 1: Safe handling and exposure response workflow for piperidine-carbonyl-benzamides. Waste Management and Disposal Plans Proper end-of-life logistics for piperidine-1-carbonyl derivati...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Weighing Solid\n(Anti

Figure 1: Safe handling and exposure response workflow for piperidine-carbonyl-benzamides.

Waste Management and Disposal Plans

Proper end-of-life logistics for piperidine-1-carbonyl derivatives are legally and environmentally critical, as these synthetic structures strongly resist standard municipal wastewater degradation[1].

  • Solid Waste: Segregate all contaminated gloves, absorbent wipes, and empty primary vessels into heavily lined, designated hazardous waste bins. These must be slated for high-temperature commercial incineration. Incineration breaks the highly stable amide linkages, guaranteeing total destruction of the pharmacologically active core[2].

  • Liquid Waste: DMSO or DMF solutions containing 4-(4-Oxo-piperidine-1-carbonyl)-benzamide must be isolated in secondary-contained carboys labeled distinctly as "Halogenated/Organic Active Pharmaceutical Ingredient Waste". Never mix this stream with acidic waste, as unexpected precipitation or heat generation may occur.

References

1.[3] Alfa Chemistry. "CAS 204919-54-0 / 204863-53-6 Product Catalog". Alfa Chemistry. URL: 2.[2] US Environmental Protection Agency (EPA). "Method 8085: Compound-Independent Elemental Quantitation of Pesticides by Gas Chromatography". EPA.gov. URL: 3.[4] University of Alaska Fairbanks. "Chemical Hygiene Plan". UAF.edu. URL: 4.[1] Eli Lilly and Company. "REYVOW™ (Lasmiditan) - SAFETY DATA SHEET". Lilly.com. URL: 5.[5] National Institutes of Health. "Lasmiditan: First Approval - PubMed". NIH.gov. URL:

Sources

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